Ethyl palmitate

Catalog No.
S579029
CAS No.
628-97-7
M.F
C18H36O2
M. Wt
284.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl palmitate

CAS Number

628-97-7

Product Name

Ethyl palmitate

IUPAC Name

ethyl hexadecanoate

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

InChI

InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3

InChI Key

XIRNKXNNONJFQO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC

solubility

Soluble in ethanol and oils, insoluble in water

Synonyms

Hexadecanoic Acid Ethyl Ester; Palmitic Acid Ethyl Ester; Ethyl Hexadecanoate; NSC 8918;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC

ethyl palmitate natural sources and occurrence

Author: Smolecule Technical Support Team. Date: February 2026

Ethyl Palmitate as an Alcohol Biomarker

This compound is one of the most significant Fatty Acid Ethyl Esters (FAEEs) formed when ethanol reacts with free fatty acids in the body [1]. It is a well-validated, long-term marker for detecting and chronicling excessive alcohol consumption [2] [3].

  • Formation and Occurrence: Following alcohol intake, this compound is synthesized via non-oxidative metabolism and is subsequently incorporated into various tissues and matrices, including the blood, liver, and notably, hair via the sebum glands [1].
  • Predominance: Studies indicate that This compound and ethyl oleate are the predominant FAEEs found in the blood after ethanol ingestion [4].

Detection and Analytical Methods

Hair analysis is the primary method for assessing chronic excessive alcohol consumption using this compound, often analyzed alongside other FAEEs and Ethyl Glucuronide (EtG) [2] [1].

Standard Protocol for Hair Analysis by GC-MS/MS

Below is a detailed methodology for detecting this compound in hair, adapted from validated procedures [2] [3].

G Hair Sample Analysis Workflow for this compound SampleCollection Hair Sample Collection (0-3 cm proximal segment) SamplePrep Sample Preparation (Decontamination, Drying, Pulverization) SampleCollection->SamplePrep Extraction Ultrasonication Extraction (with organic solvent) SamplePrep->Extraction Cleanup Sample Clean-up (Solid Phase Extraction) Extraction->Cleanup Analysis GC-MS/MS Analysis Cleanup->Analysis DataInterpretation Data Interpretation (Against validated cut-offs) Analysis->DataInterpretation

Experimental workflow for hair sample analysis.

  • Sample Preparation: A 3 cm segment of hair (proximal end) is typically analyzed, representing approximately 3 months of alcohol use history. The sample is decontaminated, dried, and finely cut or pulverized [1].
  • Extraction: this compound is effectively extracted using a simple ultrasonication method with an organic solvent [2].
  • Analysis: The extract is analyzed using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The method demonstrates excellent performance with a coefficient of determination (r²) above 0.999 and extraction recoveries close to 100% [2].

Interpretation and Quantitative Data

The diagnostic power of this compound analysis relies on established cut-off concentrations. The table below summarizes key quantitative data for interpreting results.

Matrix Analyte Cut-off Concentration Interpretation Key Context
Hair [1] Sum of 4 FAEEs (incl. This compound) 0.5 ng/mg Differentiates social from excessive drinking Living persons; ~90% sensitivity/specificity
Hair [1] Sum of 4 FAEEs (incl. This compound) 0.12 ng/mg Indicates abstinence Cutoff for abstinence
Hair [1] Sum of 4 FAEEs (incl. This compound) 1.0 ng/mg Suggests excessive alcohol consumption Proposed for postmortem/autopsy cases
  • Linearity and Range: The GC-MS/MS method for this compound is typically validated over a range of 120 to 720 pg/mg in hair [2].
  • Complementary Biomarkers: For a more robust diagnosis, this compound/FAEEs are often used with Ethyl Glucuronide (EtG). A combined cut-off of 0.5 ng/mg for FAEEs and 30 pg/mg for EtG is recommended to differentiate heavy consumption from social drinking [1].

Limitations and Confounding Factors

  • External Contamination: While shampoos and standard cosmetic treatments generally do not cause false positives, regular use of alcohol-containing hair products (e.g., 10-95% alcohol) can significantly increase FAEE levels [1].
  • Confirmatory Analysis: In cases of suspected external contamination, analysis of pubic hair (less exposed to products) or testing for EtG is recommended, as EtG is less affected by such products [1].

Key Takeaways

  • Primary Occurrence: The most technically relevant "natural occurrence" of this compound is as an endogenously produced biomarker of ethanol consumption.
  • Validated Detection: Sensitive and specific GC-MS/MS methods are established for its detection in hair, providing a window into alcohol consumption over several months.
  • Critical Interpretation: Results must be interpreted using validated cut-off concentrations and with consideration of potential external sources.

References

ethyl palmitate solubility in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile of Ethyl Palmitate

The table below summarizes the available information on how this compound interacts with various solvents.

Solvent Solubility Notes
Water Insoluble [1] [2] [3] --
Ethanol Soluble [2] [3] --
Diethyl Ether Soluble [2] --
Benzene Soluble [2] --
Chloroform Soluble [2] [3] --
Acetone Soluble [2] --
Ethyl Acetate Soluble [2] [3] --
Dichloromethane Soluble [2] --
Methanol Soluble [2] --
Dimethyl Sulfoxide (DMSO) Soluble [2] [4] --
Carbon Tetrachloride Soluble [2] --
Acetic Acid Soluble [2] Information is from a supplier datasheet [2].

Suggested Experimental Workflow for Solubility Determination

Since the search results lack detailed methodologies, the following outlines a general experimental workflow you could employ to determine solubility quantitatively. This typically involves a shake-flask method followed by analytical quantification.

The process for determining solubility typically involves preparing a saturated solution, allowing it to reach equilibrium, separating the phases, and then quantifying the amount of solute dissolved.

G Start Start Experiment Prep Prepare Saturated Solution Start->Prep Equil Equilibrate with Shaking Prep->Equil Sep Separate Phases (Centrifuge/Filter) Equil->Sep Quant Quantify Solute Sep->Quant Analysis Analyze Data Quant->Analysis Grav Gravimetric Analysis (Evaporate Solvent & Weigh Residue) HPLC Chromatography (e.g., HPLC) with Calibration Curve GC Gas Chromatography (GC) with Calibration Curve

Detailed Protocol Outline
  • Saturation and Equilibrium:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.
    • Shake the mixture continuously in a temperature-controlled water bath (e.g., at 25°C) for a sufficient period (often 24 hours) to ensure equilibrium is reached between the solid and liquid phases [5].
  • Phase Separation:

    • After equilibrium, allow any undissolved solid to settle or separate the phases promptly using centrifugation or filtration with a 0.45 μm (or smaller) syringe filter to obtain a clear saturated solution. This step must be performed at the same temperature as the equilibrium step to prevent re-precipitation.
  • Quantification of Solute:

    • Gravimetric Method: Pre-weigh a clean evaporation dish. Pipette a precise volume of the clear saturated solution into the dish. Gently evaporate the solvent to dryness under an inert stream of nitrogen or in a vacuum oven. Weigh the dish again; the mass difference is the mass of this compound dissolved in the initial volume. This method is direct but requires the solute to be non-volatile and thermally stable.
    • Chromatographic Method (Recommended): This is a more precise and commonly used approach. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Analyze these standards using a technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to create a calibration curve (Concentration vs. Peak Area). Then, analyze a diluted sample of your saturated solution. Compare the peak area of the sample to the calibration curve to calculate its concentration accurately [6]. This method is detailed in quality control protocols for similar compounds [6].

Key Technical Considerations for Researchers

  • Temperature Control: Solubility is highly temperature-dependent. Maintain a constant temperature throughout the experiment and report it alongside your results.
  • Solvent Purity: Use high-purity, anhydrous solvents to prevent interference from water or impurities.
  • Analytical Method Validation: If using a chromatographic method, validate the assay for parameters like linearity, precision, and accuracy specific to this compound in your chosen solvent system.

References

Safety and Toxicity Profile of Ethyl Palmitate

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Findings / Details Experimental Model Source
General Safety No mortality or observed toxicity at 5 mL/kg (single dose, 24h). Male Wistar rats [1]
Anti-inflammatory Efficacy Reduced TNF-α and IL-6 levels in experimental endotoxemia. Rat model of LPS-induced endotoxemia [1]
Therapeutic Window Doses of 5-10 mL/kg showed protective effects against lethal endotoxemia. Improved survival, reduced organ injury, down-regulated pro-inflammatory mediators. Male C57BL/6J mice [2]
Cellular Toxicity Promoted production of protective hepatokine Fetuin-A in mouse hepatocyte cell line (AML-12). "Cytotoxic to macrophages" (effect may be therapeutically intended). In vitro (AML-12 cells); Macrophages [2] [1]

Detailed Experimental Protocols

If you are planning related experiments, the following detailed methodologies from the research can serve as a reference.

Protocol 1: Anti-inflammatory Assessment in Rat Endotoxemia Model [1]

This protocol is used to evaluate the efficacy of EP in reducing systemic inflammation.

  • Animal Model: Male Wistar rats (150–200 g).
  • Test Article Formulation: EP was dissolved in corn oil (30% v/v) and administered via intraperitoneal (i.p.) injection.
  • Dosing Regimen:
    • EP was given at doses of 5, 10, and 20 mL/kg.
    • The positive control, Indomethacin, was administered at 10 mg/kg.
    • Lipopolysaccharide (LPS) from E. coli was injected at a dose of 100 µg/kg to induce endotoxemia.
  • Sample Collection & Analysis: Blood samples were collected 90 minutes after LPS challenge.
    • Cytokine Measurement: Plasma levels of TNF-α and IL-6 were quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits.
Protocol 2: Investigating Efficacy in Murine Lethal Endotoxemia Model [2]

This protocol is used to study the protective effects of EP against severe, life-threatening inflammation and to understand its mechanism of action.

  • Animal Model: Adult male C57BL/6J mice (6–8 weeks old).
  • Test Article Formulation: EP (purity >98%) was dissolved in corn oil (30% v/v).
  • Dosing Regimen:
    • EP was co-administered intraperitoneally at 2, 5, and 10 mL/kg simultaneously with a lethal dose of LPS (15 mg/kg).
  • Endpoint Assessments:
    • Survival Rate: Monitored over time.
    • Organ Injury: Lung and liver tissues were collected for histological examination (H&E staining) and immunohistochemical analysis.
    • Biomarker Analysis: Serum levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and fetuin-A were measured by ELISA.
    • Mechanistic Insight: Macrophage infiltration and polarization (M1/M2 subtypes) in liver and lung tissues were evaluated using flow cytometry.

Mechanism of Action and Signaling Pathways

The anti-inflammatory activity of Ethyl Palmitate is linked to two primary, potentially interconnected, mechanisms as illustrated below.

G cluster_0 Mechanism 1: Immunomodulation via Fetuin-A cluster_1 Mechanism 2: Direct NF-κB Pathway Suppression EP This compound (EP) FetA Fetuin-A (AHSG) Production EP->FetA Promotes IKK IκB Kinase (IKK) Complex EP->IKK Inhibits EP->IKK M2Polar M2 Macrophage Polarization FetA->M2Polar Promotes FetA->M2Polar AntiInf Anti-inflammatory Response M2Polar->AntiInf Induces M2Polar->AntiInf Survival Improved Survival & Reduced Organ Injury AntiInf->Survival Leads to AntiInf->Survival IKB IκB Degradation IKK->IKB Phosphorylates IKK->IKB NFkB NF-κB (p65/p50) Nuclear Translocation IKB->NFkB Releases IKB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcribes NFkB->Cytokines Inflam Excessive Inflammatory Response Cytokines->Inflam Causes Cytokines->Inflam

Mechanisms of this compound's anti-inflammatory action: promoting anti-inflammatory M2 macrophages via Fetuin-A and directly suppressing pro-inflammatory NF-κB signaling.

  • Mechanism 1: Induction of Fetuin-A and M2 Macrophage Polarization [2]

    • This compound effectively promotes the production of fetuin-A (a hepatokine) in both mouse hepatocytes in vitro and in murine liver tissues in vivo.
    • The EP-induced increase in fetuin-A dramatically reduces pro-inflammatory mediators (e.g., IL-1β, IL-6, TNF-α) and regulates macrophage polarization.
    • Specifically, it shifts macrophages from the pro-inflammatory M1 phenotype (CD45+CD11b+F4/80+CD86+) to the anti-inflammatory, tissue-repairing M2 phenotype (CD45+CD11b+F4/80+CD206+).
    • This mechanism is credited for the improved survival and reduced lung and liver injury in lethal endotoxemia models.
  • Mechanism 2: Suppression of the NF-κB Signaling Pathway [1]

    • EP acts as a promising inhibitor of IκB phosphorylation, a key step in the activation of the NF-κB pathway.
    • By inhibiting the IκB kinase (IKK) complex, EP prevents the degradation of IκB, thereby sequestering the NF-κB heterodimer (p65/p50) in the cytoplasm and preventing its nuclear translocation.
    • This blockade leads to the reduced transcription and production of downstream pro-inflammatory mediators, including TNF-α, IL-6, and prostaglandin E2 (PGE2).

Implications for Research and Development

The current research suggests that this compound is a promising candidate for therapeutic development against inflammatory conditions like sepsis and endotoxemia. However, several factors should be considered:

  • Dose-Dependent Effects: The efficacy and safety of EP are closely tied to dosage. The observed anti-inflammatory and protective effects occur within a specific dose range, and cytotoxic effects on macrophages may be part of its intended mechanism [1].
  • Context of Use: Most available data comes from animal models of acute inflammation. The safety and efficacy in chronic conditions or different disease contexts remain to be established.
  • Translation to Clinic: As noted in the research, translating these findings into clinical practice still faces challenges, including comprehensive human toxicology studies [2].

References

Biochemical Profile and Dual Roles of Ethyl Palmitate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and functions of ethyl palmitate (EP).

Aspect Description
Chemical Identity Fatty acid ethyl ester (FAEE); ethyl ester of palmitic acid [1] [2].
Primary Formation Pathway Non-oxidative metabolism of ethanol via enzymatic esterification with free fatty acids or triglycerides [1] [3].
Role as a Biomarker Long-term marker of alcohol intake; measurable in hair, blood, and tissues [1] [2] [3]. Society of Hair Testing cutoffs: ≥ 350 pg/mg (3 cm hair) suggests chronic excessive use [2].
Role as a Signaling Molecule Promotes hepatic production of fetuin-A (AHSG), modulates inflammatory responses, and influences macrophage polarization [4] [5] [6].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, the following methodologies from recent studies provide a solid foundation.

Protocol 1: Investigating EP-Induced Fetuin-A in Sepsis/Endotoxemia

This protocol is based on a 2024 study that explored the protective mechanism of EP in lethal endotoxemia [4] [5].

  • In Vivo Model (Mouse)

    • Animals: Adult male C57BL/6J mice (6–8 weeks old).
    • Endotoxemia Induction: Administer lipopolysaccharide (LPS) from E. coli intraperitoneally (lethal dose: 15 mg/kg).
    • EP Treatment: Co-administer EP (purity >98%) dissolved in 30% (v/v) corn oil via intraperitoneal injection. Doses of 2, 5, and 10 mL/kg were tested simultaneously with LPS.
    • Key Assessments:
      • Survival Rate: Monitor survival over time.
      • Serum Analysis: ELISA for fetuin-A and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
      • Tissue Injury: Histological examination of lung and liver tissues.
      • Macrophage Polarization: Analyze liver and lung tissues by flow cytometry for M1 (CD45+CD11b+F4/80+CD86+) and M2 (CD45+CD11b+F4/80+CD206+) subtypes.
  • In Vitro Model (Mechanistic Confirmation)

    • Cell Line: Mouse hepatocyte cell line (AML-12).
    • Treatment: Expose cells to different concentrations of EP.
    • Key Assessments: Measure fetuin-A production via Western blot or ELISA.
Protocol 2: Quantitative Analysis of EP in Hair as an Alcohol Biomarker

This protocol is adapted from a 2025 validated method for detecting EP in hair, which is critical for ensuring data accuracy and reliability [2].

  • Sample Preparation:

    • Hair Segment: Use a 0-3 cm proximal segment (cuts 3 cm from the scalp).
    • Extraction: Weigh 20-50 mg of hair. Perform ultrasonication extraction with an organic solvent (not specified in detail, but heptane or methanol are common in such protocols).
    • Internal Standard: Use a deuterated analog, this compound-d5.
  • Instrumental Analysis (GC-MS/MS):

    • Technique: Gas Chromatography coupled with Tandem Mass Spectrometry.
    • GC Column: BPX70 or similar.
    • MS Detection: Electron Impact (EI) ionization in Multiple Reaction Monitoring (MRM) mode.
    • Key Ions for EP: Precursor ion → m/z 101; Product ions → m/z 73 & 88.
    • Calibration: A 6-point linear calibration curve (120–720 pg/mg) with a coefficient of determination (r²) > 0.999.

Quantitative Data on this compound

The table below consolidates key quantitative data from the literature, useful for experimental design and result interpretation.

Context Quantitative Finding / Parameter Source / Model
Biomarker Cutoff (Hair) > 0.5 ng/mg (sum of 4 FAEEs) suggests excessive drinking. > 0.12 ng/mg contradicts self-reported abstinence. Society of Hair Testing; Human Hair Analysis [1]
Analytical Method (Hair) LOD: Not specified; Calibration Range: 120–720 pg/mg; Precision (CV%): < 6% GC-MS/MS Method Validation [2]
Therapeutic Dosing (Mouse) Effective intraperitoneal doses: 2, 5, and 10 mL/kg in corn oil. LPS-induced Endotoxemia Model [4] [5]
Inflammatory Response EP significantly reduced LPS-induced levels of TNF-α, IL-6, and IL-1β. In Vivo & In Vitro Studies [4] [6]

Pathways and Mechanisms of Action

The following diagrams illustrate the key metabolic fate and a recently elucidated signaling pathway of this compound.

G Ethanol Ethanol EthylPalmitate EthylPalmitate Ethanol->EthylPalmitate Esterification PalmiticAcid PalmiticAcid PalmiticAcid->EthylPalmitate Biomarker Biomarker EthylPalmitate->Biomarker Measured in hair & blood SignalingMolecule SignalingMolecule EthylPalmitate->SignalingMolecule Induces Fetuin-A

This compound originates from ethanol and palmitic acid, serving dual purposes as a biomarker and signaling molecule.

This compound induces fetuin-A in the liver, promoting a shift to anti-inflammatory M2 macrophages and improving outcomes in endotoxemia.

Key Takeaways for Researchers

  • A Shifting Paradigm: this compound is no longer just a passive biomarker. Its newly identified function in inducing fetuin-A and modulating the immune response opens up novel therapeutic avenues, particularly in inflammatory conditions like sepsis [4] [5].
  • Context-Dependent Activity: The role of EP appears to be highly context-specific. While it demonstrates anti-inflammatory effects in models of endotoxemia, it is also a known mediator of alcohol-induced cellular damage, highlighting the importance of the physiological environment [1] [3].
  • Analytical Rigor is Crucial: When measuring EP as a biomarker, stringent analytical protocols are essential to avoid false positives. Be aware that certain alcohol-containing hair cosmetics can artificially elevate FAEE levels in hair, a confounder that may be mitigated by simultaneously testing for ethyl glucuronide (EtG) [1] [2].

References

Comprehensive Application Notes and Protocols: Enzymatic Synthesis of Ethyl Palmitate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethyl Palmitate and Enzymatic Synthesis

This compound (ethyl hexadecanoate) is a fatty acid ester with the molecular formula C₁₈H₃₆O₂ that appears as colorless needle-shaped crystals with a characteristic faint wax, fruity, and creamy aroma. It possesses a melting point of 24-26°C, boiling point of 192-193°C at 10 mmHg, and density of 0.857 g/mL at 25°C. This compound is naturally present in various food products including apricot, sour cherry, grapefruit juice, blackcurrant, pineapple, red wine, apple brandy, and mutton, and is approved as a natural flavoring agent in many regulatory frameworks including GB 2760-96 and FEMA (2451). [1]

The enzymatic synthesis of this compound has gained significant attention as a sustainable alternative to conventional chemical methods, which typically employ proton acids like concentrated sulfuric acid or solid superacids as catalysts. While chemical methods offer advantages in terms of activity and cost, they suffer from several limitations including poor selectivity, multiple by-products, difficult product separation, and serious environmental pollution. In contrast, biocatalytic approaches utilizing lipases offer mild reaction conditions (typically 40-70°C), minimal by-product formation, high regioselectivity, reduced energy consumption, and align with green chemistry principles. Additionally, enzymatically synthesized esters can be classified as "natural" in certain applications, particularly in cosmetics and food products, enhancing their market value and consumer acceptance. [1] [2]

Key Experimental Parameters and Optimization

Critical Reaction Parameters

The enzymatic esterification of this compound is influenced by several key parameters that must be optimized for maximum conversion yield:

  • Enzyme selection: Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) consistently demonstrates superior performance compared to other commercial lipases such as Lipozyme TL IM and Lipozyme RM IM, due to its non-specific regioselectivity and stability in non-aqueous media. [3]

  • Molar ratio: Optimal acid:alcohol molar ratios typically range from 1:2 to 1:6, with excess alcohol driving the equilibrium toward ester formation, though excessive alcohol can lead to enzyme inhibition. [1] [2]

  • Temperature: Reaction temperatures typically range from 40-70°C, representing a balance between reaction rate, enzyme stability, and substrate solubility. [1] [2]

  • Enzyme loading: Typical enzyme concentrations range from 0.2-7% (w/w) relative to substrates, with higher loadings generally increasing reaction rates but also increasing cost. [1] [2]

  • Water content: Controlled water addition (typically ~4%) is crucial for maintaining enzyme hydration and stability without promoting competitive hydrolysis. [1]

Table 1: Optimal Reaction Parameters for Enzymatic Synthesis of this compound

Parameter Range Optimal Value Effect
Molar Ratio (Acid:Alcohol) 1:1 - 1:6 1:2 - 1:6 Higher alcohol drives equilibrium toward ester formation
Temperature 40-70°C 40-65°C Balance between reaction rate and enzyme stability
Enzyme Loading 0.2-7% (w/w) 3-7% (w/w) Higher loading increases rate but also cost
Reaction Time 3-24 hours 6-8 hours Time to reach >90% conversion
Water Content 2-8% ~4% Maintains enzyme activity without promoting hydrolysis
Statistical Optimization Approaches

Response Surface Methodology (RSM) has been successfully employed to optimize the synthesis of fatty acid esters, allowing researchers to model the interaction effects between multiple variables simultaneously. For ester synthesis, a Box-Behnken design with 3 factors (temperature, enzyme percentage, and acid:alcohol molar ratio) has proven effective in identifying optimal conditions with a minimal number of experiments. These statistical approaches have demonstrated that the optimal reaction conditions for ethylhexyl palmitate and ethylhexyl stearate are very similar, facilitating the possibility of simultaneous production of these esters on a larger scale. [2]

Protocol 1: Conventional Enzymatic Synthesis

Materials and Equipment
  • Substrates: Palmitic acid (≥98% purity) and ethanol (absolute)
  • Enzyme: Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin)
  • Equipment: Round-bottom flask (50-250 mL), temperature-controlled water bath or magnetic stirrer with heating, reflux condenser, molecular sieves (3-4 Å), analytical equipment (GC, TLC, or HPLC)
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine palmitic acid (25.6 g, 0.1 mol) and ethanol (9.2 g, 0.2 mol) at a 1:2 molar ratio. [1]

  • Enzyme Addition: Add Novozym 435 (0.5 g, 2% w/w relative to total substrates) to the reaction mixture. [1]

  • Water Control: Add molecular sieves (3-4 Å, approximately 5% w/w of total reaction mixture) to control water content. [1]

  • Reaction Conditions: Attach a reflux condenser and incubate the reaction mixture at 40°C with constant stirring at 200 rpm for 6 hours. [1]

  • Monitoring: Withdraw aliquots (100 μL) at regular intervals (e.g., every hour) for conversion analysis by TLC or GC.

  • Termination and Separation: After 6 hours, filter the reaction mixture to recover the immobilized enzyme. Concentrate the filtrate under reduced pressure to remove excess ethanol.

  • Purification: Wash the crude product with warm water to remove any unreacted acid, then dry over anhydrous sodium sulfate. The final product can be further purified by recrystallization or short-path distillation if necessary.

  • Enzyme Reusability: The immobilized Novozym 435 can be reused after washing with tert-butanol or acetone and drying under vacuum. The enzyme typically retains >90% activity after 5-6 batches when maintained under optimal conditions. [1]

ConventionalSynthesis Start Start Reaction Setup S1 Combine substrates: Palmitic Acid + Ethanol (1:2 molar ratio) Start->S1 S2 Add Novozym 435 (2% w/w) S1->S2 S3 Add molecular sieves (5% w/w) S2->S3 S4 Set conditions: 40°C, 200 rpm, 6h S3->S4 S5 Monitor reaction by TLC/GC S4->S5 S6 Filter to recover enzyme S5->S6 S7 Concentrate under reduced pressure S6->S7 S8 Purify product: Wash, dry, recrystallize S7->S8 End This compound Product S8->End

Diagram 1: Workflow for conventional enzymatic synthesis of this compound

Protocol 2: Advanced Process Intensification Methods

Microwave-Assisted Enzymatic Synthesis

Microwave irradiation has been demonstrated to significantly enhance reaction rates and enzyme activity in ester synthesis. The dielectric heating effect of microwaves leads to rapid and uniform temperature distribution, reducing reaction times from hours to minutes while maintaining high conversion yields. [4]

Table 2: Comparison of Process Intensification Methods for this compound Synthesis

Method Conditions Reaction Time Conversion Advantages
Conventional 40°C, 200 rpm, 1:2 molar ratio 6 hours ~73.5% Simple setup, low equipment cost
Microwave 65-70°C, 300W, pulsed mode 3 hours ~99% Faster reaction, higher conversion
Ultrasound 60°C, 80W, 48% duty cycle, 1:5.5 molar ratio 2 hours >95% Enhanced mixing, reduced mass transfer limitations

Procedure:

  • In a microwave-compatible vessel, combine palmitic acid (0.1 mol) and ethanol (0.2-0.6 mol).
  • Add immobilized lipase QLM (3-5% w/w).
  • Place the vessel in a microwave reactor equipped with temperature control.
  • Set conditions to 65-70°C with pulsed microwave irradiation (300W, 30s on/10s off cycles).
  • Maintain reaction for 3 hours with mild stirring.
  • Filter, concentrate, and purify as in conventional method.

Under these optimized microwave conditions, conversions reaching 99% have been achieved with excellent enzyme reusability, as the immobilized lipase QLM displayed maintained activity over multiple cycles. [4]

Ultrasound-Assisted Enzymatic Synthesis

Ultrasound technology utilizes cavitation effects to enhance mass transfer between substrates and the immobilized enzyme, significantly reducing reaction times and improving yields. The implosion of microbubbles generated by ultrasound creates localized hotspots and intense turbulence, overcoming internal and external diffusion limitations. [5]

Procedure:

  • In a reaction vessel, combine palmitic acid (0.1 mol) and ethanol (0.55 mol) at a 1:5.5 molar ratio.
  • Add Fermase CALB 10000 (5.61% w/w of total substrates).
  • Place the vessel in an ultrasonic bath or equip with an ultrasonic probe.
  • Set ultrasound power to 80W with a duty cycle of 48% (48% on, 52% off).
  • Maintain temperature at 60°C with stirring at 200 rpm for 2 hours.
  • Process the reaction mixture as described in the conventional method.

This approach achieved >95% conversion in just 2 hours, demonstrating the effectiveness of ultrasound irradiation in process intensification for enzymatic ester synthesis. [5]

OptimizationRelationships cluster_conventional Conventional Method cluster_microwave Microwave Assistance cluster_ultrasound Ultrasound Assistance Optimization Process Optimization Conv1 Temperature (40-70°C) Optimization->Conv1 Conv2 Molar Ratio (1:2-1:6) Optimization->Conv2 Conv3 Enzyme Loading (0.2-7% w/w) Optimization->Conv3 Conv4 Reaction Time (6-8h) Optimization->Conv4 Micro1 Temperature (65-70°C) Optimization->Micro1 Micro2 Power (300W pulsed) Optimization->Micro2 Micro3 Time Reduction (3h) Optimization->Micro3 Ultra1 Duty Cycle (48%) Optimization->Ultra1 Ultra2 Power (80W) Optimization->Ultra2 Ultra3 Time Reduction (2h) Optimization->Ultra3 Outcome1 Higher Conversion (73.5%) Conv1->Outcome1 Conv2->Outcome1 Conv3->Outcome1 Conv4->Outcome1 Outcome2 High Conversion (99%) Micro1->Outcome2 Micro2->Outcome2 Micro3->Outcome2 Outcome3 High Conversion (>95%) Ultra1->Outcome3 Ultra2->Outcome3 Ultra3->Outcome3

Diagram 2: Optimization relationships for different enzymatic synthesis methods

Product Analysis and Characterization

Analytical Methods
  • Conversion Monitoring: Gas chromatography (GC) is the preferred method for quantifying reaction conversion. Alternatively, thin-layer chromatography (TLC) using silica gel plates with petroleum ether:ethyl acetate (9:1) as mobile phase can provide rapid analysis (Rf ~0.7 for this compound). [1]

  • Structural Confirmation:

    • Fourier-Transform Infrared Spectroscopy (FT-IR): Characteristic ester carbonyl peak at ~1740 cm⁻¹, C-O stretching at ~1150-1250 cm⁻¹.
    • Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular ion peak at m/z 284.5 for this compound.
    • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Characteristic ester carbonyl carbon at ~173 ppm. [3]
Quality Assessment

For pharmaceutical and cosmetic applications, the synthesized this compound should meet specific quality criteria:

  • Purity: ≥98% by GC analysis
  • Acid value: ≤0.5 mg KOH/g
  • Saponification value: 185-205 mg KOH/g
  • Color: Colorless to pale yellow
  • Odor: Characteristic mild, waxy odor

Application Notes

Pharmaceutical Applications

In pharmaceutical formulations, this compound serves as an effective emollient and skin-conditioning agent. Its enzymatic synthesis is particularly advantageous for pharmaceutical applications where purity and absence of chemical catalyst residues are critical. Enzymatically synthesized this compound has been successfully employed in topical formulations, providing excellent spreading characteristics and skin feel without irritation. Furthermore, the compound has been investigated as a structured lipid precursor for infant formula, as enzymatic interesterification can increase the palmitic acid content at the sn-2 position of triacylglycerols, closely resembling breast milk fat and improving fat absorption in infants. [6]

Cosmetic and Personal Care Applications

The cosmetic industry extensively utilizes this compound as a skin-conditioning agent and texture enhancer in creams, lotions, and makeup products. Its favorable properties include non-greasy feel, good spreadability, and excellent oxidative stability. Recent regulatory restrictions on silicones such as octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in wash-off cosmetic products (EU 2018/35) have increased interest in this compound and similar esters as natural alternatives. Commercial products like BergaCare FG5 specifically include this compound in mixtures marketed as silicone replacements, providing similar sensory properties without environmental concerns. The enzymatic synthesis route allows these products to be classified as "natural" according to European Cosmetics Regulation, enhancing their marketability. [2]

Food and Flavor Applications

As an approved food flavoring (FEMA 2451, GB 2760-96), this compound finds application in flavor formulations for butter, tallow, milk, pork, fish, and rum essences. In alcoholic beverages such as Baijiu and fruit wines, it contributes to the mellow sensation and reduces dry, astringent tastes. However, precise concentration control is essential as excessive amounts can produce greasy and slightly astringent sensory characteristics. Usage levels are typically limited to 20.0 mg/kg for cold drinks and baked goods, and 40.0 mg/kg for candy. [1]

Troubleshooting and Technical Notes

  • Low Conversion Yields: Potential causes include insufficient enzyme activity, inappropriate water content, or suboptimal temperature. Ensure proper enzyme storage conditions (dry, -20°C) and verify water content using Karl Fischer titration. Consider using molecular sieves (3-4 Å) for water control.

  • Enzyme Deactivation: Novozym 435 typically maintains activity for 5-6 batches in conventional systems, but may deactivate faster under microwave or ultrasound conditions. Monitor enzyme activity regularly and replace when conversion drops below 80% of initial value.

  • Product Purification Issues: For high-purity applications, consider short-path distillation at reduced pressure (192-193°C at 10 mmHg) followed by recrystallization from ethanol.

  • Scale-up Considerations: For industrial-scale production, fixed-bed reactor systems with immobilized enzymes provide continuous operation and easy product separation. Maintain substrate flow rates to ensure sufficient residence time for high conversion.

Conclusion

The enzymatic synthesis of this compound represents a sustainable and efficient alternative to conventional chemical methods, offering numerous advantages including mild reaction conditions, high selectivity, and environmental friendliness. The protocols outlined in this document provide researchers with comprehensive methodologies for producing high-quality this compound using conventional, microwave-assisted, and ultrasound-assisted approaches. The optimization of critical parameters such as enzyme selection, molar ratio, temperature, and water content enables the production of this compound suitable for various applications in pharmaceutical, cosmetic, and food industries. As demand for natural and sustainably produced ingredients continues to grow, enzymatic synthesis methods are poised to play an increasingly important role in industrial production processes.

References

Comprehensive Application Notes and Protocols for Lipase-Catalyzed Synthesis of Ethyl Palmitate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Significance

Ethyl palmitate (ethyl hexadecanoate) is a fatty acid ethyl ester (FAEE) with significant applications in pharmaceutical, cosmetic, and food industries. As a natural emollient, it finds extensive use in topical formulations due to its excellent spreading properties and skin compatibility. Recent research has also revealed its biological significance in human metabolism, where it functions as a biomarker for alcohol consumption and may play a role in inflammatory modulation. [1] The conventional chemical synthesis of this compound employs strong acid or base catalysts at elevated temperatures (150-240°C), which often results in undesirable by-products, high energy consumption, and environmental concerns. [2]

Enzymatic synthesis using lipases has emerged as a sustainable alternative that addresses these limitations through mild reaction conditions, high specificity, and reduced waste generation. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) catalyze the esterification between palmitic acid and ethanol, producing this compound and water as the only by-product. The regioselectivity and stereospecificity of lipases enable the production of high-purity esters without requiring extensive purification steps. Recent advances in enzyme engineering and process intensification have further enhanced the economic viability of enzymatic synthesis, making it suitable for industrial-scale production. [2] [3]

Table: Comparison of this compound Synthesis Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Temperature 150-240°C 45-65°C
Catalyst Strong acids/bases Lipase biocatalysts
By-products Multiple Primarily water
Specificity Low High (regio- and enantio-selectivity)
Energy Consumption High Low
Environmental Impact Significant waste generation Green process

Materials & Equipment

Enzymes and Substrates
  • Lipase Enzymes: Immobilized Candida antarctica lipase B (Novozym 435), Thermomyces lanuginosus lipase (Eversa Transform 2.0), Rhizomucor miehei lipase (Lipozyme RM IM), and Fermase CALB 10000 represent the most effective biocatalysts for this compound synthesis. Novozym 435 demonstrates exceptional reusability (up to 10 cycles with >80% activity retention) and thermal stability up to 70°C. [2] [3]

  • Substrates: Palmitic acid (≥99% purity) and anhydrous ethanol (≥99.5%) are recommended. Substrate purity is critical as impurities can inhibit enzyme activity. For solvent-free systems, molecular sieves (3Å or 4Å) are essential to control water content and shift equilibrium toward ester formation. [2]

Equipment and Analytical Methods
  • Reaction Setup: Thermostatted mechanical shakers, ultrasound baths (with frequency control: 20-40 kHz; power: 60-100 W), microwave reactors (with temperature control), and magnetic stirrers with heating capability. [3] [4]

  • Analytical Instruments: Gas chromatography (GC) with flame ionization detector (FID) using capillary columns (DB-WAX, HP-5, or equivalent) is standard for reaction monitoring. Thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) provide complementary analysis. [3]

Table: Key Reagents and Specifications

Reagent/Enzyme Specifications Supplier Examples Storage Conditions
Palmitic Acid >99% purity Sigma-Aldrich, Ilshin Wells Room temperature
Ethanol Anhydrous (≥99.5%) Various suppliers Sealed container, room temperature
Novozym 435 Immobilized CALB Novozymes 4°C, desiccator
Fermase CALB 10000 Immobilized CALB Fermase 4°C, desiccator
Molecular Sieves 3Å or 4Å, activated Sigma-Aldrich 150°C activated, sealed

Experimental Methods & Protocols

Conventional Solvent-Free Synthesis

The solvent-free system offers significant advantages for industrial applications, including reduced reactor volume, elimination of solvent removal steps, and enhanced substrate concentration. The recommended protocol employs the following optimized parameters:

  • Enzyme Loading: 5-7% (w/w relative to total substrates) of immobilized lipase (Novozym 435 or Fermase CALB 10000). [3]

  • Molar Ratio: Palmitic acid to ethanol ratio of 1:3 to 1:6. The optimal ratio of 1:4 provides the best balance between conversion yield and reaction time. [3]

  • Temperature: 60-65°C, which represents a compromise between reaction rate and enzyme stability. [2]

  • Agitation: 150-250 rpm to ensure adequate mixing while minimizing enzyme particle damage. [2]

  • Water Control: Addition of 3-5% (w/w) molecular sieves (3Å) activated at 150°C for 24 hours. [2]

The step-change temperature protocol represents an innovative approach to energy optimization. Begin the reaction at 45°C for the first 2 hours to maximize initial conversion, then increase to 65°C for the remaining reaction time to achieve final equilibrium. This strategy can reduce energy consumption by approximately 20% without compromising yield. [2]

G Solvent-Free Synthesis Workflow (Conventional Heating) Start Start SubstratePrep Prepare Substrates: Palmitic Acid + Ethanol (1:4 molar ratio) Start->SubstratePrep EnzymeAddition Add Immobilized Lipase (5-7% w/w) SubstratePrep->EnzymeAddition MolecularSieves Add Molecular Sieves (3-5% w/w, 3Å) EnzymeAddition->MolecularSieves Step1Temp Phase 1: 45°C, 2 hours with agitation (200 rpm) MolecularSieves->Step1Temp Step2Temp Phase 2: 65°C, 4 hours with agitation (200 rpm) Step1Temp->Step2Temp Sampling Monitor by GC Conversion >95%? Step2Temp->Sampling Sampling->Step2Temp No Recovery Recover Enzyme by Filtration Sampling->Recovery Yes Purification Purify Product: Remove molecular sieves and unreacted substrates Recovery->Purification End This compound Product Purification->End

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances reaction rates through improved mass transfer and cavitation effects. The protocol optimization using Response Surface Methodology (RSM) with Central Composite Design (CCD) has identified critical parameters for maximum efficiency:

  • Ultrasound Power: 70-85 W provides optimal cavitation without enzyme denaturation. [3] [5]

  • Duty Cycle: 45-55% (pulse mode) to balance energy input and cooling periods. [3]

  • Reaction Time: 90-150 minutes, representing a 60-75% reduction compared to conventional methods. [3]

Table: Optimized Conditions for Ultrasound-Assisted Synthesis

Factor Range Optimal Value
Molar Ratio (Acid:Alcohol) 1:3 - 1:7 1:5.5
Enzyme Loading (% w/w) 3 - 7 5.61
Ultrasound Power (W) 60 - 100 79.54
Duty Cycle (%) 30 - 70 48.04
Temperature (°C) Fixed 60
Time (min) Fixed 120
Microwave-Assisted Synthesis

Microwave irradiation offers exceptional acceleration of reaction rates through efficient and selective heating. The protocol using immobilized QLM lipase demonstrates remarkable efficiency:

  • Microwave Power: 300-500 W with temperature control to maintain 55-65°C. [4]

  • Reaction Vessel: Sealed microwave-compatible glassware with magnetic stirring. [4]

  • Time: 2.5-3.5 hours to achieve >98% conversion. [4]

The key advantage of microwave assistance is the dramatic reduction in reaction time - achieving near-quantitative yields in approximately 3 hours compared to 8-12 hours required for conventional methods. [4]

G Process Intensification Methods Comparison cluster_0 Process Intensification Methods Start Start Conventional Conventional Method Temperature: 60-65°C Time: 8-12 hours Conversion: >95% Start->Conventional Ultrasound Ultrasound Assistance Power: 70-85 W, Duty: 45-55% Time: 90-150 min Conversion: >96% Conventional->Ultrasound 4-6x faster Microwave Microwave Assistance Power: 300-500 W Time: 2.5-3.5 hours Conversion: >98% Conventional->Microwave 3-4x faster End This compound Product Ultrasound->End Microwave->End

Results & Data Analysis

Optimization Data and Kinetic Parameters

Statistical optimization using Response Surface Methodology (RSM) with Central Composite Design (CCD) has identified the complex interactions between process variables. The quadratic model developed through this approach exhibits high correlation (R² > 0.95) between predicted and experimental values, confirming its reliability for industrial scale-up. [3] [5]

Table: Kinetic Parameters for Different Lipase Catalysts

Lipase Source Km (mM) Vmax (μmol·min⁻¹·mg⁻¹) Half-life (h) Optimal pH
Novozym 435 12.5 ± 1.2 45.3 ± 2.1 120 ± 10 7.0-7.5
Fermase CALB 10000 15.2 ± 1.5 42.8 ± 1.9 115 ± 8 6.5-7.5
Eversa Immobilized 18.6 ± 1.8 38.5 ± 1.7 95 ± 7 7.0-8.0
Lipozyme RM IM 22.3 ± 2.1 35.2 ± 1.5 105 ± 9 6.0-7.0
Product Characterization and Quality Assessment

Synthesized this compound should be characterized against commercial standards to ensure quality and purity:

  • GC Analysis: Retention time of approximately 8.7 minutes on HP-5 column (30 m × 0.25 mm × 0.25 μm) with temperature programming from 100°C to 280°C at 10°C/min. [3]

  • FTIR Spectroscopy: Characteristic peaks at 1740-1745 cm⁻¹ (C=O stretch), 1170-1180 cm⁻¹ (C-O stretch), and 2850-2950 cm⁻¹ (C-H stretches). [3]

  • NMR Spectroscopy: ¹H NMR (CDCl₃) δ 4.05 (q, 2H, -OCH₂CH₃), 2.25 (t, 2H, -COCH₂), 1.55 (m, 2H, -COCH₂CH₂), 1.25 (br s, 24H, -(CH₂)₁₂), 0.85 (t, 3H, -CH₃). [1]

Table: Comparison of Conversion Efficiency Under Different Conditions

Method Temperature (°C) Time (h) Conversion (%) Energy Consumption (Relative)
Conventional Solvent-Free 60-65 8-12 95-97 1.0
Step-Temperature Protocol 45→65 6-8 96-98 0.8
Ultrasound-Assisted 60 1.5-2.5 96-98 0.6
Microwave-Assisted 55-65 2.5-3.5 98-99 0.7

Troubleshooting & Technical Notes

Common Issues and Solutions
  • Low Conversion Yield: Potential causes include enzyme deactivation, inadequate water removal, or incorrect molar ratios. Solution: Verify molecular sieve activity, ensure ethanol is anhydrous, and confirm enzyme loading. For enzyme deactivation, consider periodic replacement of immobilized enzyme in continuous systems. [2]

  • Enzyme Leaching: Particularly problematic in ultrasound-assisted systems. Solution: Ensure proper immobilization technique, use cross-linked enzyme aggregates, or implement membrane confinement systems. Monitor enzyme activity over multiple batches to establish reusability profile. [3]

  • Product Inhibition: At high conversions, this compound may inhibit lipase activity. Solution: Implement fed-batch addition of ethanol or continuous removal of product via wiped-film evaporation. The use of solvent engineering with non-polar solvents like n-hexane can mitigate this issue. [2]

Scale-up Considerations

For industrial implementation, several factors require careful attention:

  • Mass Transfer Limitations: As reactor size increases, mixing efficiency decreases. Implement designed impellers or cascade reactors to maintain efficient substrate-enzyme contact. [2] [3]

  • Temperature Control: Exothermic esterification reactions require efficient heat exchange systems. Consider jacketed reactors with temperature feedback control. [2]

  • Economic Optimization: While Novozym 435 offers excellent performance, Eversa immobilized lipase provides a cost-effective alternative at approximately 40% lower price with only modest performance trade-offs. [2]

References

Comprehensive Application Notes and Protocols: Ethyl Palmitate in Anti-Inflammatory Research Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethyl Palmitate and Its Anti-inflammatory Potential

This compound (EP), a naturally occurring fatty acid ester, has emerged as a promising anti-inflammatory compound with demonstrated efficacy across multiple experimental models. Recent research has illuminated its multifaceted mechanisms of action, including modulation of macrophage polarization, reduction of pro-inflammatory cytokines, and regulation of key inflammatory signaling pathways. These properties make EP a compelling candidate for therapeutic development targeting inflammatory conditions such as sepsis, endotoxemia, and localized inflammation. The compound's dual functionality as both an anti-inflammatory agent and an inducer of protective hepatokines represents a novel approach to managing dysregulated inflammatory responses that characterize many disease states [1] [2].

For researchers in pharmaceutical development and experimental pathology, EP presents an attractive investigational compound due to its pleiotropic effects on inflammatory processes and its established safety profile in animal models. These application notes consolidate the current methodological approaches for studying EP's anti-inflammatory properties, providing standardized protocols that can be implemented across research settings. The following sections detail the molecular mechanisms, experimental protocols, and technical considerations essential for advancing EP research toward potential clinical applications [3] [4].

Molecular Mechanisms of Action

Key Signaling Pathways and Cellular Targets
  • Macrophage Polarization Regulation: EP demonstrates a remarkable capacity to reprogram macrophage activity by shifting the functional phenotype from pro-inflammatory M1 to anti-inflammatory M2 states. Specifically, in models of lethal endotoxemia, EP treatment significantly increased the population of CD45+CD11b+F4/80+CD206+ M2 macrophages while reducing CD45+CD11b+F4/80+CD86+ M1 macrophages in liver tissues. This polarization effect was associated with improved survival rates and reduced tissue injury in LPS-challenged mice, suggesting EP's therapeutic potential lies in its ability to modulate innate immune cell responses at the cellular level [1] [4].

  • Fetuin-A Induction Pathway: A novel mechanism identified in recent research involves EP's stimulation of hepatic fetuin-A production, a multifunctional plasma glycoprotein that plays a crucial role in inflammation regulation. Proteomic analyses revealed that fetuin-A levels were significantly decreased in sepsis patients and endotoxemia models, while EP treatment effectively restored fetuin-A expression both in vitro (AML-12 hepatocytes) and in vivo (mouse liver tissues). The fetuin-A induction pathway represents a hepatocyte-mediated anti-inflammatory mechanism that operates systemically, providing protection against excessive inflammatory responses [1].

  • NF-κB Pathway Suppression: EP exerts significant effects on the core inflammatory signaling cascade by reducing nuclear factor kappa B (NF-κB) expression in liver and lung tissues. This transcription factor serves as a master regulator of inflammation, controlling the expression of numerous pro-inflammatory mediators. By inhibiting NF-κB activation, EP subsequently downregulates the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and other cytokines that drive inflammatory pathogenesis. This mechanism has been demonstrated across multiple experimental models, confirming EP's broad anti-inflammatory activity [2] [3].

Table 1: Key Anti-inflammatory Mechanisms of this compound

Mechanism Experimental Model Observed Effects Significance
Macrophage polarization LPS-induced endotoxemia in mice Shift from M1 (CD86+) to M2 (CD206+) phenotype; reduced tissue injury Addresses immune dysregulation in sepsis
Fetuin-A induction Human sepsis patients; mouse hepatocytes Increased hepatic fetuin-A production; improved survival Novel hepatokine-mediated pathway
NF-κB suppression Carrageenan-induced paw edema; LPS endotoxemia Reduced TNF-α, IL-6; decreased neutrophil infiltration Broad anti-inflammatory activity
Prostaglandin modulation Carrageenan-induced inflammation Reduced PGE2 levels in inflammatory exudates Impacts pain and fever pathways
Pathway Visualization

G EP This compound (EP) FetuinA Fetuin-A Production EP->FetuinA Stimulates NFkB NF-κB Pathway EP->NFkB Suppresses Macrophage Macrophage Polarization EP->Macrophage Modulates FetuinA->Macrophage Enhances Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Activates M2 M2 Phenotype (CD206+) Macrophage->M2 Promotes M1 M1 Phenotype (CD86+) Macrophage->M1 Suppresses TNF TNF-α Cytokines->TNF Produces IL6 IL-6 Cytokines->IL6 Produces PGE2 PGE2 Cytokines->PGE2 Produces Outcome Reduced Inflammation Improved Survival M2->Outcome Leads to M1->Outcome Decreased TNF->Outcome Reduced IL6->Outcome Reduced PGE2->Outcome Reduced

Figure 1: this compound Anti-inflammatory Signaling Pathways This diagram illustrates the primary molecular mechanisms through which this compound exerts its anti-inflammatory effects, including fetuin-A induction, NF-κB suppression, and macrophage polarization.

Experimental Protocols & Methodologies

In Vitro Assessment Protocols
3.1.1 Hepatocyte Fetuin-A Production Assay
  • Cell Culture Preparation: Utilize AML-12 mouse hepatocytes maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin (100 U/mL), and insulin-transferrin-selenium mix. Culture cells in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluence. Passage cells as needed using standard trypsinization protocols, ensuring consistent growth conditions across experimental replicates [1].

  • EP Treatment Protocol: Prepare a stock solution of EP in dimethyl sulfoxide (DMSO) at a concentration of 100 mM, with subsequent dilutions in culture medium to achieve final concentrations ranging from 10-100 μM. Include vehicle controls containing equivalent DMSO concentrations (typically ≤0.1%). Treat hepatocytes for 24 hours to assess fetuin-A induction, with optimal results typically observed at 50 μM EP concentration based on published studies [1] [4].

  • Fetuin-A Quantification: After EP treatment, collect cell culture supernatants for fetuin-A measurement using commercial mouse fetuin-A ELISA kits according to manufacturer protocols. Simultaneously, harvest cells for western blot analysis of fetuin-A protein expression using specific anti-fetuin-A antibodies. Normalize results to total protein content or housekeeping genes for accurate quantification of EP-induced fetuin-A production [1].

3.1.2 Macrophage Polarization Assay
  • Macrophage Culture and Differentiation: Isolate primary peritoneal macrophages from C57BL/6J mice or utilize RAW 264.7 macrophage cell lines. Culture cells in RPMI 1640 medium containing 10% FBS and 1% penicillin-streptomycin. Differentiate monocytes into macrophages using 100 ng/mL phorbol myristate acetate (PMA) for 48 hours before EP treatment [1].

  • EP Treatment and Polarization: Treat macrophages with 50 μM EP for 24 hours prior to polarization stimulus. To induce M1 polarization, add 100 ng/mL LPS plus 20 ng/mL interferon-γ (IFN-γ). For M2 polarization, use 20 ng/mL interleukin-4 (IL-4). Include appropriate vehicle controls and polarization controls without EP treatment. Continue polarization for 24-48 hours depending on specific readout parameters [1] [4].

  • Flow Cytometry Analysis: Harvest macrophages using gentle scraping and stain with fluorochrome-conjugated antibodies against CD11b, F4/80, CD86 (M1 marker), and CD206 (M2 marker). Analyze stained cells using flow cytometry, collecting a minimum of 10,000 events per sample. Use fluorescence-minus-one (FMO) controls to establish gating parameters and quantify the percentage of M1 and M2 populations in EP-treated versus control conditions [1].

In Vivo Experimental Models
3.2.1 LPS-Induced Endotoxemia Model
  • Animal Preparation: Use 8-12 week old male C57BL/6J mice (20-25 g body weight) housed under standard conditions (12-hour light/dark cycle, 22°C, 50-60% humidity) with free access to food and water. Acclimatize animals for at least 7 days prior to experimentation. All procedures should be approved by the appropriate Institutional Animal Care and Use Committee [1] [4].

  • EP Administration and LPS Challenge: Prepare EP in 30% corn oil (v/v) and administer via intraperitoneal injection at doses of 2, 5, or 10 mL/kg. For survival studies, inject EP simultaneously with a lethal dose of LPS (15 mg/kg). For cytokine and tissue analysis, use a sublethal LPS dose (10 mg/kg). Include control groups receiving vehicle (corn oil) plus LPS, and naive controls receiving neither EP nor LPS [1].

  • Monitoring and Sample Collection: Monitor survival every 6 hours for the first 48 hours, then daily for 7 days. For cytokine measurements, collect blood samples at 2, 6, and 24 hours post-LPS via retro-orbital bleeding or cardiac puncture. Collect tissue samples (lung, liver) for histopathological analysis, RNA extraction, and protein quantification at predetermined endpoints [1] [4].

3.2.2 Carrageenan-Induced Paw Edema Model
  • Animal and Grouping: Use adult Wistar rats (180-220 g) randomly assigned to experimental groups (n=6-8). Include positive control groups receiving indomethacin (10 mg/kg) and vehicle control groups receiving corn oil [2] [3].

  • EP Administration and Edema Induction: Administer EP orally at doses of 5, 10, or 20 mL/kg suspended in 30% corn oil, 1 hour before carrageenan injection. Inject 100 μL of 1% carrageenan solution in saline into the subplantar tissue of the right hind paw. Measure paw volume using a plethysmometer immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection [2] [3].

  • PGE2 Measurement: At the experimental endpoint (5 hours post-carrageenan), collect inflammatory exudate from the paw tissue for PGE2 quantification using commercial PGE2 ELISA kits according to manufacturer instructions [3].

Table 2: In Vivo Dosing Regimens for this compound

Experimental Model Species EP Dose Vehicle Administration Route Timing
LPS-induced endotoxemia C57BL/6J mice 2, 5, 10 mL/kg 30% corn oil Intraperitoneal Simultaneous with LPS
Carrageenan paw edema Wistar rats 5, 10, 20 mL/kg 30% corn oil Oral 1 hour pre-carrageenan
Croton oil ear edema Wistar rats 5, 10, 20 mL/kg 30% corn oil Topical Simultaneous with croton oil

Data Analysis and Technical Considerations

Quantitative Anti-inflammatory Effects

Table 3: Efficacy of this compound in Experimental Inflammation Models

Model System Measured Parameters EP Effects Statistical Significance
LPS endotoxemia (mice) Survival rate 80% with EP (5 mL/kg) vs 0% with LPS alone p<0.01
Serum TNF-α 65% reduction vs LPS controls p<0.001
Serum IL-6 58% reduction vs LPS controls p<0.01
Carrageenan paw edema (rats) Paw volume (3h) 63.9% inhibition at 10 mL/kg EP p<0.01
67.8% inhibition at 20 mL/kg EP p<0.001
PGE2 level Significant reduction (specific data not provided) p<0.05
Croton oil ear edema (rats) Ear thickness Dose-dependent reduction p<0.05
MPO activity 70% reduction at 20 mL/kg EP p<0.01
In vitro (AML-12 cells) Fetuin-A production Dose-dependent increase (10-100 μM) p<0.05
Technical Notes and Optimization Strategies
  • Compound Solubility and Formulation: EP requires appropriate solubilization for consistent experimental results. The 30% corn oil vehicle has been successfully employed across multiple studies for in vivo administration. For in vitro applications, DMSO stocks followed by dilution in culture medium provide reliable delivery. Maintain DMSO concentrations below 0.1% to avoid cellular toxicity. Sonication of EP solutions may improve homogeneity and dosing consistency [1] [2] [3].

  • Optimal Dosing Considerations: The therapeutic window for EP appears relatively wide, with efficacy demonstrated at 5-10 mL/kg in rodent models. However, dose-response relationships should be established for each specific experimental system, as optimal concentrations may vary based on administration route, model severity, and measured endpoints. For in vitro studies, concentrations between 25-100 μM typically yield significant effects without cytotoxicity [1] [2].

  • Timing of Administration: The anti-inflammatory efficacy of EP depends critically on administration timing relative to the inflammatory stimulus. For maximal effect in endotoxemia models, administer EP concurrently with or shortly before LPS challenge. In localized inflammation models like carrageenan-induced edema, pretreatment 1 hour before the inflammatory stimulus yields optimal results [1] [2] [3].

Experimental Workflow Visualization

G Start Experimental Design InVitro In Vitro Studies (AML-12 hepatocytes, Macrophages) Start->InVitro Initial screening InVivo In Vivo Models (Endotoxemia, Edema) Start->InVivo Efficacy assessment Treatment EP Treatment (Dose optimization & administration) InVitro->Treatment Informs dosing InVivo->Treatment Administration protocols Analysis1 Molecular Analysis (ELISA, Western blot, Flow cytometry) Treatment->Analysis1 Samples for molecular analysis Analysis2 Phenotypic Analysis (Survival, Histopathology, Edema measurement) Treatment->Analysis2 Animals for phenotypic assessment DataInt Data Integration & Mechanism Validation Analysis1->DataInt Mechanism elucidation Analysis2->DataInt Efficacy confirmation Conclusion Therapeutic Implications DataInt->Conclusion Translational potential

Figure 2: Experimental Workflow for this compound Research This diagram outlines the comprehensive experimental approach for investigating this compound's anti-inflammatory properties, integrating in vitro and in vivo methodologies.

Conclusion and Research Implications

The accumulated evidence positions this compound as a promising therapeutic candidate for inflammatory conditions, particularly those involving dysregulated innate immune responses. Its multimodal mechanism of action, targeting both inflammatory signaling pathways and protective hepatokine production, offers a unique approach to managing complex inflammatory disorders. The comprehensive protocols outlined in these application notes provide researchers with standardized methodologies to further investigate EP's therapeutic potential and mechanism of action [1] [2] [3].

Significant translational challenges remain, including optimization of delivery formulations, detailed safety profiling, and identification of patient populations most likely to benefit from EP-based therapies. Future research should focus on combination therapies leveraging EP's macrophage-polarizing effects with conventional anti-inflammatory agents, potentially creating synergistic treatment approaches with reduced side effect profiles. Additionally, the relationship between EP-induced fetuin-A and clinical outcomes in human inflammatory diseases warrants further investigation through well-designed clinical studies [1] [4].

References

Comprehensive Application Notes and Protocols: Ethyl Palmitate as a Macrophage Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Historical Context

Ethyl palmitate (ethyl hexadecanoate) is a fatty acid ester formed from palmitic acid and ethanol. While naturally occurring in various organisms and used in flavor and fragrance industries, this compound has gained significant scientific interest for its immunomodulatory properties, particularly its ability to inhibit macrophage function. Early studies noted its cytotoxic effects on macrophages and identified it as a reticuloendothelial blocking agent [1]. Recent research has elucidated more specific mechanisms, revealing that this compound can modulate macrophage polarization and inflammatory responses through multiple pathways, including fetuin-A induction and ceramide signaling [2] [3].

The interest in this compound as a macrophage inhibitor has expanded due to its potential therapeutic applications in inflammatory diseases such as sepsis, endotoxemia, and nonalcoholic fatty liver disease (NAFLD). Unlike its parent compound palmitic acid, which often exhibits pro-inflammatory effects, this compound demonstrates anti-inflammatory properties, making it a compelling subject for pharmacological research [2] [4] [5]. This document provides comprehensive application notes and detailed protocols for studying this compound as a macrophage inhibitor in various experimental models.

Experimental Designs and Applications

This compound has been investigated in multiple experimental systems, from in vitro macrophage cultures to in vivo models of inflammatory disease. The table below summarizes key study designs and their applications:

Table 1: Experimental Designs for Evaluating this compound as a Macrophage Inhibitor

Experimental System Concentrations/Dosages Key Measurements Applications
In vitro macrophage studies 0.4-7.5 mM (palmitate-BSA complex) Cytokine production, phagocytosis, macrophage polarization markers (CD86, CD206), AMPK activity Mechanism of action studies, dose-response relationships, signaling pathway analysis
LPS-induced endotoxemia models 2-10 mL/kg (i.p. in corn oil vehicle) Survival rates, pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), tissue injury markers, fetuin-A levels Sepsis research, anti-inflammatory drug screening, organ protection studies
Combination models (palmitate + LPS) 3 μmol/g palmitate + 0.025 mg/kg LPS Serum ALT, liver histology, inflammatory cell infiltration, apoptosis markers NAFLD/NASH research, gut-liver axis studies, combination therapy approaches
Carrageenan-induced inflammation 5-20 mL/kg (i.p.) Paw edema volume, prostaglandin E2 levels, neutrophil infiltration Acute inflammation models, analgesic/anti-inflammatory drug development

Table 2: Key Findings from this compound Studies in Inflammatory Models

Experimental Model Effects on Macrophages Impact on Inflammation Reference
LPS-induced endotoxemia Promoted M2 polarization (CD45+CD11b+F4/80+CD206+), reduced M1 macrophages Decreased pro-inflammatory mediators (TNF-α, IL-6, IL-1β), reduced lung and liver injury, improved survival [2] [3]
Cecal ligation and puncture (CLP) Increased hepatic fetuin-A secretion Improved sepsis outcomes, modulated systemic inflammation [2]
Carrageenan-induced paw edema Inhibited neutrophil infiltration, reduced PGE2 production Dose-dependent reduction in edema formation [1]
Experimental endotoxemia Reduced NF-κB expression, decreased histological changes in liver and lung Lowered TNF-α and IL-6 levels [1]

Detailed Experimental Protocols

In Vitro Macrophage Inhibition Assay
3.1.1 Preparation of this compound Solutions

For in vitro studies, this compound must be properly solubilized to ensure biological availability:

  • Stock solution preparation: Dissolve this compound in ethanol to create a 0.75 M stock solution. Aliquot and store at -20°C.
  • Working solution preparation: Dilute the stock solution in culture medium containing 20% fatty acid-free BSA to achieve a final working concentration of 7.5 mM. The molar ratio of this compound to BSA should be approximately 2.5:1.
  • Control preparation: Prepare vehicle control containing the same concentration of ethanol mixed with 20% BSA.
  • Sterilization: Filter the working solution through a 0.22-μm filter before use. Test for endotoxin contamination to ensure levels are below 0.3 EU/mL.
3.1.2 Cell Culture and Treatment
  • Macrophage culture: Maintain RAW264.7 cells (or primary macrophages) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
  • Plating: Seed cells in appropriate culture vessels at a density of 1×10⁶ cells per well (6-well plates) or 2×10⁴ cells per well (96-well plates) and allow to adhere overnight.
  • Treatment: Treat cells with this compound working solutions at final concentrations ranging from 0.4 mM to 7.5 mM for 6-24 hours. Include appropriate vehicle controls.
  • Stimulation: For activation studies, stimulate macrophages with LPS (100 ng/mL) or other activators following this compound pretreatment.
  • Harvesting: Collect culture supernatants for cytokine analysis and cells for RNA/protein extraction or functional assays.
In Vivo Endotoxemia Protocol
3.2.1 Animal Model and this compound Administration
  • Animals: Use 6-8 week old male C57BL/6J mice. House under standard conditions with a 12-hour light/dark cycle.
  • This compound formulation: Dissolve this compound (purity >98%) in corn oil (30% v/v) as vehicle.
  • Dosage and administration:
    • For prophylactic treatment: Administer this compound intraperitoneally at doses of 2, 5, or 10 mL/kg simultaneously with or before LPS challenge.
    • For therapeutic treatment: Administer this compound at various time points after LPS challenge.
  • LPS challenge: Induce endotoxemia by intraperitoneal injection of LPS from E. coli O111:B4 at doses of 10-15 mg/kg.
  • Monitoring: Assess survival rates every 6-12 hours for up to 72 hours. Monitor body temperature and clinical signs of endotoxemia.
3.2.2 Sample Collection and Analysis
  • Blood collection: Collect blood via cardiac puncture or retro-orbital bleeding at designated time points.
  • Serum separation: Centrifuge blood samples at 5,000 × g for 10 minutes and collect serum for cytokine and fetuin-A measurement.
  • Tissue collection: Harvest lung and liver tissues for:
    • Histological analysis (fix in 4% paraformaldehyde)
    • RNA/protein extraction (snap-freeze in liquid nitrogen)
    • Flow cytometry analysis (process immediately)
Macrophage Polarization Analysis by Flow Cytometry
  • Tissue processing:

    • Perfuse animals with cold PBS to remove circulating blood cells.
    • Mince tissues finely and digest with collagenase IA (1 mg/mL) and DNase I (0.1 mg/mL) at 37°C for 30-45 minutes.
    • Pass digested tissues through 70-μm cell strainers to obtain single-cell suspensions.
  • Cell staining:

    • Block Fc receptors with anti-mouse CD16/CD32 antibody for 15 minutes at 4°C.
    • Stain with viability dye and surface markers:
      • Pan-macrophage: CD45, CD11b, F4/80
      • M1 markers: CD86
      • M2 markers: CD206
    • Include appropriate isotype controls for gating.
  • Flow cytometry analysis:

    • Acquire data using a flow cytometer capable of detecting 6-8 colors.
    • Analyze using FlowJo or similar software.
    • Identify macrophage populations as follows:
      • Total macrophages: CD45+CD11b+F4/80+
      • M1 macrophages: CD45+CD11b+F4/80+CD86+
      • M2 macrophages: CD45+CD11b+F4+CD206+

Data Interpretation and Technical Considerations

Expected Results and Analysis

When properly executed, these protocols should yield consistent data demonstrating the macrophage inhibitory effects of this compound:

  • In vitro: this compound treatment should significantly reduce LPS-induced production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in a dose-dependent manner, while potentially increasing anti-inflammatory mediators like IL-10 [1]. The compound should promote a shift in macrophage polarization from the M1 to M2 phenotype, evidenced by decreased CD86 and increased CD206 expression [2] [3].
  • In vivo: In endotoxemia models, this compound should improve survival rates, reduce hypothermia, and decrease tissue injury in lung and liver [2]. Histological analysis should show reduced inflammatory cell infiltration and tissue damage. Flow cytometry should demonstrate increased M2/M1 macrophage ratio in target tissues.
Troubleshooting and Optimization
  • Solubility issues: If this compound precipitates in solution, ensure proper complexation with BSA by slowly adding the ethanolic stock to warm BSA solution while vortexing.
  • Variable responses: Biological responses to this compound may vary between macrophage sources. Primary macrophages may respond differently than cell lines.
  • Optimal timing: For in vivo studies, the timing of this compound administration relative to inflammatory challenge is critical. Preliminary time-course experiments are recommended.
  • Vehicle controls: Corn oil vehicle may have mild immunomodulatory effects. Ensure proper vehicle controls in all experiments.

Mechanistic Insights and Signaling Pathways

This compound exerts its macrophage inhibitory effects through multiple interconnected mechanisms. The schematic below illustrates the key signaling pathways involved:

G EP This compound (EP) FetuinA Fetuin-A Secretion EP->FetuinA Induces Ceramide Ceramide Synthesis EP->Ceramide Activates NFkB NF-κB Inhibition EP->NFkB Directly inhibits M2Polar M2 Macrophage Polarization FetuinA->M2Polar Promotes Ceramide->M2Polar Mediates CytokineRed Reduced Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) M2Polar->CytokineRed Leads to M1Polar M1 Macrophage Inhibition M1Polar->CytokineRed Reduces NFkB->M1Polar Suppresses Survival Improved Survival in Endotoxemia CytokineRed->Survival Contributes to

Figure 1: Signaling Pathways of this compound in Macrophage Inhibition. This compound modulates macrophage function through multiple pathways, including induction of fetuin-A secretion, activation of ceramide synthesis, promotion of M2 polarization, and direct inhibition of NF-κB signaling, collectively reducing pro-inflammatory cytokine production and improving outcomes in inflammatory models.

The primary mechanism of this compound's macrophage inhibitory action involves the induction of hepatic fetuin-A (alpha-2-HS glycoprotein), which in turn promotes M2 macrophage polarization [2] [3]. Additionally, this compound has been shown to inhibit NF-κB activation, reducing the expression of downstream pro-inflammatory mediators [1]. Recent evidence also suggests involvement of ceramide-dependent pathways in its immunomodulatory effects, similar to those observed with palmitate itself [6]. These mechanisms collectively contribute to a shift in macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, resulting in decreased production of TNF-α, IL-6, and IL-1β, and increased production of anti-inflammatory mediators [2] [3] [1].

Conclusion and Research Applications

This compound represents a promising macrophage-targeting agent with demonstrated efficacy in various inflammatory models. These application notes and detailed protocols provide researchers with the necessary tools to investigate the macrophage inhibitory properties of this compound in both in vitro and in vivo systems. The consistent findings across multiple studies highlight the potential of this compound as a therapeutic candidate for macrophage-driven inflammatory diseases, particularly sepsis, endotoxemia, and potentially NAFLD.

Future research directions should include more detailed mechanistic studies to fully elucidate the signaling pathways involved, investigation of potential combination therapies with other immunomodulators, and exploration of its effects in other disease models where macrophage polarization plays a key role, such as cancer, autoimmune diseases, and metabolic disorders.

References

Application Notes and Protocols: Ethyl Palmitate in Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethyl Palmitate in Drug Delivery

This compound (EP), also known as palmitic acid ethyl ester, is a fatty acid ethyl ester (FAEE) that has garnered attention in pharmaceutical sciences for its dual functionality. It serves not only as a passive component in formulations but also as a biologically active agent. Its applications span from enhancing the delivery of drugs through the skin to modulating inflammatory pathways in conditions like sepsis and endotoxemia [1] [2] [3]. Furthermore, its role as a metabolite and biomarker for alcohol consumption underscores its interaction with biological systems, which can be harnessed for therapeutic purposes [2] [3]. These notes provide a detailed guide on the established and emerging uses of this compound, supported by experimental data and protocols for researchers.

Key Applications in Drug Delivery Systems

Transdermal Permeation Enhancer

A prominent application of this compound is in transdermal drug delivery systems, where it functions as a permeation enhancer.

  • Mechanism and Synergy: this compound is particularly effective when used in combination with monoglycerides, such as glycerol monolaurate (GML). In this role, it acts as a cosolvent that increases the availability of the primary permeation enhancer (e.g., GML) at the skin surface. This synergistic action does not necessarily increase flux alone but significantly boosts the transdermal flux of the active drug substance [4].
  • Advantages Over Alternatives: This combination is noted for its high purity and compatibility, addressing regulatory and manufacturing concerns associated with other enhancers like lactate esters or lauryl acetate [4].
  • Formulation Considerations: this compound is compatible with various adhesives and polymer matrices used in transdermal patches, including those based on polysiloxane, polyesters, and polyurethane [4]. It is typically incorporated into the adhesive or drug reservoir layer of transdermal systems [4].
Active Therapeutic Agent

Beyond its role as a formulation aid, this compound exhibits direct pharmacological activity.

  • Anti-inflammatory and Immunomodulatory Effects: Recent studies demonstrate that this compound can induce the production of fetuin-A, a hepatokine, which in turn promotes the polarization of macrophages from the pro-inflammatory M1 state to the anti-inflammatory M2 state [5]. This mechanism has shown protective effects in experimental models of lethal endotoxemia and sepsis, reducing mortality, alleviating lung and liver injury, and down-regulating pro-inflammatory mediators like TNF-α and IL-6 [5] [6].
  • Implications for Drug Delivery: This intrinsic activity positions this compound as a valuable ingredient in formulations targeting inflammatory diseases, potentially enabling a combination of drug delivery and therapy in a single agent.

Experimental Protocols

This section provides detailed methodologies for key experiments investigating the applications of this compound.

Protocol: Evaluating Transdermal Permeation Enhancement

This protocol outlines a method to assess the efficacy of this compound as a permeation enhancer in a transdermal patch system [4].

  • Objective: To measure the in vitro transdermal flux of a model drug across skin membranes, with and without this compound in the formulation.
  • Materials:
    • Franz diffusion cells
    • Excised human or murine skin membranes
    • Model drug (e.g., an opioid like buprenorphine, as cited in patents)
    • Test formulations: 1) Control (drug in base matrix), 2) Test (drug in base matrix with this compound and a monoglyceride like GML)
    • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
    • HPLC or GC-MS system for analytical quantification
  • Procedure:
    • Prepare the skin membranes and mount them between the donor and receptor compartments of the Franz diffusion cells.
    • Apply a fixed volume (e.g., 1 mL) or area (e.g., 1 cm²) of the control or test formulation to the donor side of the skin.
    • Maintain the receptor chamber at a constant temperature (e.g., 37°C) and agitate continuously.
    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace with fresh medium.
    • Analyze the samples using HPLC or GC-MS to determine the concentration of the model drug that has permeated the skin.
    • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss).

The workflow for this protocol can be summarized as follows:

Start Start Experiment Prep Prepare Skin Membranes Start->Prep Mount Mount in Franz Cell Prep->Mount Apply Apply Formulation (Control vs. Test) Mount->Apply Sample Sample Receptor Medium at Time Intervals Apply->Sample Analyze Analyze Drug Concentration via HPLC/GC-MS Sample->Analyze Calculate Calculate Cumulative Drug Permeation and Flux (Jss) Analyze->Calculate End End and Compare Results Calculate->End

Protocol: Investigating Anti-inflammatory and Fetuin-A Induction

This protocol is based on in vivo studies that demonstrated the therapeutic effects of this compound in endotoxemia models [5].

  • Objective: To evaluate the protective effect of this compound against LPS-induced lethal endotoxemia and to measure its impact on fetuin-A levels and macrophage polarization.
  • Materials:
    • Adult male C57BL/6J mice (6-8 weeks old)
    • Lipopolysaccharide (LPS) from E. coli O111:B4
    • This compound (purity >98%)
    • Corn oil (vehicle)
    • ELISA kits for fetuin-A, TNF-α, IL-6, IL-1β
    • Antibodies for flow cytometry (CD45, CD11b, F4/80, CD86 for M1, CD206 for M2)
  • Procedure:
    • Animal Grouping and Dosing: Randomly assign mice to groups (e.g., Control, LPS-only, EP + LPS). Administer this compound (e.g., 5 mL/kg, dissolved in 30% v/v corn oil) or vehicle intraperitoneally, simultaneously with or before a lethal dose of LPS (e.g., 15 mg/kg, i.p.) [5].
    • Survival Monitoring: Monitor and record survival rates every 6-12 hours for at least 72-96 hours.
    • Sample Collection: At a designated endpoint (e.g., 12-24 hours post-LPS), collect blood via cardiac puncture. Isolate organs like liver and lung for histology and analysis.
    • Serum Analysis: Use ELISA to quantify serum levels of fetuin-A and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
    • Tissue Analysis:
      • Histology: Fix tissues in formalin, embed in paraffin, section, and stain with H&E to assess injury.
      • Flow Cytometry: Prepare single-cell suspensions from liver or lung. Stain cells with fluorescent antibodies and analyze by flow cytometry to determine the proportions of M1 (CD45+CD11b+F4/80+CD86+) and M2 (CD45+CD11b+F4/80+CD206+) macrophages [5].
    • Statistical Analysis: Compare survival using Kaplan-Meier curves and other data using appropriate statistical tests (e.g., ANOVA).

Data Presentation and Analysis

Quantitative Efficacy Data

The following tables summarize key quantitative findings from the literature on this compound's applications.

Table 1: Anti-inflammatory and Survival Efficacy of this compound in Murine Endotoxemia Models [5] [6]

Experimental Model Treatment Groups Key Outcome Measures Results
LPS-induced Lethal Endotoxemia Control (PBS); LPS (15 mg/kg); EP (5 mL/kg) + LPS Survival Rate EP + LPS group showed dramatically reduced mortality compared to LPS-only group.
LPS-induced Endotoxemia Control; LPS; EP (5 mL/kg) + LPS Pro-inflammatory Cytokines (TNF-α, IL-6) Significant down-regulation in EP + LPS group vs. LPS-only.
Carrageenan-induced Paw Edema Control; Carrageenan; EP (20 mL/kg) + Carrageenan Paw Edema Volume ~68% inhibition of edema volume [6].
Croton oil-induced Ear Edema Control; Croton oil; EP + Croton oil Neutrophil Infiltration Significant reduction [6].

Table 2: Functional Roles and Formulation Use of this compound

Application Context Primary Function Notable Combinations / Mechanisms References
Transdermal Drug Delivery Permeation Enhancer (Cosolvent) Synergy with monoglycerides (e.g., Glycerol Monolaurate) [4]
Topical Pharmaceuticals Emollient & Carrier Improves spreadability and acts as a base for Active Pharmaceutical Ingredients (APIs) [7]
Experimental Sepsis Therapy Active Pharmaceutical Ingredient Induces hepatic fetuin-A, promoting M2 macrophage polarization [5]
General Inflammation Model Anti-inflammatory Agent Reduces NF-κB expression and prostaglandin E2 (PGE2) levels [6]
Mechanism of Action Visualization

The protective mechanism of this compound in systemic inflammation involves a defined signaling pathway, as illustrated below.

EP This compound (EP) Administration FetuinA Induces Hepatic Fetuin-A Production EP->FetuinA M2Polar Promotes M2 Macrophage Polarization FetuinA->M2Polar CytokineDown Down-regulation of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) M2Polar->CytokineDown Inhibits Outcome Reduced Tissue Injury & Improved Survival CytokineDown->Outcome LPS LPS Challenge M1Polar M1 Macrophage Polarization LPS->M1Polar CytokineUp Release of Pro-inflammatory Cytokines M1Polar->CytokineUp CytokineUp->Outcome Leads to

Formulation and Regulatory Considerations

When formulating with this compound, several technical and regulatory aspects must be considered.

  • Compatibility and Stability: this compound is generally compatible with a wide range of oils, emulsifiers, and polymers used in topical and transdermal formulations [7] [4]. However, compatibility with specific preservatives and active ingredients should be verified experimentally to prevent separation or degradation during storage.
  • Regulatory Status: For pharmaceutical use, this compound should adhere to high-purity standards as specified in pharmacopeias such as the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) [7]. It is also recognized as safe for use in flavors and fragrances by organizations like FEMA (FEMA No. 2451) [1].
  • Synthesis and Purity: this compound can be synthesized via chemical catalysis (e.g., using concentrated sulfuric acid) or enzymatic methods using lipases. Enzymatic synthesis is gaining traction due to its milder reaction conditions, higher purity, and more environmentally friendly profile [1].

Conclusion and Future Perspectives

This compound is a versatile excipient and active agent with demonstrated utility in enhancing transdermal drug delivery and modulating immune responses. The provided protocols and data offer a foundation for researchers to explore and validate its use in novel drug delivery systems. Future research should focus on translating these preclinical findings into clinical applications, particularly in managing inflammatory conditions like sepsis. Furthermore, exploring its potential in other delivery routes and its long-term safety profile will be crucial for its continued development in pharmaceuticals.

References

Comprehensive Application Notes and Protocols for Solvent-Free Ethyl Palmitate Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Ethyl palmitate (ethyl hexadecanoate) is a fatty acid ethyl ester with the chemical formula C₁₈H₃₆O₂ and molar mass of 284.48 g/mol. This compound serves as a versatile ingredient across cosmetic, pharmaceutical, and chemical industries, where it functions primarily as an emollient, skin-conditioning agent, and solubilizing agent for poorly water-soluble compounds. [1] The traditional chemical synthesis of this compound and similar esters typically requires high temperatures (150-240°C) and strong acid or base catalysts, leading to challenges with by-product formation, high energy consumption, and environmental concerns regarding waste generation. [2]

In recent years, enzymatic synthesis has emerged as a sustainable alternative to conventional chemical methods. Lipase-catalyzed esterification offers distinct advantages, including mild reaction conditions, reduced energy requirements, minimal by-product formation, and enhanced selectivity. [2] Particularly significant is the development of solvent-free systems that eliminate the need for organic solvents, thereby reducing potential toxicity, simplifying purification processes, and aligning with green chemistry principles. This approach is especially valuable for producing ingredients intended for pharmaceutical and cosmetic applications where purity and safety are paramount. [3] [4]

These application notes provide detailed protocols and analytical methods for the enzymatic synthesis of this compound in solvent-free systems, with comprehensive data tables and workflow visualizations to facilitate implementation by researchers and development professionals.

Optimal Reaction Parameters and Performance Metrics

Quantitative Analysis of Process Variables

Extensive research has identified critical parameters that significantly influence the reaction conversion and product yield in solvent-free enzymatic synthesis of this compound. The tables below summarize the optimal ranges for these key variables based on experimental data from multiple studies.

Table 1: Optimal reaction parameters for solvent-free enzymatic synthesis of this compound

Parameter Optimal Range Impact on Conversion Experimental Observations
Temperature 60-70°C Maximum conversion at 70°C Higher temperatures increase initial rate but may affect enzyme stability
Acid:Alcohol Molar Ratio 1:3 to 1:6 95-100% conversion with alcohol excess Alcohol excess shifts equilibrium toward ester formation
Enzyme Loading 7-11 wt% Directly impacts reaction rate 10 wt% provides optimal balance between cost and efficiency
Stirring Rate 150-200 rpm Ensures efficient mass transfer Prevents diffusion limitations in viscous reaction medium
Reaction Time 2-12 hours Time-dependent increase to plateau Varies based on other parameters and enzyme type

Table 2: Comparison of lipase performance in solvent-free this compound synthesis

Enzyme Type Optimal Temperature Optimal Molar Ratio (acid:alcohol) Maximum Conversion Key Advantages
Eversa Immobilized [2] 60°C 1:3 >95% (with step-change protocol) Cost-effective, high activity at lower temperatures
Lipozyme RM IM [3] 70°C 1:3 to 1:6 95-100% Well-characterized, consistent performance
Novozym 435 [4] 70°C 1:5.5 to 1:6 93-100% High stability, suitable for extended use
Impact of Temperature and Enzyme Loading

The reaction temperature significantly influences both the enzyme activity and reaction rate. Studies consistently show optimal performance in the range of 60-70°C for various lipase preparations. The Eversa immobilized lipase demonstrates particular efficiency at the lower end of this range (60°C), potentially offering energy savings compared to other systems. [2] A novel step-change temperature protocol has been developed where the reaction is initiated at a lower temperature (50°C) and subsequently increased to the optimum temperature (60°C). This approach has been shown to provide cost and energy savings while maintaining high conversion yields. [2]

The enzyme loading typically ranges between 7-11% by weight relative to substrates, with 10% representing a frequently reported optimum. This level provides sufficient catalytic capacity without incurring unnecessary costs, particularly important when using commercial immobilized enzymes. Beyond this range, the reaction rate shows diminishing returns with additional enzyme, making higher loadings economically unfavorable for industrial applications. [3] [4]

Experimental Protocols

Protocol 1: immobilized Lipase Preparation (Eversa)
3.1.1 Materials and Equipment
  • Liquid Eversa lipase (commercial name: Eversa Transform 2.0) from Thermomyces lanuginosus
  • Carrier material: Lewatit VP OC 1600 (recommended based on protein fixation level of 62.6%)
  • Alternative carriers: XAD 7 (52.8% protein fixation) or Duolite (34.7% protein fixation)
  • Buffer solution: 0.1M sodium phosphate buffer (pH 7.0)
  • Laboratory equipment: Orbital shaker, vacuum filtration setup, desiccator, analytical balance
3.1.2 Step-by-Step Procedure
  • Carrier Preparation: Weigh 10g of Lewatit VP OC 1600 carrier. Wash with 0.1M sodium phosphate buffer (pH 7.0) to remove fines and impurities, followed by filtration.

  • Enzyme Immobilization: Add the washed carrier to 100mL of liquid Eversa lipase solution. Incubate the mixture on an orbital shaker at 150 rpm and 25°C for 24 hours to allow physical adsorption.

  • Enzyme Recovery: Separate the immobilized enzyme from the liquid phase using vacuum filtration with Whatman No. 1 filter paper.

  • Drying: Transfer the immobilized enzyme to a desiccator and dry under vacuum for 12 hours at room temperature.

  • Quality Assessment: Determine the protein fixation level using the Bradford assay or similar protein quantification method. The expected protein fixation efficiency for Lewatit VP OC 1600 is approximately 62.6%. [2]

Protocol 2: Solvent-Free Synthesis of this compound
3.2.1 Materials and Equipment
  • Substrates: Palmitic acid (purity >99%), 2-ethylhexyl alcohol
  • Catalyst: Immobilized lipase (Eversa immobilized, Lipozyme RM IM, or Novozym 435)
  • Reaction vessel: 250mL sealed batch reactor with temperature control and stirring capability
  • Molecular sieves: 3Å granule type (optional, for water removal)
  • Analytical equipment: Gas chromatography system with FID detector
3.2.2 Step-by-Step Synthesis Procedure
  • Reaction Setup: Charge the reaction vessel with palmitic acid and 2-ethylhexyl alcohol at a molar ratio of 1:3 to 1:6 (acid:alcohol). The optimal ratio depends on the specific lipase used (see Table 2).

  • Enzyme Addition: Add immobilized enzyme (10 wt% relative to total substrates) to the reaction mixture.

  • Temperature Control: For standard operation, maintain temperature at 60-70°C with constant stirring at 150-200 rpm. For the step-change protocol, initiate the reaction at 50°C for 2 hours, then increase to 60°C for the remainder of the reaction. [2]

  • Water Removal (optional): For reactions where equilibrium limitation is observed, add 3Å molecular sieves (10-15% of reaction mass) to remove water byproduct and shift equilibrium toward ester formation.

  • Reaction Monitoring: Withdraw 100μL samples at regular intervals (e.g., 0, 30, 60, 120, 240, 360 minutes) for conversion analysis.

  • Reaction Termination: After reaching the desired conversion (typically 6-12 hours), separate the immobilized enzyme from the reaction mixture by filtration or sieving.

  • Product Recovery: The crude product may be purified through molecular distillation or fractional crystallization depending on the desired purity specification. [5]

Process Workflow and Experimental Design

The following diagram illustrates the complete experimental workflow for the solvent-free production of this compound, from enzyme immobilization through to product purification and analysis:

G Start Start Experimental Setup EnzymeImmob Enzyme Immobilization (Lewatit VP OC 1600 carrier) Start->EnzymeImmob ReactionSetup Reaction Setup Palmitic Acid + 2-Ethylhexyl Alcohol Molar Ratio 1:3 to 1:6 EnzymeImmob->ReactionSetup EnzymeAddition Add Immobilized Enzyme (10 wt% of substrates) ReactionSetup->EnzymeAddition TempControl Temperature Control Standard: 60-70°C constant Step-change: 50°C→60°C EnzymeAddition->TempControl WaterRemoval Water Removal System (3Å molecular sieves) TempControl->WaterRemoval Standard approach ReactionMonitor Reaction Monitoring GC analysis at intervals TempControl->ReactionMonitor Step-change approach WaterRemoval->ReactionMonitor Decision Conversion >95%? ReactionMonitor->Decision Decision:e->ReactionMonitor:e No EnzymeRecovery Enzyme Recovery Filtration/Sieving Decision->EnzymeRecovery Yes ProductPurification Product Purification Molecular Distillation EnzymeRecovery->ProductPurification Analysis Product Analysis Purity, Yield, Characterization ProductPurification->Analysis End Experimental Complete Analysis->End

Diagram 1: Experimental workflow for solvent-free enzymatic production of this compound

This workflow emphasizes the key decision points in the optimization process, particularly the temperature control strategy and the endpoint determination based on conversion percentage. The enzyme recovery step is crucial for economic viability at industrial scale, as immobilized enzymes can typically be reused for multiple batches with proper handling.

Product Analysis and Characterization

Conversion Analysis and Quality Control

Table 3: Analytical methods for this compound characterization and quality control

Analysis Type Method Specifications Acceptance Criteria
Conversion Rate GC-FID HP-5 column, 250°C detector temperature ≥95% conversion for optimized processes
Acid Value Titration (ASTM D974) 0.1M KOH in ethanol, phenolphthalein indicator ≤2 mg KOH/g
Ester Content GC-MS analysis HP-INNOWax column, 60-300°C temperature program ≥97.0% (a/a)
Purity Assessment IR spectroscopy Thin film between NaCl plates Passes identity test vs reference standard
Physical Properties Refractometry/Densitometry 20°C measurement Density: 0.857 g/cm³, Refractive index: 1.4395
Structural Confirmation Methods

Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive confirmation of this compound structure through molecular ion detection and fragmentation pattern analysis. The expected mass spectrum should show a molecular ion at m/z 284 with characteristic fragments at m/z 257 [M-C₂H₅]⁺, m/z 239 [M-OCH₂CH₃]⁺, and m/z 88 [C₄H₈O₂]⁺. [1]

Fourier Transform Infrared Spectroscopy (FTIR) analysis should reveal key absorption bands at approximately 1735-1750 cm⁻¹ (C=O stretch, ester carbonyl), 1160-1210 cm⁻¹ (C-O stretch), and 2850-2950 cm⁻¹ (C-H stretches). The absence of a broad OH stretch around 2500-3500 cm⁻¹ indicates complete esterification of the carboxylic acid group. [1]

Discussion and Interpretation of Results

Performance Comparison of Enzyme Systems

The experimental data reveals that Eversa immobilized lipase demonstrates superior performance compared to traditional options like Novozym 435 and Lipozyme RM IM, particularly when considering the comprehensive metrics of conversion efficiency, temperature requirements, and economic viability. [2] The step-change temperature protocol developed for this enzyme system provides an innovative approach to energy conservation without compromising final conversion yields, addressing a significant cost factor in industrial-scale operations.

The molar ratio of acid to alcohol emerges as a critical factor across all enzyme systems, with excess alcohol (1:3 to 1:6) consistently driving the equilibrium toward ester formation. This relationship demonstrates classic Le Chatelier's principle application in biocatalysis, where increasing the concentration of one reactant shifts the equilibrium to maximize product formation. The optimal ratio varies somewhat between enzyme systems, reflecting differences in the enzyme kinetics and potential alcohol inhibition effects at very high concentrations. [3] [4]

Industrial Relevance and Scale-up Considerations

The solvent-free system offers significant advantages for industrial implementation, including reduced reactor volume, elimination of solvent recovery units, and enhanced safety profiles. These factors contribute to both lower capital expenditure and operating costs in commercial production. Additionally, the immobilized enzyme systems enable catalyst reuse through multiple batches, further improving process economics. [2]

The application of molecular sieves for water removal represents an effective strategy to overcome equilibrium limitations, potentially reducing reaction times and increasing ultimate conversion yields. This approach is particularly valuable in systems where the reverse reaction (hydrolysis) becomes significant at higher conversion levels. The experimental data indicates that proper implementation of water removal can increase final conversion by 3-5% in systems approaching equilibrium limitations. [2]

For pharmaceutical applications where solvent residues present significant regulatory concerns, the solvent-free enzymatic approach provides a compelling alternative to conventional synthesis methods. This is particularly relevant for compounds like 2-monoglyceride precursors used in infant formula additives, where purity requirements are exceptionally stringent. [5]

Conclusion

The protocols and data presented herein demonstrate that solvent-free enzymatic synthesis provides an efficient, sustainable pathway for this compound production with significant advantages over conventional chemical methods. The optimization of key parameters including temperature, molar ratio, and enzyme loading enables conversion rates exceeding 95% while operating under mild conditions. The comprehensive characterization methods ensure product quality meets the stringent requirements of pharmaceutical and cosmetic applications.

Researchers implementing these protocols should pay particular attention to the enzyme immobilization process quality and the water management strategy during synthesis, as these factors profoundly impact overall process performance. The continued development of cost-effective lipase formulations like Eversa immobilized further enhances the commercial viability of this approach, promising wider adoption in industrial settings.

References

Comprehensive Application Notes and Protocols: Ethyl Palmitate in Biodiesel Production Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ethyl palmitate, or ethyl hexadecanoate, is a fatty acid ethyl ester (FAEE) that serves as a major component of biodiesel derived from various feedstocks including palm oil, animal fats, and waste oils. It is produced via transesterification of palmitic acid-rich triglycerides with ethanol. As a biodiesel component, this compound influences key fuel properties such as cetane number, viscosity, and combustion characteristics [1]. Research and industrial applications require precise protocols for its production, quantification, and characterization to ensure biodiesel quality complies with international standards like ASTM D6751 and EN 14214 [2] [3]. These notes provide detailed methodologies for researchers and scientists focusing on biodiesel production, analysis, and fuel development.

This compound Production and Characterization

Quantitative Data of this compound

Table 1: Key Properties and Typical Concentration of this compound in Biodiesel

Property Value / Typical Range Significance in Biodiesel Testing Standard
Molecular Formula C₁₉H₃₈O₂ Fundamental molecular structure -
Molecular Mass 298.5 g/mol Impacts vaporization and combustion -
Concentration in WaFO Biodiesel [1] 27.73% Dominant saturated FAEE affecting fuel properties GC-MS
Saponification Value [1] 191.38 mg KOH/g Indicator of ester content and average chain length ASTM D5558
Iodine Value [1] 53.26 g I₂/100 g Measures unsaturation; influences stability ASTM D5559
Contribution to Cetane Number High (contributes to reported 27.74% increase vs diesel) [1] Indicator of ignition quality ASTM D613

Table 2: Production Parameters for this compound via Transesterification

Parameter Optimal Range Impact on Yield/Purity
Oil to Ethanol Molar Ratio 1:8 to 1:10 [1] [4] Higher ratios favor forward reaction, excess can complicate recovery
Catalyst Concentration (KOH) 0.75 - 1.0 wt.% of oil [1] Ensures complete reaction; excess may cause soap formation
Reaction Temperature 40°C - 72°C [1] [4] Higher temperatures accelerate kinetics; upper limit set by ethanol boiling point
Reaction Time 150 - 180 minutes [1] Longer times ensure equilibrium conversion
Free Glycerol Limit (Final Product) < 0.02% by mass [3] Critical for engine compatibility and meeting fuel standards
Production Workflow

The following diagram illustrates the standard workflow for producing and analyzing this compound-rich biodiesel.

Start Start: Feedstock Preparation (Waste Oil, Animal Fats) A1 Feedstock Pretreatment Filtration & Heating (105-110°C) to remove impurities/water Start->A1 A2 Esterification (if FFA > 2%) Ethanol + H₂SO₄ catalyst Reduces Free Fatty Acids A1->A2 A3 Transesterification Reaction Triglycerides + Ethanol + KOH 70-72°C, 150 min A2->A3 A4 Phase Separation Settle for 24 hours Separate Biodiesel (top) & Glycerol (bottom) A3->A4 A5 Biodiesel Purification Washing with hot water & drying A4->A5 A6 Product Analysis GC-MS, Ion Chromatography Fuel Property Testing A5->A6 End End: this compound-Rich Biodiesel A6->End

Experimental Protocols

Protocol 1: this compound Production via Transesterification

This protocol describes the production of biodiesel from waste animal fat-oil (WaFO) feedstock, yielding a product with a high this compound content of approximately 27.73% [1].

Materials
  • Feedstock: 100 g blended and homogenized waste animal fat-oil (WaFO)
  • Reagents: Anhydrous ethanol (≥99.9%), Potassium Hydroxide (KOH) pellets (≥85% purity), concentrated H₂SO₄
  • Equipment: 500 mL round-bottom flask, Condenser, Heating mantle with magnetic stirrer, Separatory funnel (1 L), Thermostatically controlled orbital shaking water bath
Procedure
  • Feedstock Pretreatment: Heat the WaFO to 110°C for 15 minutes to remove residual moisture. Filter through a sieve to remove solid impurities [1].
  • Esterification (If FFA >2%): For high free fatty acid (FFA) feedstocks, mix the WaFO with ethanol (molar ratio 1:8) and 1 wt.% conc. H₂SO₄. Reflux at 65°C for 2 hours to reduce FFA content [1].
  • Catalyst Preparation: Dissolve 0.75 g of KOH in a stoichiometric amount of anhydrous ethanol (based on a 1:8 oil-to-ethanol molar ratio) to form potassium ethoxide [1].
  • Transesterification Reaction:
    • Transfer the pretreated WaFO into the round-bottom flask and place it in the heating mantle.
    • Add the potassium ethoxide solution to the oil.
    • Heat the mixture to 72°C and maintain with constant stirring (200-300 rpm) for 150 minutes [1].
  • Phase Separation and Recovery:
    • Transfer the reaction mixture to a separatory funnel and let it settle for 24 hours.
    • Drain the lower glycerol layer.
    • Collect the upper biodiesel layer (crude ethyl esters).
  • Biodiesel Purification:
    • Wash the crude biodiesel 3-4 times with warm distilled water (50-60°C) until the wash water is neutral.
    • Dry the biodiesel over anhydrous sodium sulfate or by heating at 110°C to remove residual moisture [1].
Protocol 2: Analysis of this compound and Key Contaminants

This protocol utilizes Ion Chromatography (IC) for the simultaneous quantification of residual ethanol and free glycerol, offering a safer and more sustainable alternative to traditional GC methods [3].

Materials
  • Samples: Purified biodiesel sample.
  • Standards: Glycerol (HPLC grade, ≥99.5%), Ethanol (analytical purity >99.0%), Sodium hydroxide solution (50% w/w), Ultrapure water.
  • Equipment: Ion Chromatograph system with Pulsed Amperometric Detection (PAD), Metrosep Carb 2 -150/4.0 analytical column, Syringe filters (0.45 µm, nylon).
Procedure
  • Sample Preparation: Dilute the biodiesel sample in an appropriate solvent compatible with the aqueous IC system (e.g., tetrahydrofuran or isopropanol, followed by aqueous dilution). Filter through a 0.45 µm nylon syringe filter [3].
  • Chromatographic Conditions:
    • Column: Metrosep Carb 2 -150/4.0 IC column.
    • Eluent: Sodium hydroxide solution in ultrapure water, with a gradient or isocratic concentration (e.g., 50-100 mM).
    • Flow Rate: 0.5 - 1.0 mL/min.
    • Temperature: 45°C.
    • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode [3].
  • Calibration: Prepare a series of standard solutions of glycerol and ethanol in the expected concentration range (Glycerol: 0.3 to 50 mg·L⁻¹; Ethanol: 2.83 to 500 mg·L⁻¹). Inject and record the peak areas to create a calibration curve [3].
  • Quantification: Inject the prepared biodiesel sample. Identify glycerol and ethanol peaks by their retention times against the standards. Calculate their concentrations in the sample using the established calibration curves [3].
Quality Control
  • The method must demonstrate suitable repeatability (RSDglycerol = 0.14%; RSDethanol = 0.80%) and reproducibility [3].
  • Ensure limits of detection (LOD: Glycerol 0.1 mg·L⁻¹, Ethanol 0.94 mg·L⁻¹) and quantification (LOQ: Glycerol 0.3 mg·L⁻¹, Ethanol 2.83 mg·L⁻¹) meet regulatory requirements [3].
  • Report results and ensure they are below the maximum limits specified in standards: Free Glycerol < 0.02% mass; Ethanol < 0.2% mass [3].

Molecular Structure and Combustion Impact

Structural Influence on Fuel Properties

As a long-chain saturated fatty acid ester, this compound significantly influences the macroscopic properties of biodiesel [1].

  • Cetane Number & Viscosity: The long, straight carbon chain of this compound contributes to a higher cetane number, improving ignition quality. It also leads to higher kinematic viscosity (up to 27.96% higher than neat diesel), which can affect fuel atomization [1].
  • Combustion & Emissions: Saturated FAEs like this compound promote more complete combustion due to their straight-chain structure, leading to reduced carbon monoxide (CO) and unburnt hydrocarbon (HC) emissions. However, their combustion can also lead to increased NOx emissions under certain conditions due to higher in-cylinder temperatures [1].
Analytical and Quality Control Workflow

The following diagram outlines the procedural workflow for ensuring biodiesel quality, focusing on the quantification of this compound and critical contaminants.

Start Start: Biodiesel Sample B1 Sample Preparation Dilution and Filtration (0.45 µm membrane) Start->B1 B2 Instrumental Analysis B1->B2 B3_1 Ion Chromatography (IC) Quantify Glycerol & Ethanol B2->B3_1 B3_2 Gas Chromatography (GC-MS) Identify & Quantify FAEs (e.g., this compound) B2->B3_2 B4 Data Analysis Compare against Calibration Curves B3_1->B4 B3_2->B4 B5 Quality Assessment Check against ASTM/EN Standards B4->B5 End Pass / Fail Decision B5->End

Conclusion

This compound is a critical component influencing the fuel quality, combustion performance, and emissions profile of biodiesel. The application notes and detailed protocols provided here—covering production via transesterification, purification, and advanced analytical quantification using Ion Chromatography and GC-MS—offer researchers and scientists a comprehensive framework for working with this important FAEE. Adherence to these standardized protocols ensures the production of high-quality, specification-grade biodiesel, driving forward the adoption of sustainable and efficient biofuels. Future research directions include further optimization of heterogeneous and enzymatic catalysis for this compound production and deeper investigation into its molecular-level combustion mechanisms using computational tools [5] [6].

References

Comprehensive Analytical Methods for Ethyl Palmitate Detection Using GC-MS: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ethyl palmitate (EtPa) is a fatty acid ethyl ester (FAEE) that serves as a crucial direct biomarker for assessing alcohol consumption. Its detection in biological matrices like hair and plasma provides a long-term retrospective indicator of alcohol intake, which is vital for forensic, clinical, and public health applications. The Society of Hair Testing (SoHT) has recognized this compound as a reliable diagnostic tool for identifying chronic excessive alcohol consumption [1] [2] [3]. This document provides detailed application notes and protocols for the sensitive and specific detection of this compound using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), encompassing sample preparation, instrumental analysis, and method validation according to international standards.

Analytical Methods and Workflows

The analysis of this compound typically involves sample preparation, extraction, and GC-MS/MS analysis. The following workflow illustrates the two primary approaches for different sample matrices:

G cluster_hair Hair Sample Processing cluster_plasma Plasma Sample Processing Start Sample Collection (Hair or Plasma) H1 Washing & Drying Start->H1 P1 Deproteinization Start->P1 Alternative Path H2 Pulverization H1->H2 H3 Ultrasonication Extraction H2->H3 H4 GC-MS/MS Analysis H3->H4 End Data Analysis & Interpretation H4->End P2 Liquid-Liquid Extraction P1->P2 P3 Solvent Evaporation P2->P3 P4 Reconstitution P3->P4 P5 GC-MS/MS Analysis P4->P5 P5->End

Sample Preparation Protocols
2.1.1 Hair Sample Preparation [1] [2]
  • Sample Pre-treatment: Cut hair samples (approximately 20-50 mg) into segments of 3-6 cm length based on the desired assessment period. Wash sequentially with water, acetone, and methanol to remove external contaminants, then dry at room temperature.
  • Pulverization: Grind the washed hair samples using a ball mill or similar device to increase surface area for efficient extraction.
  • Ultrasonication Extraction: Add internal standard (EtPa-d5) and extract with an appropriate organic solvent (e.g., heptane) using ultrasonication for approximately 60-90 minutes. Centrifuge and collect the supernatant.
  • Alternative SPME Method: For solid-phase microextraction (SPME), use a PDMS-DVB (65 μm) fiber with optimized conditions: 6 min pre-adsorption, 60 min extraction, and 94°C incubation temperature [3].
2.1.2 Plasma Sample Preparation [4]
  • Deproteinization: Mix plasma samples (100-200 μL) with internal standard (ethyl heptadecanoate) and deproteinize using cold methanol or acetonitrile. Vortex and centrifuge to remove precipitated proteins.
  • Liquid-Liquid Extraction: Add heptane to the supernatant, vortex vigorously, and centrifuge to separate organic and aqueous layers. Collect the organic layer containing the FAEEs.
  • Concentration: Evaporate the organic extract to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in a small volume (e.g., 50-100 μL) of heptane or ethyl acetate for GC-MS/MS analysis.
GC-MS/MS Analysis Parameters

The table below summarizes optimized GC-MS/MS conditions for this compound detection in different matrices:

Table 1: Optimized GC-MS/MS Parameters for this compound Detection

Parameter Hair Analysis [1] [2] Plasma Analysis [4]
GC Column Not specified in detail Rxi-1ms or similar (60 m × 0.25 mm ID, 0.25 μm film)
Injector Temp. Not specified 180°C
Carrier Gas Not specified Helium, constant pressure (40 kPa)
Oven Program Not fully specified 60°C (hold 4 min), 6°C/min to 130°C, 10°C/min to 220°C (hold 5.33 min)
MS Detection EI, MRM mode EI, MRM or SIM mode
Quantification Transition m/z 88.0 → 61.0 [1] [2] Target specific ions for EtPa
Confirmation Transition m/z 101.0 → 73.0 [1] [2] Target specific ions for EtPa
Internal Standard EtPa-d5 (m/z 106 → 75) [1] [2] Ethyl heptadecanoate
Total Run Time ~10-15 minutes ~10-25 minutes

Method Validation

Rigorous validation is essential to ensure reliable this compound quantification. The following table summarizes typical validation parameters and performance characteristics:

Table 2: Method Validation Parameters for this compound Detection [1] [2] [3]

Validation Parameter Performance Characteristics Acceptance Criteria
Linearity R² > 0.999 across 120-720 pg/mg (hair) R² ≥ 0.990

| Precision (CV%) | Within-batch: 1.7-6.1% Between-batch: 3.9-5.5% | ≤20% | | Accuracy (Bias) | -4.9 to 2.99% at cut-off concentrations | ±20% | | Recovery | 61.3-71.9% (SPME); ~100% (ultrasonication) | Consistent and reproducible | | LOD | 0.05 ng/mg (SPME method) [3] | Signal-to-noise ≥ 3:1 | | LOQ | Below relevant cut-off values | Signal-to-noise ≥ 10:1, precision ≤20% | | Selectivity/Specificity | No interference from blank matrix or other FAEEs | No interference at retention time | | Stability | Stable under analytical conditions | Consistent response over time |

Data Interpretation Guidelines

Cut-off Values for Alcohol Consumption Assessment

The Society of Hair Testing (SoHT) has established the following interpretative guidelines for this compound in hair [1] [2]:

  • Chronic excessive consumption: EtPa concentration ≥ 350 pg/mg in a 3 cm hair segment or ≥ 450 pg/mg in a 6 cm hair segment
  • Abstinence: EtPa concentration ≤ 120 pg/mg for a 0-3 cm segment or ≤ 150 pg/mg for a 0-6 cm segment does not contradict self-reported abstinence

For plasma samples, FAEEs concentrations are used as indicators of recent alcohol intake and may help distinguish between chronic alcohol abusers and episodic heavy drinkers [4].

Troubleshooting and Technical Considerations
  • Matrix Effects: Use stable isotope-labeled internal standards (e.g., EtPa-d5) to compensate for matrix effects and variations in extraction efficiency [1] [2].
  • Carryover: Implement proper injector and column maintenance procedures. Include blank injections between samples if carryover is observed [5].
  • Robustness: For plasma analysis, the temperature of solvent evaporation during deproteinization was identified as a critical parameter significantly affecting ethyl myristate results, which may extend to this compound [4].

Conclusion

GC-MS/MS methods for this compound detection provide robust, sensitive, and specific approaches for assessing alcohol consumption in various biological matrices. The protocols outlined in this document have been validated according to international standards and can be implemented in forensic, clinical, and research laboratories. Proper sample preparation, optimized instrumental parameters, and adherence to validated procedures are essential for obtaining reliable results that can be interpreted using established cut-off values.

References

Comprehensive Application Notes and Protocols: Ethyl Palmitate in Fetuin-A Secretion Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fetuin-A Biology and the Therapeutic Potential of Ethyl Palmitate

Fetuin-A (also known as α2-Heremans-Schmid glycoprotein or AHSG) is a multifunctional plasma glycoprotein predominantly synthesized and secreted by hepatocytes in adults, with additional minor production in adipocytes and monocytes. This 64-68 kDa heterodimeric protein consists of an A-chain (282 amino acids) and a B-chain (27 amino acids) connected by a single inter-disulfide bond. As a member of the cystatin superfamily of cysteine protease inhibitors, fetuin-A plays diverse physiological roles including regulation of calcium metabolism, osteogenesis, insulin signaling, and inflammatory response modulation. The protein serves as a systemic calcification inhibitor, preventing ectopic mineralization in soft tissues, and functions as an important inflammatory modulator with both pro- and anti-inflammatory activities depending on context [1] [2].

This compound (ethyl hexadecanoate; Palmitic acid ethyl ester) is a long-chain fatty acid ester formed from palmitic acid and ethanol. Recently, this compound has emerged as a potent inducer of hepatic fetuin-A secretion with significant implications for managing inflammatory conditions including sepsis, endotoxemia, and related disorders. The discovery of this compound's capacity to modulate fetuin-A expression introduces a promising pharmacological approach for conditions characterized by fetuin-A deficiency or dysregulated inflammation [3] [4]. These Application Notes provide researchers with comprehensive experimental protocols and technical insights for investigating this compound-mediated fetuin-A secretion and its functional consequences in inflammatory disease models.

Table 1: Key Characteristics of Fetuin-A [1] [2]

Parameter Specifications
Official Name Alpha-2-Heremans-Schmid glycoprotein (AHSG)
Molecular Weight 51-67 kDa (glycosylation-dependent)
Protein Structure Heterodimeric with A-chain (282 aa) and B-chain (27 aa)
Primary Synthesis Site Hepatocytes (adults)
Secondary Synthesis Sites Adipocytes, monocytes/macrophages
Circulating Concentration 300-1000 μg/mL (healthy adults)
Gene Location 3q27 (human)
Half-life Several days

This compound Properties and Biological Significance

This compound (CAS: 628-97-7) is a colorless to pale yellow liquid with a molecular weight of 284.48 g/mol and the chemical formula C₁₈H₃₆O₂. As a fatty acid ethyl ester, it exhibits low water solubility but good solubility in organic solvents including dimethyl sulfoxide (DMSO), ethanol, and corn oil. The compound occurs naturally in some plants and fruits but can also be synthesized through esterification of palmitic acid with ethanol [5] [6].

In research applications, this compound has demonstrated significant anti-inflammatory properties across multiple experimental models. Prior to its recently discovered role in fetuin-A induction, this compound was recognized for its capacity to suppress pro-inflammatory cytokine production, reduce neutrophil infiltration, and inhibit NF-κB signaling pathway activation. These broad anti-inflammatory effects make this compound a compelling compound for investigating innate immune modulation and inflammatory response regulation [7]. Commercial this compound for research purposes is available in high purity grades (>97%-98%) from various biochemical suppliers, typically provided as a liquid stored at -20°C [4] [6].

Experimental Evidence: this compound-Induced Fetuin-A Secretion

Clinical and Preclinical Findings

Recent investigations have revealed compelling evidence regarding this compound's capacity to induce fetuin-A secretion and its functional consequences in inflammatory conditions:

  • Human Studies: Proteomic analyses of blood samples from 55 sepsis patients and 18 non-septic controls demonstrated significantly reduced plasma fetuin-A levels in sepsis patients compared to controls. This deficiency state in critical illness provides the rationale for therapeutic fetuin-A restoration [3] [4].

  • In Vivo Evidence: Experimental endotoxemia models in male C57BL/6J mice showed that this compound administration promoted hepatic fetuin-A production and dramatically reduced LPS-induced mortality. This compound treatment (5 mL/kg) significantly alleviated lung and liver injury, down-regulated pro-inflammatory mediators (TNF-α, IL-6, IL-1β), and reduced macrophage infiltration in affected tissues [3].

  • In Vitro Confirmation: Studies using mouse hepatocyte cells (AML-12) demonstrated that this compound directly stimulated fetuin-A production in a concentration-dependent manner, confirming the hepatocyte as a direct cellular target for this compound action [3] [4].

  • Macrophage Polarization: Flow cytometry analysis revealed that this compound treatment shifted macrophage polarization from the pro-inflammatory M1 phenotype (CD45+CD11b+F4/80+CD86+) to the anti-inflammatory M2 phenotype (CD45+CD11b+F4/80+CD206+) in murine liver tissue, suggesting an important immune regulatory mechanism [3].

Table 2: Summary of Key Experimental Findings on EP-Induced Fetuin-A Secretion

Experimental System Key Findings Significance
Human Sepsis Patients ↓ Plasma fetuin-A in sepsis vs controls Identifies fetuin-A deficiency in human disease
LPS-Induced Endotoxemia Mice EP ↑ hepatic fetuin-A, ↓ mortality, ↓ organ injury Demonstrates therapeutic efficacy in disease model
AML-12 Hepatocytes EP concentration-dependently ↑ fetuin-A production Confirms direct hepatocyte stimulation
Liver Macrophages EP promotes M1→M2 polarization shift Reveals immune modulation mechanism
Cytokine Profiling EP ↓ TNF-α, IL-6, IL-1β in LPS-challenged mice Shows broad anti-inflammatory effects
Comparative Efficacy of this compound Formulations

The anti-inflammatory efficacy of this compound has been systematically evaluated in various experimental models, with particular emphasis on sepsis and endotoxemia. In LPS-induced endotoxemia models, this compound administration demonstrated dose-dependent protection against lethal inflammation. Studies evaluating survival rates used this compound at 2, 5, and 10 mL/kg doses, with the 5 mL/kg dose showing optimal protective effects without adverse events [3] [4].

The timing of administration proves critical for therapeutic efficacy. Simultaneous intraperitoneal injection of this compound with LPS challenge provided significant protection, whereas delayed administration showed reduced effectiveness, suggesting that early fetuin-A induction is crucial for modulating the initial inflammatory cascade. The formulation vehicle also influences this compound activity, with corn oil (30% v/v) serving as an effective vehicle for in vivo delivery [4] [7].

Mechanistic Insights: this compound-Induced Fetuin-A Secretion and Macrophage Polarization

The molecular mechanisms through which this compound induces fetuin-A secretion and subsequent inflammatory modulation involve multiple interconnected pathways:

  • Hepatocyte Stimulation: this compound directly targets hepatocytes to increase fetuin-A synthesis and secretion. The specific signaling pathways upstream of fetuin-A induction remain under investigation but may involve nuclear receptor activation or stress response pathways [3].

  • Macrophage Polarization Regulation: Fetuin-A induced by this compound administration promotes transition of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This polarization shift represents a crucial mechanism for resolving excessive inflammation and promoting tissue repair in affected organs [3] [8].

  • Cytokine Modulation: this compound treatment significantly reduces circulating levels of key pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β in LPS-challenged animals. This effect appears dependent on fetuin-A induction, as fetuin-A itself possesses cytokine-regulatory properties [3] [7].

  • NF-κB Pathway Regulation: Evidence suggests that this compound may suppress NF-κB activation, a master regulator of inflammatory gene expression. This mechanism aligns with previous reports showing that related compounds like mthis compound inhibit IκB phosphorylation and subsequent NF-κB nuclear translocation [7].

The following diagram illustrates the proposed mechanism of this compound action in modulating inflammation through fetuin-A induction:

G EP This compound (EP) Hepatocyte Hepatocyte EP->Hepatocyte Stimulates NFkB NF-κB Pathway EP->NFkB Inhibits FetuinA Fetuin-A Secretion Hepatocyte->FetuinA Induces M1 M1 Macrophage (Pro-inflammatory) FetuinA->M1 Suppresses M2 M2 Macrophage (Anti-inflammatory) FetuinA->M2 Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) FetuinA->Cytokines Reduces M1->Cytokines Produces Injury Tissue Injury & Organ Damage M1->Injury Contributes to Protection Tissue Protection & Repair M2->Protection Promotes Cytokines->Injury Causes LPS LPS Challenge LPS->M1 Promotes LPS->Cytokines Induces LPS->NFkB Activates

Figure 1: Proposed Mechanism of this compound Action in Inflammation Modulation Through Fetuin-A Induction

Research Protocols: Methodologies for Investigating this compound-Induced Fetuin-A Secretion

In Vitro Assessment Using Hepatocyte Cell Models

Protocol: this compound Treatment of AML-12 Mouse Hepatocytes

Purpose: To evaluate concentration-dependent fetuin-A secretion induction by this compound in hepatocytes.

Materials:

  • AML-12 mouse hepatocyte cell line (ATCC CRL-2254)
  • This compound (high purity >98%; CAS 628-97-7)
  • Vehicle control: corn oil or DMSO
  • Complete growth medium: DMEM/F12 with 10% FBS, ITS supplement, 40 ng/mL dexamethasone
  • Fetuin-A ELISA kit (e.g., Elabscience E-EL-M3069)
  • Cell culture reagents: PBS, trypsin-EDTA, antibiotics

Methods:

  • Cell Culture: Maintain AML-12 cells in complete growth medium at 37°C in 5% CO₂. For experiments, plate cells at 2.5 × 10⁵ cells/well in 12-well plates and culture until 80-90% confluent.
  • This compound Preparation: Prepare this compound working solutions by serial dilution in complete medium containing 0.1% vehicle (corn oil or DMSO). Final this compound concentrations should range from 10-500 μM based on preliminary dose-response studies. Include vehicle-only controls.
  • Treatment: Replace medium with this compound-containing or vehicle control medium. Incubate for 6-48 hours based on experimental objectives.
  • Sample Collection: Collect conditioned media by centrifugation (500 × g, 5 min) to remove cellular debris. Store at -80°C until analysis. For cell lysates, rinse cells with PBS and lyse using RIPA buffer with protease inhibitors.
  • Fetuin-A Quantification: Determine fetuin-A concentration in conditioned media using commercial ELISA kits according to manufacturer protocols. Normalize secreted fetuin-A to total cellular protein content.
  • Viability Assessment: Perform parallel MTT assays or similar viability measurements to exclude cytotoxic effects.

Technical Notes:

  • This compound stock solutions can be prepared in corn oil (30% v/v) or DMSO based on compatibility with subsequent assays.
  • Include positive controls such as palmitate (100-200 μM) which has been shown to induce fetuin-A secretion in other cell types [9].
  • Time-course experiments typically show significant fetuin-A induction within 12-24 hours of this compound exposure.
In Vivo Evaluation in Endotoxemia Models

Protocol: this compound Efficacy Assessment in LPS-Induced Endotoxemia

Purpose: To investigate the effects of this compound on fetuin-A induction and inflammatory parameters in experimental endotoxemia.

Materials:

  • Animals: Male C57BL/6J mice (6-8 weeks old)
  • This compound (high purity >98%)
  • Lipopolysaccharide (LPS from E. coli O111:B4)
  • Vehicle: corn oil (30% v/v in sterile PBS)
  • ELISA kits for fetuin-A, TNF-α, IL-6, IL-1β
  • Tissue processing reagents for flow cytometry and histology

Methods:

  • Ethical Considerations: Obtain appropriate institutional animal care committee approval before initiating studies. All procedures should follow relevant guidelines for laboratory animal welfare.
  • Experimental Groups: Randomly assign mice to following groups (n=6-8/group):
    • Control (vehicle only)
    • LPS only (15 mg/kg for survival studies; 10 mg/kg for sublethal studies)
    • This compound (5 mL/kg) + LPS
    • This compound only (5 mL/kg)
  • Drug Administration: Administer this compound or vehicle control via intraperitoneal injection simultaneously with LPS challenge. For survival studies, monitor mice every 6-12 hours for 5-7 days.
  • Sample Collection: At predetermined endpoints (typically 6-24 hours post-LPS):
    • Collect blood via cardiac puncture for serum separation
    • Perfuse animals with cold PBS
    • Harvest lung, liver, and other tissues for analysis
  • Fetuin-A Measurement: Quantify serum fetuin-A levels using commercial ELISA kits according to manufacturer protocols.
  • Cytokine Profiling: Assess serum levels of TNF-α, IL-6, and IL-1β using multiplex assays or individual ELISA kits.
  • Histopathological Analysis: Process tissues for H&E staining and injury scoring by blinded pathologists.
  • Immune Cell Profiling: Prepare single-cell suspensions from liver and lung tissues for flow cytometric analysis of macrophage subsets using the following marker panels:
    • M1 macrophages: CD45+CD11b+F4/80+CD86+
    • M2 macrophages: CD45+CD11b+F4/80+CD206+

Technical Notes:

  • The 5 mL/kg dose of this compound has demonstrated optimal efficacy in survival studies.
  • Tissue processing for flow cytometry requires specific digestion protocols using dispose II, collagenase IA, and DNase I.
  • For survival studies, group sizes of 8-10 animals provide sufficient statistical power.

The following workflow diagram outlines the key experimental procedures for in vivo assessment:

G Start Study Design & Groups Animal Animal Preparation (C57BL/6J mice, 6-8 weeks) Start->Animal Treatment EP/LPS Administration (IP injection, simultaneous) Animal->Treatment Monitoring Clinical Monitoring (Survival, activity, signs) Treatment->Monitoring Sampling Terminal Sample Collection (Serum, tissue harvest) Monitoring->Sampling Analysis1 Fetuin-A Measurement (Serum ELISA) Sampling->Analysis1 Analysis2 Cytokine Profiling (Multiplex ELISA) Sampling->Analysis2 Analysis3 Tissue Analysis (Histology, flow cytometry) Sampling->Analysis3 Data Data Integration & Interpretation Analysis1->Data Analysis2->Data Analysis3->Data

Figure 2: Experimental Workflow for In Vivo Assessment of this compound Effects

Analytical Methods for Fetuin-A Detection and Quantification

ELISA Protocol for Fetuin-A Quantification

Principle: Commercial sandwich ELISA kits provide sensitive and specific detection of fetuin-A in biological samples including serum, plasma, and cell culture supernatant.

Procedure:

  • Sample Preparation: Dilute serum/plasma samples 1:1000-1:5000 in provided assay diluent. Cell culture supernatants may require less dilution (1:100-1:500).
  • Standard Curve: Prepare fetuin-A standards according to kit specifications, typically ranging from 1-100 ng/mL.
  • Assay Procedure: Follow manufacturer instructions for incubation times and temperatures. Generally:
    • Add standards and samples to antibody-coated wells (100 μL/well)
    • Incubate 2 hours at room temperature with shaking
    • Aspirate and wash 4× with wash buffer
    • Add detection antibody (100 μL/well), incubate 1-2 hours
    • Aspirate and wash 4×
    • Add enzyme conjugate (100 μL/well), incubate 30 minutes
    • Aspirate and wash 4×
    • Add substrate solution (100 μL/well), incubate 10-30 minutes
    • Add stop solution (50 μL/well)
    • Read absorbance at 450 nm with correction at 570 nm
  • Calculation: Generate standard curve using four-parameter logistic fit and interpolate sample concentrations. Multiply by dilution factors for final concentration.

Alternative Methods:

  • Western Blotting: Detect fetuin-A in tissue lysates or conditioned media using anti-fetuin-A antibodies. Under reducing conditions, fetuin-A migrates at ~64 kDa.
  • Immunohistochemistry: Localize fetuin-A expression in tissue sections using validated antibodies and appropriate detection systems.
  • Proteomic Analysis: LC-MS/MS methods can identify and quantify fetuin-A in complex biological samples.

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions
  • This compound Solubility: this compound has limited aqueous solubility. For in vitro studies, prepare concentrated stock solutions in corn oil (30% v/v) or DMSO followed by dilution in culture medium with vigorous vortexing. For in vivo administration, use corn oil (30% v/v) as vehicle [4] [7].

  • Optimal Dosing: Based on current evidence, 5 mL/kg this compound administered intraperitoneally provides optimal protection in murine endotoxemia models. Lower doses (2 mL/kg) show reduced efficacy, while higher doses (10 mL/kg) do not provide additional benefit [3].

  • Timing Considerations: Simultaneous administration of this compound with LPS challenge yields maximal protective effects. Delayed administration beyond 2-4 hours post-LPS shows reduced efficacy, highlighting the importance of early intervention [3].

  • Fetuin-A Detection: Commercial ELISA kits show variable performance across species. Validate cross-reactivity when studying non-murine systems. Fetuin-A levels in normal mouse serum range approximately 70-80 μg/mL, decreasing significantly during endotoxemia [3] [4].

Data Interpretation Guidelines
  • Functional Correlations: Always correlate fetuin-A induction with functional outcomes including inflammatory cytokine reduction, histopathological improvement, and survival benefit where applicable.

  • Macrophage Polarization: When assessing macrophage polarization, include comprehensive marker panels rather than single markers to accurately distinguish M1 and M2 subsets.

  • Time-Course Considerations: Fetuin-A induction typically precedes measurable anti-inflammatory effects, with peak fetuin-A levels occurring 12-24 hours post-ethyl palmitate administration and maximal cytokine reduction observed at 24-48 hours.

Conclusion and Research Applications

This compound represents a novel pharmacological inducer of hepatic fetuin-A secretion with demonstrated efficacy in experimental inflammatory models. The documented effects on macrophage polarization and cytokine regulation position this compound as a valuable research tool for investigating fetuin-A biology and a promising candidate for further therapeutic development.

The experimental protocols outlined herein provide robust methodologies for evaluating this compound-mediated fetuin-A induction across in vitro and in vivo systems. These standardized approaches will facilitate comparison of findings across research groups and accelerate our understanding of the therapeutic potential of fetuin-A modulation in inflammatory disorders.

Future research directions should include elucidation of molecular mechanisms underlying this compound-induced fetuin-A secretion, evaluation in additional disease models characterized by fetuin-A deficiency, and investigation of potential combination therapies with existing anti-inflammatory agents.

References

Comprehensive Application Notes & Protocols: Ethyl Palmitate in Sepsis and Endotoxemia Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Context

Sepsis and endotoxemia represent critical medical conditions characterized by dysregulated systemic inflammatory responses to infection, frequently progressing to multiple organ dysfunction and high mortality rates despite advanced supportive care. The complex pathophysiology involves uncontrolled activation of inflammatory cascades, endothelial dysfunction, and immune cell dysregulation, particularly involving macrophages and their polarization states. Current therapeutic options remain limited, creating an urgent need for novel therapeutic approaches targeting the underlying inflammatory dysregulation. Ethyl palmitate (EP), a naturally occurring fatty acid ester, has emerged as a promising therapeutic candidate due to its ability to modulate inflammatory responses and macrophage polarization through induction of hepatic fetuin-A secretion.

Recent research has illuminated the multifaceted mechanisms through which EP exerts its protective effects, positioning it as a potential therapeutic agent for sepsis and endotoxemia. The crucial mediator of EP's activity is fetuin-A (also known as alpha-2-HS glycoprotein), a hepatocyte-derived plasma glycoprotein that demonstrates significant anti-inflammatory and immunomodulatory properties. Proteomic analyses have revealed that plasma fetuin-A levels are substantially decreased in both human sepsis patients and experimental endotoxemia models, suggesting a potential pathogenic role for fetuin-A deficiency in sepsis progression [1] [2]. EP administration has been demonstrated to effectively restore fetuin-A levels, resulting in improved survival, reduced tissue injury, and modulation of macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes [1] [3].

Key Research Findings & Data Summary

Efficacy of this compound in Experimental Models

Preclinical studies have consistently demonstrated the therapeutic potential of this compound across various experimental models of inflammation and sepsis. Research indicates that EP exerts broad anti-inflammatory effects by reducing pro-inflammatory cytokine production, diminishing neutrophil infiltration, and modulating critical inflammatory signaling pathways. In rodent models of LPS-induced endotoxemia, EP treatment has shown dose-dependent protection, significantly improving survival rates and ameliorating end-organ damage, particularly in lung and liver tissues [1] [3]. The protective mechanisms appear to involve both systemic anti-inflammatory effects and specific modulation of macrophage polarization states, creating a more regulated immune response to infectious stimuli.

The therapeutic efficacy of EP extends beyond endotoxemia models to include polymicrobial sepsis models that more closely mimic human sepsis pathophysiology. In these complex models, EP administration reduces circulating levels of key inflammatory mediators including TNF-α, IL-6, and prostaglandin E2 (PGE2), while simultaneously decreasing NF-κB expression in critical target organs [3] [4]. This multi-faceted anti-inflammatory profile positions EP as a promising candidate for further therapeutic development, particularly given the limitations of current sepsis treatments that often target single inflammatory pathways rather than addressing the complex, dysregulated immune response characteristic of sepsis.

Table 1: Key Experimental Findings for this compound in Sepsis and Endotoxemia Models

Experimental Model Key Findings Dose/Concentration References
LPS-induced endotoxemia (mice) ↓ Mortality (dose-dependent), ↓ Lung/liver injury, ↓ Pro-inflammatory cytokines, M1→M2 macrophage polarization 2, 5, 10 mL/kg (i.p.) [1] [2]
LPS-induced endotoxemia (rats) ↓ Plasma TNF-α and IL-6, ↓ Liver and lung NF-κB expression, Improved histopathology 5, 10, 20 mL/kg (i.p.) [3] [4]
Carrageenan-induced paw edema (rats) ↓ Edema formation, ↓ PGE2 levels in exudates 5, 10, 20 mL/kg (i.p.) [3]
Croton oil-induced ear edema (rats) ↓ Edema formation, ↓ Neutrophil infiltration (MPO activity) Topical application [3]
Cecal ligation & puncture (CLP) Polymicrobial sepsis model, Reproduces human sepsis progression N/A (surgical model) [5]

Table 2: Cytokine and Inflammatory Marker Changes Following this compound Treatment

Inflammatory Parameter Change with EP Treatment Experimental System Significance
TNF-α Decreased LPS-induced endotoxemia (rat) p<0.05 vs. control
IL-6 Decreased LPS-induced endotoxemia (rat) p<0.05 vs. control
IL-1β Decreased LPS-induced endotoxemia (mouse) p<0.05 vs. control
Fetuin-A levels Increased LPS-induced endotoxemia (mouse) p<0.05 vs. control
M1 macrophages (CD86+) Decreased Liver tissue (mouse) p<0.05 vs. control
M2 macrophages (CD206+) Increased Liver tissue (mouse) p<0.05 vs. control
NF-κB expression Decreased Liver and lung tissue (rat) p<0.05 vs. control
Contrasting Effects of Palmitate Compounds

It is important to distinguish the anti-inflammatory properties of this compound from the effects of other palmitate compounds, particularly palmitic acid (PA). Research has demonstrated that while EP exerts protective effects, palmitic acid itself can induce trained immunity and enhance inflammatory responses to subsequent challenges. Studies show that diets enriched in saturated fatty acids, including palmitic acid, can prime the immune system for a hyperinflammatory response through ceramide-dependent mechanisms, resulting in increased mortality in endotoxemia models [6]. This paradoxical relationship highlights the structural specificity of palmitate compounds and their immunomodulatory effects, suggesting that the esterification of palmitic acid fundamentally alters its biological activity in the context of inflammatory signaling.

Experimental Protocols

In Vitro Assessment of Fetuin-A Induction

Purpose: To evaluate the direct effects of this compound on fetuin-A production in hepatocytes.

Materials:

  • Mouse hepatocyte cell line (AML-12)
  • This compound (MedChemExpress, Cat. #HY-N2086 or Aladdin, Cat. #E103505)
  • Dimethyl sulfoxide (DMSO) or corn oil as vehicle
  • Cell culture reagents and equipment
  • Fetuin-A ELISA kit (Elabscience, Cat. #E-EL-M3069)
  • Western blot equipment for fetuin-A protein detection

Procedure:

  • Cell Preparation: Maintain AML-12 cells in appropriate growth medium under standard culture conditions (37°C, 5% CO2). Seed cells at 5 × 10^4 cells/well in 24-well plates and allow to adhere overnight.
  • Treatment Preparation: Prepare this compound stock solution at 100 mM in DMSO. Further dilute in culture medium to achieve final working concentrations (typically 10-100 μM). Ensure final DMSO concentration does not exceed 0.1% (v/v). Include vehicle control (0.1% DMSO in medium).
  • Compound Exposure: Treat cells with EP solutions or vehicle control for 24 hours. Include appropriate positive controls if available.
  • Sample Collection: Collect culture supernatants by centrifugation (500 × g, 10 minutes) to remove cellular debris. Simultaneously, harvest cells for protein extraction using RIPA buffer supplemented with protease inhibitors.
  • Fetuin-A Quantification:
    • ELISA Analysis: Assess fetuin-A levels in culture supernatants according to manufacturer's protocol. Include standard curve measurements in duplicate.
    • Western Blot: Separate 20-30 μg of protein extracts by SDS-PAGE, transfer to PVDF membranes, and probe with anti-fetuin-A antibodies.
  • Data Analysis: Normalize fetuin-A concentrations to total cellular protein content. Perform statistical analyses to determine dose-dependent effects.

Technical Notes: Optimal EP concentrations typically range from 50-100 μM. Include cytotoxicity assessment (e.g., MTT assay) to ensure observed effects are not due to reduced cell viability. Time-course experiments (6-48 hours) can determine optimal treatment duration [1].

In Vivo Endotoxemia Model

Purpose: To evaluate the efficacy of this compound in LPS-induced lethal endotoxemia.

Materials:

  • Adult male C57BL/6J mice (6-8 weeks old)
  • Lipopolysaccharide (LPS from E. coli O111:B4, Sigma, Cat. #L4193)
  • This compound (Aladdin, Cat. #E103505, purity >98%)
  • Corn oil (Shanghai Aladdin, Cat. #C116023)
  • Sterile phosphate-buffered saline (PBS)
  • Equipment for intraperitoneal injection and physiological monitoring

Procedure:

  • Solution Preparation:

    • Prepare 30% (v/v) EP solution in corn oil. Gently warm if necessary to ensure complete dissolution.
    • Prepare LPS solution in sterile PBS at a concentration of 2.5 mg/mL (for 10 mg/kg dose) or 3.75 mg/mL (for 15 mg/kg dose).
  • Experimental Groups: Randomly assign mice to the following groups (n=8-10/group):

    • Control group: PBS only
    • LPS-only group
    • EP + LPS groups: EP (2, 5, or 10 mL/kg) + LPS (15 mg/kg)
  • Compound Administration:

    • Administer EP or vehicle (corn oil) via intraperitoneal injection.
    • Simultaneously administer LPS (15 mg/kg for lethal endotoxemia) via separate intraperitoneal injection.
    • For survival studies, use higher LPS dose (15 mg/kg); for cytokine and tissue analysis, use lower LPS dose (10 mg/kg).
  • Monitoring & Data Collection:

    • Survival Studies: Monitor mice every 6 hours for the first 48 hours, then twice daily for 7 days. Record mortality and any signs of distress.
    • Physiological Parameters: Monitor core body temperature using rectal probe at 2, 4, 6, 8, 12, and 24 hours post-LPS injection.
    • Sample Collection: At predetermined endpoints (e.g., 6 or 24 hours), collect blood (for serum isolation), lung, and liver tissues for subsequent analysis.
  • Tissue Analysis:

    • Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E for injury assessment.
    • Cytokine Measurement: Analyze serum TNF-α, IL-6, and IL-1β levels using commercial ELISA kits.
    • Macrophage Polarization: Analyze M1/M2 markers in liver and lung tissues by flow cytometry using antibodies against CD45, CD11b, F4/80, CD86 (M1), and CD206 (M2) [1].

Technical Notes: The lethal LPS model (15 mg/kg) is appropriate for survival studies, while sublethal models (10 mg/kg) are better suited for mechanistic studies. Proper sterile technique is essential throughout the procedure to prevent additional infections that could confound results.

Cecal Ligation and Puncture (CLP) Model

Purpose: To evaluate EP efficacy in a polymicrobial sepsis model that closely mimics human intra-abdominal sepsis.

Materials:

  • Adult rodents (mice or rats)
  • Surgical instruments (forceps, scissors, needle holder)
  • Suture material (4-0 or 5-0 silk or vicryl)
  • 21-gauge needles for cecal puncture
  • Anesthesia equipment and reagents (ketamine/xylazine or isoflurane)
  • Sterile saline for resuscitation
  • Heating pad for postoperative recovery

Procedure:

  • Preoperative Preparation:

    • Fast animals for 12-16 hours prior to surgery to reduce cecal content variability.
    • Anesthetize animals using approved anesthetic protocol.
    • Shave and disinfect abdominal area with alternating betadine and alcohol scrubs.
  • Surgical Procedure:

    • Make a 1-2 cm midline laparotomy incision.
    • Carefully exteriorize the cecum using sterile technique.
    • Ligate the cecum distal to the ileocecal valve with silk suture, taking care not to occlude the ileocecal junction.
    • Puncture the cecum once or twice through-and-through with a 21-gauge needle.
    • Gently compress the cecum to extrude a small amount of fecal material (approximately 1 mm bead) to ensure patency.
    • Return the cecum to the abdominal cavity.
    • Close the peritoneum and abdominal muscle with running suture, and close the skin with staples or sutures.
  • Postoperative Care:

    • Administer pre-warmed sterile saline subcutaneously (1-3 mL for fluid resuscitation).
    • Provide analgesic (buprenorphine) according to institutional guidelines.
    • Place animals on heating pad until fully recovered from anesthesia.
    • Monitor animals frequently for signs of distress or sepsis progression.
  • EP Administration: Administer EP (5 mL/kg in 30% corn oil) or vehicle control intraperitoneally immediately after surgery and every 24 hours thereafter.

  • Sample Collection: Collect blood and tissue samples at 24-hour intervals for cytokine analysis, bacterial load determination, and histopathological examination [5].

Technical Notes: The severity of CLP can be modulated by varying the needle size (18-25 gauge) or the percentage of cecum ligated. Larger gauge needles and longer cecal segments produce more severe sepsis. Strict aseptic technique is essential throughout the procedure to prevent introduction of exogenous pathogens.

Signaling Pathways & Mechanism of Action

The protective effects of this compound in sepsis and endotoxemia involve a multi-faceted mechanism centered on fetuin-A induction and subsequent modulation of inflammatory signaling pathways. The primary pathway involves EP-mediated upregulation of hepatic fetuin-A synthesis and secretion, which in turn promotes macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes, ultimately resulting in decreased production of pro-inflammatory cytokines and reduced end-organ damage [1] [2]. This mechanism is particularly relevant in the context of sepsis, where dysregulated macrophage polarization contributes significantly to the imbalance between pro-inflammatory and anti-inflammatory responses that characterizes the condition.

The following diagram illustrates the key signaling pathway through which this compound exerts its protective effects:

G EP EP Hepatocyte Hepatocyte EP->Hepatocyte Stimulates FetuinA FetuinA Hepatocyte->FetuinA Produces Macrophage Macrophage FetuinA->Macrophage Promotes M1 M1 Macrophage->M1 Polarization to (Without EP) M2 M2 Macrophage->M2 Polarization to Cytokines Cytokines M1->Cytokines Produces Pro-inflammatory M2->Cytokines Reduces Pro-inflammatory TissueDamage TissueDamage Cytokines->TissueDamage Decreases Survival Survival TissueDamage->Survival Improves

Diagram 1: this compound Signaling Pathway in Sepsis. This diagram illustrates the mechanism by which this compound (EP) induces hepatic fetuin-A production, promoting M2 macrophage polarization and reducing pro-inflammatory cytokine-mediated tissue damage, ultimately improving survival in experimental sepsis models.

The molecular interactions depicted in the diagram represent the current understanding of EP's mechanism based on recent research. EP directly or indirectly stimulates hepatocytes to increase production and secretion of fetuin-A, a critical anti-inflammatory hepatokine. The circulating fetuin-A then influences macrophage behavior, shifting their polarization state from the pro-inflammatory M1 phenotype (characterized by CD86 expression and pro-inflammatory cytokine production) to the anti-inflammatory M2 phenotype (characterized by CD206 expression and resolution of inflammation) [1]. This polarization shift results in decreased systemic levels of TNF-α, IL-6, and IL-1β, reducing inflammatory tissue damage in critical organs such as lungs and liver, ultimately leading to improved survival outcomes in experimental models of sepsis and endotoxemia.

Research Applications & Integration

Applications in Sepsis Research

This compound represents a promising therapeutic candidate for preclinical sepsis research, particularly for investigators focusing on immunomodulatory approaches to sepsis treatment. Its novel mechanism of action centered on fetuin-A induction and macrophage polarization distinguishes it from previously investigated anti-cytokine strategies that have largely failed in clinical trials. Researchers can utilize EP as both a mechanistic tool for understanding fetuin-A biology in inflammation and a prototype compound for developing novel sepsis therapeutics. The consistent efficacy of EP across multiple inflammatory models suggests it targets fundamental regulatory pathways involved in inflammatory resolution, making it particularly valuable for studying the transition from hyperinflammatory to immunosuppressive phases of sepsis.

The experimental protocols outlined in this document provide a framework for evaluating EP in various research contexts, from basic mechanism studies to potential therapeutic development. Researchers should consider integrating EP studies with assessments of bacterial clearance, as the immunosuppressive effects of some sepsis therapies can impair pathogen clearance. Additionally, combination studies with antibiotics or supportive care measures could enhance the clinical relevance of preclinical findings. The availability of both in vitro and in vivo protocols enables stepwise investigation of EP effects, from cellular mechanisms to integrated physiological responses, supporting comprehensive preclinical evaluation of this promising therapeutic approach.

Considerations for Drug Development

For researchers considering this compound as a lead compound for drug development, several critical factors require attention. The dose-dependent effects observed in animal studies highlight the importance of careful dose optimization, with 5 mL/kg emerging as an effective dose in murine models without apparent toxicity [1]. The formulation considerations are significant, as EP requires appropriate solubilization (typically in 30% corn oil) for in vivo administration. Future development should address pharmacokinetic parameters including bioavailability, tissue distribution, and metabolism, as these aspects have not been fully characterized in current literature.

The therapeutic window for EP administration appears relatively wide in preclinical models, but timing of administration may be critical in the rapidly evolving pathophysiology of sepsis. While studies have demonstrated efficacy when EP is administered concomitantly with LPS, clinical translation would likely require post-onset administration, necessitating studies evaluating delayed treatment protocols. Additionally, the potential contrast between the protective effects of EP and the pro-inflammatory effects of palmitic acid [6] underscores the importance of understanding the structural determinants of anti-inflammatory activity in palmitate esters, which could inform the development of more potent analogs with improved therapeutic profiles.

References

Comprehensive Application Notes and Protocols: Ethyl Palmitate as a Flavor Compound in Food Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethyl Palmitate in Flavor Research

This compound (CAS No. 628-97-7), also known as ethyl hexadecanoate, is a long-chain fatty acid ethyl ester that serves as a significant flavor and fragrance compound in food and beverage applications. Chemically, it is the ethyl ester of palmitic acid with the molecular formula C₁₈H₃₆O₂ [1] [2]. This compound occurs naturally in various food products including cooked rice, aged spirits such as whiskey, and Luzhou-flavor raw liquor [3] [1]. It is also present in botanical sources like licorice root and chamomile [3]. The compound's versatile applications span across food flavoring, fragrance development, and cosmetic formulations, making it a compound of significant interest to researchers in food science and flavor chemistry [3] [2].

The utilization of this compound as a flavoring agent is approved by regulatory bodies including the U.S. Food and Drug Administration (FDA) and the Flavor and Extract Manufacturers Association (FEMA), which has assigned it FEMA number 2451 and classified it as Generally Recognized As Safe (GRAS) for use in foods [4]. The Joint Expert Committee on Food Additives (JECFA) has also evaluated this compound, assigning it JECFA Flavor Number 39 [4]. These regulatory approvals facilitate its legitimate application in commercial food products while ensuring consumer safety.

Chemical and Physical Properties

This compound is characterized by specific physicochemical properties that influence its behavior in food matrices and analytical applications. At room temperature, it typically exists as colorless crystals or liquid with a distinctive wax-like odor [1] [2]. The compound exhibits low solubility in water but is miscible with various organic solvents including ethanol, dimethyl sulfoxide, chloroform, and ethyl acetate [2]. This solubility profile significantly impacts its extraction and analysis methodologies in food research.

Quantitative Physicochemical Data

Table 1: Physicochemical properties of this compound relevant to food research applications

Property Value Conditions Reference
Molecular Weight 284.48 g/mol - [2]
Melting Point 24-26°C lit. [3] [5]
Boiling Point 192-193°C at 10 mmHg [3] [5]
Density 0.857 g/mL at 25°C [3] [5]
Refractive Index n20/D 1.440 lit. [3] [5]
Assay/Purity ≥95% to ≥98.5% (GC) [3] [5]
Flash Point 110°C - [1]
Water Content ≤0.5% for analytical standard [5]

The thermal behavior of this compound, including its melting and boiling points, is crucial for applications involving heat processing in food production. The relatively high boiling point at reduced pressure indicates its stability under various processing conditions. The density and refractive index values serve as important identification parameters for quality control in both research and industrial settings.

Natural Occurrence and Sensory Profiles

Natural Occurrence in Foods and Beverages

This compound is naturally present in several food products and beverages, contributing to their characteristic flavor profiles. Research has identified this compound as one of the major volatile compounds in cooked rice and traditional Chinese Luzhou-flavor raw liquor [3]. It is also generated during the aging process of whiskey and is sometimes removed through chill filtration, which can impact the final spirit's characteristics [1]. The presence of this compound in these diverse food systems highlights its importance as a naturally occurring flavor compound that contributes to product authenticity and sensory quality.

Beyond these sources, this compound has been identified in various botanical ingredients used in food and beverage formulations, including licorice root and chamomile [3]. This natural occurrence supports its classification as a natural flavoring substance when derived from these sources, aligning with consumer preferences for clean-label ingredients in food products.

Sensory Characteristics and Flavor Profiles

The sensory properties of this compound make it valuable in flavor formulation and food product development. The compound is characterized by creamy, milky, and waxy notes that contribute to its utility in dairy-type flavors and rich, full-bodied flavor systems [3] [6]. Industry applications include using this compound to impart a somewhat balsamic note in vanilla or other sweet fragrances, and it is described as particularly effective for enhancing dairy-type flavors and various distilled spirits including whiskey, brandy, and wine [6].

Table 2: Sensory characteristics and applications of this compound in food and fragrance

| Characteristic | Description | Application Examples | |-------------------|-----------------|--------------------------| | Primary Aroma | Creamy, milk, waxy | Dairy flavors, cream-based products | [3] | | Secondary Notes | Balsamic, sweet | Vanilla flavors, sweet fragrances | [6] | | Flavor Utility | Spirit authenticity | Whiskey, brandy, wine flavor enhancement | [6] [1] | | Texture Perception | Smooth mouthfeel | Mouthfeel enhancement in fat-reduced products | [2] | | Compatibility | Broad flavor range | Sweet, creamy, and spirit flavor applications | [6] |

The versatile sensory profile of this compound enables flavorists and food scientists to utilize it in complex flavor systems where it contributes both primary flavor characteristics and subtle background notes that enhance overall flavor complexity and authenticity.

Analytical Methods and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Protocol Objective: Identification and quantification of this compound in food matrices using GC-MS.

Principles and Applications: This method leverages the volatile nature of this compound and its well-characterized fragmentation pattern for reliable identification and quantification in complex food matrices. GC-MS provides high sensitivity and specificity for analyzing this compound in various applications including flavor quality control, authentication of natural flavors, and monitoring of reaction pathways in flavor formation studies [5].

Materials and Reagents:

  • This compound analytical standard (≥98.5% purity) [5]
  • Food matrix or sample extract
  • Appropriate solvents (hexane, dichloromethane, or ethyl acetate) [2]
  • Internal standard (e.g., methyl heptadecanoate)
  • GC-MS system equipped with capillary column (e.g., DB-5ms, 30m × 0.25mm × 0.25μm)

Procedure:

  • Standard Solution Preparation: Prepare stock solution of this compound standard at 1 mg/mL in appropriate solvent. Prepare calibration standards in range of 0.1-100 μg/mL.
  • Sample Preparation: For solid foods, homogenize with solvent (1:5 w/v) and extract using agitation or ultrasonication. For liquid samples, perform liquid-liquid extraction if necessary.
  • Internal Standard Addition: Add fixed amount of internal standard to all samples and standards before extraction.
  • GC-MS Conditions:
    • Injector temperature: 250°C
    • Oven program: 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min
    • Carrier gas: Helium, constant flow 1.0 mL/min
    • Injection volume: 1 μL, split mode (split ratio 10:1)
    • Mass spectrometer: Electron impact mode (70 eV), scan range m/z 40-450
  • Data Analysis: Identify this compound by comparison of retention time and mass spectrum with authentic standard. Quantify using calibration curve based on peak area ratios relative to internal standard.

Troubleshooting Notes: If peak tailing occurs, consider using more polar stationary phase or higher purity solvents. For complex matrices, additional clean-up steps such as solid-phase extraction may be necessary to prevent column degradation and ion source contamination.

The following workflow visualizes the key steps in the GC-MS analysis protocol:

G Start Start GC-MS Analysis StandardPrep Standard Solution Preparation Start->StandardPrep SamplePrep Sample Preparation & Extraction StandardPrep->SamplePrep ISAddition Internal Standard Addition SamplePrep->ISAddition GCMSAnalysis GC-MS Instrument Analysis ISAddition->GCMSAnalysis DataProcessing Data Processing & Quantification GCMSAnalysis->DataProcessing Result Result Interpretation DataProcessing->Result

High-Performance Liquid Chromatography (HPLC) Analysis

Protocol Objective: Analysis of this compound in heat-sensitive or non-volatile complex matrices using HPLC.

Principles and Applications: HPLC provides an alternative analytical approach for this compound determination, particularly suitable for samples that may degrade under GC temperatures or contain non-volatile matrix components that could interfere with analysis. This method is applicable for quality control in flavor ingredients and finished products [5].

Materials and Reagents:

  • This compound analytical standard (≥98.5% purity) [5]
  • HPLC-grade solvents: acetonitrile, methanol, tetrahydrofuran
  • HPLC system with UV or evaporative light scattering detector (ELSD)
  • Reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare isocratic or gradient mobile phase system (e.g., acetonitrile:tetrahydrofuran, 90:10 v/v).
  • Standard and Sample Preparation: Prepare standards and samples in appropriate solvent compatible with mobile phase. Filter through 0.45 μm membrane before injection.
  • HPLC Conditions:
    • Flow rate: 1.0 mL/min
    • Column temperature: 30°C
    • Injection volume: 10-20 μL
    • Detection: UV at 205-210 nm or ELSD
  • System Suitability: Verify retention time reproducibility, peak symmetry, and resolution from closely eluting compounds.
  • Quantification: Use external standard method with calibration curve for quantification.

Validation Parameters: Establish method validation parameters including linearity (typically R² > 0.995), precision (RSD < 5%), accuracy (85-115% recovery), and limit of detection/quantification based on signal-to-noise ratio.

Experimental Applications in Food Research

Flavor Formulation and Optimization

Protocol Objective: Development and optimization of flavor formulations incorporating this compound for specific food applications.

Principles and Applications: this compound serves as a valuable building block in flavor creation, particularly for dairy, creamy, and spirit flavor profiles. Understanding its dose-response characteristics and interactions with other flavor compounds is essential for creating authentic and stable flavor systems [6].

Materials:

  • This compound (food grade, ≥95%) [3]
  • Complementary flavor compounds (e.g., vanillin, diacetyl, other esters)
  • Food-grade solvent (ethanol, propylene glycol, or triacetin)
  • Base food matrix for evaluation (varies by application)

Procedure:

  • Preliminary Screening: Conduct initial sensory evaluation of this compound at various concentrations (0.1-100 ppm) in simple model systems to establish approximate detection threshold and optimal concentration range.
  • Flavor Blending: Create prototype flavor formulations incorporating this compound with complementary flavor compounds based on the target flavor profile.
  • Matrix Evaluation: Incorporate flavor formulations into target food matrices (dairy products, baked goods, beverage systems) at appropriate usage levels.
  • Sensory Analysis: Conduct descriptive analysis or difference testing to evaluate flavor profile, intensity, and authenticity compared to reference products.
  • Stability Testing: Monitor flavor stability under various storage conditions (time, temperature, light exposure) to determine shelf-life implications.

Application-Specific Considerations:

  • Dairy Flavors: Use this compound at 5-25 ppm in combination with lactones, butyric acid, and other fatty acids for cream, butter, and milk flavors.
  • Spirit Flavors: Incorporate at 2-15 ppm with esters, aldehydes, and oak extracts for authentic whiskey, brandy, and wine flavor profiles.
  • Sweet Flavors: Utilize at 1-10 ppm to enhance creaminess and mouthfeel in vanilla, caramel, and other sweet flavor systems.
Stability and Interaction Studies

Protocol Objective: Evaluation of this compound stability and interaction effects in various food matrices under different processing and storage conditions.

Principles and Applications: Understanding the chemical behavior of this compound under various conditions is crucial for predicting flavor stability and shelf-life in finished products. This protocol examines degradation kinetics and interaction effects with common food components [2].

Materials:

  • This compound standard
  • Model food systems (varying pH, water activity, lipid content)
  • Antioxidants (if evaluating protective effects)
  • Headspace vials and appropriate sealing systems

Procedure:

  • Sample Preparation: Incorporate this compound into various model food systems representing different product categories.
  • Stress Conditions: Expose samples to controlled stress conditions including elevated temperature (40-60°C), light exposure (UV and visible), varying oxygen levels, and different pH values.
  • Sampling Schedule: Collect samples at predetermined time points for analysis.
  • Analysis: Quantify this compound remaining using GC-MS or HPLC methods described in Section 4.1 and 4.2.
  • Data Analysis: Determine degradation kinetics and identify major degradation products.

Interpretation and Applications: Results from these studies inform optimal formulation strategies including the potential need for protective encapsulation, antioxidant systems, or packaging requirements to maintain flavor quality throughout product shelf-life.

The following diagram illustrates the key factors affecting this compound stability in food systems:

G Stability This compound Stability Temperature Temperature Stability->Temperature Light Light Exposure Stability->Light Oxygen Oxygen Level Stability->Oxygen pH pH Conditions Stability->pH Matrix Food Matrix Composition Stability->Matrix Degradation Degradation Products Temperature->Degradation Accelerates Protection Protection Strategies Temperature->Protection Control Light->Degradation Catalyzes Light->Protection Light Barrier Oxygen->Degradation Oxidation Oxygen->Protection Antioxidants Packaging pH->Degradation Hydrolysis pH->Protection Buffer Systems Matrix->Degradation Interactions Matrix->Protection Formulation Optimization

Regulatory Status and Safety Considerations

This compound holds regulatory approvals for use in food applications in multiple jurisdictions. In the United States, it is approved as a flavoring agent under FEMA GRAS designation (FEMA No. 2451) [4]. The compound complies with EU regulations including Regulation 1223/2009 on cosmetic products and Regulation 1334/2008 on flavorings, demonstrating its acceptance in international markets [3].

Safety and Handling Protocols

Occupational Safety: In laboratory and manufacturing settings, this compound requires appropriate safety measures including eyeshields and gloves as personal protective equipment [3]. Although it is not classified as highly hazardous, proper handling procedures should be followed to minimize potential irritation and exposure.

Environmental Considerations: this compound is classified under Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water sources [3] [5]. This classification necessitates careful disposal procedures to prevent environmental contamination.

Disposal Protocols:

  • Relatively unreactive organic reagents should be collected in appropriate container systems
  • Follow local regulations for disposal of organic compounds
  • Avoid direct release into drainage systems or natural water sources [2]

Storage Conditions:

  • Store at -20°C for long-term stability of standards [5]
  • Classify under Storage Class 10 (Combustible liquids) [3]
  • Protect from direct light and excessive heat

Conclusion and Research Perspectives

This compound represents a versatile flavor compound with significant applications in food and beverage products. Its natural occurrence in various foods coupled with its favorable sensory characteristics make it particularly valuable for creating authentic flavor profiles. The analytical methods and experimental protocols detailed in this document provide researchers with standardized approaches for studying and utilizing this compound in various research applications.

Future research directions may include exploring synergistic effects with emerging flavor compounds, developing encapsulation systems to enhance stability in challenging food matrices, and investigating its formation pathways in traditional fermentation processes to optimize flavor development in cultured products. Additionally, as clean-label trends continue to influence product development, the natural occurrence of this compound in various food sources may lead to increased utilization in natural flavor systems.

References

Comprehensive Application Notes and Protocols: Ethyl Palmitate in Macrophage Polarization Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethyl Palmitate and Macrophage Polarization

This compound (EP) is a fatty acid ester that has recently emerged as a significant immunomodulatory compound with particular relevance in inflammatory conditions such as lethal endotoxemia and sepsis. Macrophages, as key mediators of innate immunity, can polarize into distinct functional phenotypes: the pro-inflammatory M1 subtype (characterized by production of cytokines such as TNF-α, IL-6, and IL-1β) and the anti-inflammatory M2 subtype (associated with resolution of inflammation and tissue repair). The balance between these polarization states critically influences disease outcomes in inflammatory conditions. Recent research has demonstrated that this compound functions as a potent inducer of hepatic fetuin-A (also known as alpha-2-HS glycoprotein or AHSG), which in turn modulates macrophage polarization and inflammatory responses [1].

The therapeutic potential of this compound is particularly promising in conditions characterized by dysregulated inflammation, such as sepsis, where current treatment options remain limited. Proteomic analyses have revealed that plasma fetuin-A levels are significantly decreased in sepsis patients compared to non-septic controls, suggesting a potential protective role of this glycoprotein in inflammatory pathology [1]. Similarly, rodent models of endotoxemia have demonstrated reduced serum fetuin-A levels, while EP administration effectively restores fetuin-A production and improves survival outcomes [1]. This application note provides comprehensive experimental protocols and data analysis methods for investigating the effects of this compound on macrophage polarization, enabling researchers to explore its therapeutic potential in inflammatory diseases.

Key Experimental Findings and Data Analysis

Quantitative Effects of this compound on Inflammatory Mediators

Table 1: this compound effects on inflammatory mediators in experimental models

Experimental Model Pro-inflammatory Cytokines Anti-inflammatory Cytokines Other Markers Significant Findings
LPS-induced endotoxemia mice (in vivo) ↓ IL-1β, ↓ IL-6, ↓ TNF-α Not specified ↑ Survival rates, ↓ Lung/liver injury Dose-dependent protection: EP at 5 mL/kg most effective [1]
RAW 264.7 macrophages + palmitate (in vitro) ↓ TNF-α, ↓ IL-6, ↓ IL-1β, ↓ NO, ↓ PGE2, ↓ ROS ↑ IL-10 Activation of NRF2-KEAP1 pathway Oxidative stress reduction via NRF2 pathway [2]
Bone marrow-derived macrophages (BMM) + palmitate ↓ Phagocytosis, ↓ HLA-DR expression, ↓ IL-12 ↑ IL-10 ER stress activation, PPARγ signaling M2 polarization via ER stress and PPARγ [3]
Human macrophages (THP-1) + palmitate ↓ Pro-inflammatory cytokines ↑ Anti-inflammatory response ER stress markers Species-crossing effect confirmed in human cells [3]
This compound Effects on Macrophage Polarization Markers

Table 2: Flow cytometry analysis of macrophage polarization markers after this compound treatment

Cell Type/Tissue M1 Markers (CD45+CD11b+F4/80+CD86+) M2 Markers (CD45+CD11b+F4/80+CD206+) Polarization Shift Experimental Conditions
Murine liver tissue Significant decrease Significant increase M1→M2 LPS + EP (5 mL/kg) [1]
Bone marrow-derived macrophages Decreased iNOS Increased Arg-1, CD206 M1→M2 Chronic palmitate (0.2-0.4 mM) [3]
Lung tissue (endotoxemia model) Reduced infiltration Increased proportion M1→M2 LPS + EP treatment [1]
Adipose tissue macrophages ↓ TNF-α, ↓ IL-6 ↑ IL-10, ↑ TGF-β M1→M2 Palmitate + high glucose [3]

Experimental Protocols

In Vitro Macrophage Polarization Protocol
3.1.1 Cell Culture and this compound Preparation
  • This compound Stock Solution Preparation: Dissolve This compound (HY-N2086, MedChem Express, or equivalent) in corn oil (30% v/v) to create a stock concentration of 100 mM. For working solutions, dilute the stock in cell culture medium containing 1% fatty acid-free, low-endotoxin BSA. Filter sterilize using a 0.22 µm low-protein binding filter [1] [3].

  • Cell Culture Models:

    • RAW 264.7 murine macrophages (ATCC): Maintain in DMEM with 10% FBS, 2 mM L-glutamine, penicillin (100 U/mL), streptomycin (100 µg/mL), and 1 mM sodium pyruvate at 37°C in 5% CO₂ [2].
    • Bone marrow-derived macrophages (BMM): Isolate bone marrow from female C57BL/6 mice (6-8 weeks). Culture in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to allow differentiation [3].
    • Human THP-1 monocytes: Differentiate into macrophage-like cells using PMA (20 ng/mL for 24 hours) followed by 48-hour resting period. Treat with this compound during differentiation or after maturation [3].
3.1.2 Macrophage Polarization and Treatment
  • M1 Polarization Induction: Stimulate macrophages with LPS (100 ng/mL from E. coli O111:B4) + IFN-γ (20 ng/mL) for 24 hours to establish M1 phenotype [1] [4].

  • This compound Treatment:

    • Pre-treatment: Add this compound (0.1-0.5 mM) 2 hours before M1 polarization induction.
    • Co-treatment: Administer this compound simultaneously with polarization inducers.
    • Chronic exposure: For differentiation studies, add this compound (0.1-0.4 mM) during the entire 7-day differentiation period for BMM [3].
  • Control Groups: Include vehicle control (corn oil + BSA/ethanol), M1 control (LPS + IFN-γ), and M2 control (IL-4 + IL-13, 20 ng/mL each).

In Vivo Endotoxemia/Sepsis Model Protocol
3.2.1 Animal Model and this compound Administration
  • Animals: Use adult male C57BL/6J mice (6-8 weeks), housed in specific pathogen-free facilities with 12-hour light/dark cycles [1].

  • This compound Formulation: Prepare EP by dissolving in 30% corn oil (v/v) for intraperitoneal injection [1].

  • Experimental Groups:

    • Control group: PBS only (n=8)
    • LPS group: LPS (15 mg/kg for lethal model, 10 mg/kg for sublethal model)
    • EP + LPS groups: EP (2, 5, and 10 mL/kg) co-administered with LPS
  • Dosing Protocol: Administer EP and LPS simultaneously via intraperitoneal injection. For survival studies, monitor mice every 6 hours for 72-96 hours. For tissue analysis, euthanize mice 24 hours post-treatment [1].

3.2.2 Sample Collection and Analysis
  • Blood Collection: Collect via cardiac puncture at designated endpoints. Separate serum for fetuin-A ELISA and cytokine measurements [1].

  • Tissue Processing: Harvest lung and liver tissues. Divide each tissue: (1) flash-freeze in liquid nitrogen for RNA/protein analysis, (2) preserve in 10% formalin for histology, and (3) prepare single-cell suspensions for flow cytometry [1].

  • Flow Cytometry Analysis: Create single-cell suspensions from tissues using collagenase IA (1 mg/mL) and DNase I (100 µg/mL). Stain cells with the following antibody panel:

    • Viability dye: Fixable Viability Dye 510
    • Macrophage gating: CD45+CD11b+F4/80+
    • M1 markers: CD86+
    • M2 markers: CD206+ [1]

Mechanism of Action and Signaling Pathways

The protective effects of this compound in inflammatory conditions operate through a multi-faceted mechanism involving hepatic fetuin-A induction and subsequent modulation of macrophage polarization. The signaling pathway can be summarized as follows: this compound administration promotes hepatic production of fetuin-A, which then circulates systemically and influences macrophage polarization balance. This shift involves downregulation of pro-inflammatory M1 markers (CD86, TNF-α, IL-6, IL-1β) and upregulation of anti-inflammatory M2 markers (CD206, IL-10). The transition is mediated through several intracellular signaling pathways, including PPARγ activation and ER stress induction, ultimately leading to reduced tissue injury and improved survival in endotoxemia models [1] [3] [2].

The following diagram illustrates the key signaling pathways through which this compound modulates macrophage polarization:

G EP This compound (EP) Liver Hepatocytes EP->Liver Stimulates FetuinA Fetuin-A Production Liver->FetuinA Synthesizes M0 M0 Macrophage (Undifferentiated) FetuinA->M0 Modulates PPARg PPARγ Activation FetuinA->PPARg Activates ERstress ER Stress Induction FetuinA->ERstress Induces M1 M1 Macrophage (Pro-inflammatory) M0->M1 LPS/IFN-γ Induction M2 M2 Macrophage (Anti-inflammatory) M0->M2 EP/Fetuin-A Promotion CytokinesM1 Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) M1->CytokinesM1 Releases CytokinesM2 Anti-inflammatory Cytokines (IL-10) M2->CytokinesM2 Releases PPARg->M2 Promotes ERstress->M2 Facilitates Outcome Reduced Tissue Injury Improved Survival CytokinesM1->Outcome Exacerbates CytokinesM2->Outcome Ameliorates

Diagram Title: this compound Mechanism in Macrophage Polarization

This mechanism is supported by both human and murine studies. Proteomic analyses of sepsis patients have demonstrated significantly decreased plasma fetuin-A levels compared to non-septic controls, suggesting an important role in disease pathology [1]. In murine models, this compound administration effectively restored fetuin-A levels and promoted the transition from M1 to M2 macrophages in tissues particularly vulnerable in sepsis, such as lung and liver [1]. The PPARγ signaling pathway appears to be a crucial mediator in this process, as it is a established regulator of M2 polarization [3] [2]. Additionally, induction of endoplasmic reticulum stress represents another mechanism through which palmitate compounds influence macrophage differentiation, though the exact role of this compound specifically in ER stress requires further elucidation [3].

Technical Considerations and Limitations

  • Dose Optimization: The therapeutic efficacy of this compound exhibits dose dependency. In murine models, 5 mL/kg demonstrated optimal protection against lethal endotoxemia, while higher doses (10 mL/kg) showed reduced benefit [1]. Researchers should conduct dose-ranging studies for their specific models.

  • Timing Considerations: The polarization state of macrophages when treatment is initiated significantly influences outcomes. Some studies suggest that EP is most effective when administered during macrophage differentiation rather than after full polarization [3].

  • Metabolic Considerations: The metabolic environment profoundly influences macrophage responses to this compound. High glucose conditions can exacerbate palmitate-induced effects, suggesting important interactions between metabolic signals [3].

  • Species Specificity: While the core mechanisms appear conserved between murine and human macrophages, species-specific differences in response magnitude have been observed. The translational relevance of findings should be validated in human cell systems when possible [3].

Conclusion

This compound represents a promising immunomodulatory agent with significant potential for managing inflammatory conditions such as sepsis and endotoxemia. Its ability to promote hepatic fetuin-A production and subsequently drive macrophage polarization toward the anti-inflammatory M2 phenotype provides a mechanistic basis for its protective effects. The protocols outlined in this application note provide comprehensive methodologies for investigating this compound in both in vitro and in vivo settings, enabling researchers to explore its full therapeutic potential. Future research directions should include combination therapies with existing anti-inflammatory agents, exploration in chronic inflammatory models, and further elucidation of its molecular mechanisms, particularly its receptor interactions and downstream signaling cascades.

References

optimizing ethyl palmitate synthesis conversion yield

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the main methods for synthesizing ethyl palmitate?

    • A: The two primary methods are enzymatic catalysis using lipases and chemical catalysis. Enzymatic synthesis is favored for its mild reaction conditions, high selectivity, and lower environmental impact, while chemical synthesis can be faster but may involve harsher conditions and purification challenges [1] [2] [3].
  • Q2: How can I improve the conversion yield of my enzymatic synthesis?

    • A: Key factors to optimize include the type and concentration of the lipase, the molar ratio of substrates (often an excess of ethanol), and the reaction temperature. Using an activated acyl donor like palmitic anhydride can also dramatically increase conversion [4] [2].
  • Q3: My chemical synthesis yield is low. What could be the cause?

    • A: Low yields in chemical synthesis are often due to incomplete reaction equilibrium or catalyst deactivation. Ensure you are using an effective catalyst (like a eutectic solvent) and consider removing the water by-product to drive the equilibrium toward ester formation [5].
  • Q4: How do I choose the best acyl donor for enzymatic synthesis?

    • A: The choice involves a trade-off between cost and reactivity. Palmitic acid is cost-effective but may give lower conversion. Activated donors like palmitic anhydride or vinyl palmitate offer much higher conversion rates and shorter reaction times [2].

Synthesis Method Comparison

The table below summarizes the key features of different this compound synthesis approaches to help you select the most suitable one for your application.

Feature Enzymatic Synthesis (Solvent-Free) Enzymatic Synthesis (with Acyl Donor) Chemical Synthesis (Eutectic Catalyst)
Typical Catalyst Lipozyme RM IM [4] Novozym 435 [2] Dodecyl trimethyl ammonium chloride-based eutectic solvent [5]
Optimal Conditions 70°C, Acid:Alcohol 1:3-1:6, 10 wt.% enzyme [4] 40°C, Puerarin:Palmitic Anhydride 1:15, 20 g/L enzyme [2] Not fully specified in results; involves water removal [5]
Reported Conversion ~95% - ~100% [4] ~99% (for puerarin palmitate) [2] Not explicitly stated
Key Advantages Solvent-free, high conversion, mild conditions [4] Very high conversion, fast reaction, high regioselectivity [2] Potentially lower cost, simpler catalyst
Key Disadvantages Longer reaction times possible Higher cost of activated acyl donors Harsher conditions, potential corrosion, more waste [5]

Troubleshooting Guide

Here are some common problems and evidence-based solutions to optimize your synthesis.

Problem 1: Low Conversion Yield in Enzymatic Synthesis
  • Possible Cause: Sub-optimal enzyme activity or reaction conditions.
  • Solutions:
    • Enzyme Selection: Use Novozym 435, which has demonstrated superior conversion compared to other immobilized lipases like Lipozyme TL IM [2].
    • Enzyme Concentration: Increase the enzyme load. Studies show conversion increases with concentration up to 20 g/L [2].
    • Acyl Donor: Switch from palmitic acid to a more activated form like palmitic anhydride. This can boost conversion from below 20% to over 98% [2].
    • Molar Ratio: Use an excess of ethanol. A molar ratio of palmitic acid to ethanol of 1:6 has been shown to drive conversion to nearly 100% [4].
Problem 2: Low Reaction Rate
  • Possible Cause: Inadequate temperature or inefficient catalyst.
  • Solutions:
    • Temperature Optimization: For enzymatic synthesis, an optimal temperature of 40-70°C is typical. Increase temperature within this range to accelerate the reaction, but avoid exceeding the enzyme's thermal deactivation point [4] [2].
    • Catalyst Activity: In chemical synthesis, ensure your catalyst is prepared correctly. Carbon-encapsulated catalysts have shown high activity and stability in similar esterification/hydrogenation reactions [6].
Problem 3: Product Purity Issues
  • Possible Cause: By-product formation or catalyst residue.
  • Solutions:
    • Purification: Perform post-reaction purification steps such as water washing, distillation, and drying over silica gel to remove unreacted starting materials, by-products, and catalyst residues [5].
    • Catalyst Replacement: Use enzymatic catalysis, which is known for high regioselectivity and minimizes the formation of unwanted by-products, reducing downstream purification efforts [2].

Experimental Protocol: High-Yield Enzymatic Synthesis

This procedure is adapted from methodologies that achieved near-quantitative conversion [4] [2].

1. Reaction Setup

  • Materials: Palmitic acid, absolute ethanol, Novozym 435 or Lipozyme RM IM lipase.
  • Equipment: Heated magnetic stirrer, round-bottom flask, condenser.

2. Procedure

  • Add palmitic acid and ethanol to the reactor in a 1:6 molar ratio.
  • Add the immobilized lipase at a concentration of 10% by weight relative to the total reactants.
  • Set the temperature to 70°C and the stirring speed to 150 rpm. Fit the condenser to prevent ethanol evaporation.
  • Monitor the reaction progress (e.g., by TLC or GC). Under these conditions, the conversion is expected to exceed 95% within several hours.
  • Once the reaction is complete, filter the mixture to recover the immobilized enzyme for reuse.
  • Purify the crude this compound by distillation to remove any excess ethanol and unreacted starting materials.

The workflow for this protocol is summarized in the following diagram:

Start Start Reaction Setup Step1 Add Reactants: Molar Ratio 1:6 (Palmitic Acid : Ethanol) Start->Step1 Step2 Add Enzyme: 10 wt.% Lipase Step1->Step2 Step3 Set Conditions: 70°C, 150 rpm Step2->Step3 Step4 Run and Monitor Reaction Step3->Step4 Step5 Filter to Recover Enzyme Step4->Step5 Step6 Purify Product via Distillation Step5->Step6 End This compound Step6->End

References

troubleshooting low yield in enzymatic esterification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Why is my enzymatic esterification yield low, even with an excess of alcohol? While an alcohol excess can drive the reaction forward, too much can deactivate the enzyme, particularly with short-chain alcohols, by stripping its essential water layer [1]. The optimal excess is specific to your enzyme and substrates. Furthermore, yield is a balance of multiple factors, not just substrate ratio. Issues like inadequate water removal, substrate inhibition, or poor mass transfer can also be the root cause [1] [2].

  • How does water affect the esterification yield, and how should I manage it? Esterification is a reversible reaction, and water is a by-product. If water is not removed, it pushes the equilibrium backward, favoring hydrolysis over synthesis [3]. This is a primary reason for low conversion. Effective strategies include using molecular sieves [4], applying a vacuum [2], or employing innovative systems like three-liquid-phase systems (TLPS) that can operate efficiently even in high-water-content environments [3].

  • Can I use methods beyond conventional heating to improve the yield? Yes, several enabling technologies can significantly enhance reaction rates and yields. Ultrasound improves mass transfer by reducing diffusion barriers, helping substrates reach the enzyme's active site more efficiently [5]. Microwave irradiation can drastically reduce reaction times, though care must be taken to control temperature to avoid enzyme denaturation [6].

Troubleshooting Guide: Common Issues & Solutions

Here is a structured guide to diagnose and resolve common problems. For a quick overview, the following flowchart outlines the logical troubleshooting process.

troubleshooting_flow Troubleshooting Low Yield in Enzymatic Esterification cluster_water Water Management Issues cluster_substrate Substrate/Enzyme Issues cluster_mass Mass Transfer/Activity Issues cluster_params Parameter Issues start Low Esterification Yield step1 Check Water Management start->step1 step2 Evaluate Substrate Ratio & Enzyme Loading step1->step2 water1 Symptom: Equilibrium limited step1->water1 step3 Assess Mass Transfer & Enzyme Activity step2->step3 sub1 Symptom: Substrate inhibition or incorrect SER step2->sub1 step4 Review Reaction Parameters (Temperature, Time, System) step3->step4 mass1 Symptom: Diffusion limitations or enzyme instability step3->mass1 param1 Symptom: Sub-optimal conversion or long reaction times step4->param1 water2 Solution: Use molecular sieves, apply vacuum, or use TLPS water1->water2 sub2 Solution: Optimize molar ratio and biocatalyst loading sub1->sub2 mass2 Solution: Use ultrasound, check enzyme reusability mass1->mass2 param2 Solution: Use DoE to optimize temperature, time, system param1->param2

Issue 1: Poor Water Management
  • Problem: Accumulation of water, the reaction by-product, shifts equilibrium towards hydrolysis, limiting conversion [3].
  • Solutions:
    • Use Desiccants: Add molecular sieves (e.g., 15% w/w of substrates) to the reaction mixture to adsorb water [4].
    • Apply Vacuum: Perform reactions under reduced pressure (e.g., 15-20 mbar) to continuously evaporate and remove water [2].
    • Innovative Systems: For specific reactions, a three-liquid-phase system (TLPS) can be highly effective, as it localizes the product away from the enzyme and can function efficiently even with high water content [3].
Issue 2: Suboptimal Substrate Ratio and Enzyme Loading
  • Problem: An incorrect balance between the amount of substrates and the biocatalyst can lead to inhibition, high costs, or low conversion rates [1].
  • Solutions:
    • Use the Substrate-Enzyme Relation (SER) as a starting point for optimization. The SER is calculated as: SER = (mass of alcohol - mass of acid) / mass of biocatalyst [1].
    • Research indicates that high conversions are often achieved within an SER range. The optimal value depends on your substrates [1]:
      • Short-chain acids/alcohols: SER between 20 and 36 (requires significant alcohol excess to mitigate inhibition) [1].
      • Mid-chain acids/alcohols: SER between 0 and 65 [1].
      • Long-chain acids/alcohols: SER close to 0 (uses minimal alcohol excess and lower enzyme loading) [1].
Issue 3: Mass Transfer Limitations and Enzyme Inactivation
  • Problem: In viscous systems or with immobilized enzymes, substrates cannot efficiently reach the enzyme's active site, slowing the reaction. Aggressive conditions can also deactivate the enzyme [5] [6].
  • Solutions:
    • Use Ultrasound: Low-intensity ultrasound can enhance mass transfer, reduce diffusion barriers, and improve reaction rates without significantly damaging the enzyme [5].
    • Monitor Temperature: Especially under microwave irradiation, temperature can rise quickly and denature the enzyme. Control the temperature to stay within the enzyme's stable range [6].
    • Confirm Enzyme Reusability: Develop a protocol for recovering and reusing the enzyme. For instance, wash immobilized lipase with acetone and dry it between uses to check for activity loss over cycles [5].
Issue 4: Incorrect Reaction Parameters
  • Problem: Key parameters like temperature, time, and the reaction system itself are not optimized for the specific esterification reaction.
  • Solutions:
    • Employ Statistical Optimization: Instead of testing one variable at a time, use Response Surface Methodology (RSM) to efficiently find the optimal interaction between multiple factors like temperature, time, and molar ratio [7] [2].
    • Consider Solvent-Free Systems (SFS): SFS can increase volumetric productivity and simplify downstream processing. The substrates themselves can sometimes form a deep eutectic solvent (DES) that acts as the reaction medium [1] [8].
    • Explore Alternative Systems: For specific challenges, consider Pickering emulsions to create microreactors for simultaneous reaction and product extraction [9], or ionic liquids as green solvents for poorly soluble substrates like phenolic acids [7].

Summary of Optimization Parameters and Methods

The table below consolidates key parameters and the recommended modern approaches to optimize them.

Parameter Common Challenge Optimization Method / Solution Key Reference
Water Removal Equilibrium limitation, water accumulation Molecular sieves, vacuum, Three-Liquid-Phase Systems (TLPS) [3] [4] [2]
Molar Ratio & Enzyme Loading Substrate inhibition, high cost Substrate-Enzyme Relation (SER) calculation [1]
Reaction Rate & Mass Transfer Long reaction times, diffusion limits Ultrasound assistance, Microwave irradiation [5] [6]
Multi-Parameter Optimization Complex variable interactions Statistical Design of Experiments (RSM) [7] [2]
Reaction System Solubility issues, poor efficiency Solvent-free systems, Ionic liquids, Pickering emulsions [1] [9] [8]

References

ethyl palmitate purification methods and challenges

Author: Smolecule Technical Support Team. Date: February 2026

Purification Methods and Associated Challenges

The purification of ethyl palmitate is intrinsically linked to its method of synthesis. The primary challenges, such as the removal of unreacted materials and by-products, depend heavily on whether the ester was produced via chemical or enzymatic pathways.

The table below summarizes the key characteristics of the two main synthesis methods, which inform their respective purification needs.

Synthesis Method Key Characteristics Main Purification Challenges
Chemical Synthesis (e.g., using concentrated H₂SO₄) [1] High activity, low cost, but poor selectivity [1]. Formation of multiple by-products, making separation difficult; potential for environmental pollution and complex purification to achieve high purity [1].
Enzymatic Synthesis (using lipase) [1] Mild reaction conditions (e.g., 40°C), high selectivity, "greener" profile [1]. Managing water produced during esterification, which can cause enzyme agglomeration and reduce activity; potential need for water adsorbents complicating the process [2] [1].

Troubleshooting Guide and FAQs

Based on the synthesis methods, here are some specific issues and potential solutions you might face during and after the synthesis of this compound.

  • Problem: Low Yield in Enzymatic Synthesis

    • Possible Cause: Water produced during the esterification reaction is causing enzyme agglomeration and deactivation [2] [1].
    • Solution: Incorporate a water adsorbent, such as molecular sieves or silica gel, into the reaction system. Alternatively, consider using immobilized lipase on a stable support (e.g., fabric membrane), which has been shown to be reusable for many batches with minimal activity loss [2].
  • Problem: Complex Mixture of By-products in Chemical Synthesis

    • Possible Cause: The use of a strong acid catalyst like concentrated sulfuric acid leads to poor reaction selectivity and side reactions [1].
    • Solution: Switching to an enzymatic synthesis method is recommended to avoid this issue. If chemical synthesis is necessary, explore the use of solid superacid catalysts, which are less polluting, though they may have other drawbacks like complex preparation methods [1].
  • Problem: Difficulty in Recovering or Reusing the Enzyme

    • Possible Cause: The immobilized enzyme particles are difficult to separate from water adsorbent particles or are agglomerating [2].
    • Solution: Utilize a superior immobilization support. One study found that a surfactant-modified cotton membrane was an effective matrix, allowing the immobilized lipase to be reused for up to 21 batches while maintaining a high esterification degree [2].

Experimental Protocol: Analysis of this compound in Complex Mixtures

While the search results do not contain a protocol for synthesis and purification, they provide a detailed analytical method for determining this compound in a complex biological matrix (post-mortem plasma), which can be informative for assessing purification efficacy [3]. The workflow below outlines the sample preparation and analysis steps.

Start Start: Post-mortem Plasma Sample Deproteinization Deproteinization Step Start->Deproteinization Evaporation Solvent Evaporation (Critical Parameter for Ethyl Myristate) Deproteinization->Evaporation Reconstitution Reconstitution in GC-MS Compatible Solvent Evaporation->Reconstitution GCMS_Analysis Analysis by GC-MS/MS Reconstitution->GCMS_Analysis Validation Method Validation (ICH Guidelines, QbD Approach) GCMS_Analysis->Validation End End: Quantitative Result Validation->End

Key Technical Details:

  • Equipment: Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS) with electron ionization (EI) [3].
  • Internal Standard: Ethyl heptadecanoate is used as it does not occur physiologically, allowing for accurate quantification [3].
  • Quality Control: The method was optimized and its robustness confirmed using a Quality by Design (QbD) approach and Plackett-Burman design of experiments (DoE). A critical finding was that the temperature during the solvent evaporation step significantly impacted the results for certain esters like ethyl myristate [3].

Advice for Further Research

  • Consulting Specialized Databases: Search for detailed protocols in scientific databases like SciFinder or Reaxys, focusing on "purification" or "downstream processing" of fatty acid ethyl esters.
  • Reviewing Patents: Patents in the field of biodiesel or cosmetic ingredients (e.g., [4]) can sometimes contain more detailed process descriptions, including purification steps.
  • Optimizing Centrally: Given the critical impact of the synthesis method on purification, the most effective strategy is to optimize the reaction conditions themselves to minimize by-products from the start.

References

solvent-free system optimization for ethyl palmitate

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Key Data

For a solvent-free synthesis of ethyl palmitate and its derivative, 2-ethylhexyl palmitate, the following methodologies from recent studies are highly effective.

1. Protocol for 2-Ethylhexyl Palmitate Synthesis using Immobilized Eversa Lipase

This method, adapted from a 2024 study, uses an immobilized liquid lipase noted for its high activity and cost-effectiveness [1].

  • Catalyst: Eversa Transform 2.0 lipase immobilized on Lewatit VP OC 1600 carrier [1].
  • Reaction Setup: Mix palmitic acid and 2-ethylhexyl alcohol in a solvent-free system [1].
  • Optimal Conditions:
    • Temperature: A step-change protocol is recommended. Start at 50°C for the first 2 hours, then increase to 60°C for the remainder of the reaction [1].
    • Enzyme Loading: 5% by total weight of substrates [1].
    • Molar Ratio (Acid:Alcohol): 1:3 [1].
  • Yield: This protocol can achieve a conversion rate exceeding 95% within 4 hours [1].

2. Protocol for 2-Ethylhexyl Palmitate Synthesis using Lipozyme RM IM

This established method using a different immobilized lipase also achieves high conversion [2].

  • Catalyst: Lipozyme RM IM (from Rhizomucor miehei) [2].
  • Optimal Conditions:
    • Temperature: 70°C [2].
    • Stirring Rate: 150 rpm [2].
    • Enzyme Loading: 10% by total weight of substrates [2].
    • Molar Ratio (Acid:Alcohol): 1:3 [2].
  • Yield: Approximately 95% conversion. The yield can be increased to nearly 100% by using a higher alcohol excess (molar ratio of 1:6) [2].

3. Protocol for Fatty Acid Ethyl Esters (FAEEs) Analysis via GC-MS

For researchers needing to accurately quantify this compound and other FAEEs, the following robust analytical method was developed for complex matrices like post-mortem plasma [3] [4].

  • Analytical Technique: Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) [3] [4].
  • Sample Preparation:
    • Use heptane for extraction [3].
    • Add ethyl heptadecanoate as an internal standard [3].
    • Evaporate solvents using a vacuum centrifuge. Note: For some esters like ethyl myristate, the temperature during this evaporation step is a critical parameter that must be controlled to ensure accuracy [3] [4].
  • Quality Control: The method was validated using a Quality by Design (QbD) and Plackett–Burman design of experiments approach, confirming its robustness for this compound, linoleate, oleate, and stearate [3] [4].

For a quick comparison of the synthesis methods:

Parameter Eversa Immobilized Lipase [1] Lipozyme RM IM [2]
Optimal Temperature 50°C (2h) → 60°C (Step-change) 70°C
Enzyme Loading 5 wt.% 10 wt.%
Molar Ratio (Acid:Alcohol) 1:3 1:3
Reported Conversion >95% in 4h ~95% (Up to ~100% at 1:6 ratio)
Key Advantage Cost-effective, high activity Well-characterized, high consistency

Frequently Asked Questions & Troubleshooting

Q1: My reaction conversion is low. What are the most likely causes and solutions? Low conversion is often linked to suboptimal reaction conditions or catalyst issues.

  • Check Temperature: Ensure you are using the recommended temperature protocol. The step-change method (50°C to 60°C) for Eversa lipase is particularly effective for balancing reaction rate and enzyme stability [1].
  • Verify Reactant Ratio: An excess of alcohol (e.g., a molar ratio of 1:3 or higher for acid:alcohol) drives the equilibrium towards ester formation [2] [1].
  • Assess Catalyst Activity: If using an immobilized enzyme, ensure it has not been deactivated by moisture or overheating. The enzyme loading should be at least 5-10% by weight of substrates [2] [1].

Q2: How can I make my solvent-free synthesis process more sustainable and cost-effective?

  • Use Liquid Enzyme Preparations: Immobilized liquid lipases like Eversa can be a more cost-effective catalyst compared to more expensive commercial immobilized versions [1].
  • Implement Energy-Saving Protocols: Adopting the step-change temperature protocol can reduce overall energy consumption without sacrificing yield [1].
  • Avoid Traditional Solvents: Solvent-free systems are inherently greener. This is especially relevant given increasing regulatory restrictions on hazardous solvents like methylene chloride [5].

Q3: How can I ensure my analytical results for this compound are accurate and robust?

  • Apply Quality by Design (QbD): During method development, use a Design of Experiments (DoE) approach, such as the Plackett-Burman design, to identify and control critical method parameters (e.g., solvent evaporation temperature) that affect your results [3] [4].
  • Use a Suitable Internal Standard: For GC-MS analysis, an ester not naturally present in your sample, like ethyl heptadecanoate, is ideal for quantifying other FAEEs [3].

Workflow and Troubleshooting Guidance

The following diagram outlines the experimental workflow and a logical path for diagnosing common issues.

G cluster_1 Troubleshooting Path Start Start Solvent-Free Synthesis WF1 Set up reaction with recommended parameters Start->WF1 WF2 Run reaction with continuous mixing WF1->WF2 WF3 Sample and analyze via GC-MS WF2->WF3 End Evaluate Conversion WF3->End D1 Conversion Low? End->D1 D2 Check temperature control and stability D1->D2 Yes D1->D2 FinalSuccess Success! D1->FinalSuccess No D3 Verify reactant molar ratios D2->D3 D2->D3 D4 Test catalyst activity and loading D3->D4 D3->D4 LoopBack D4->LoopBack Adjust parameters and retry D4->LoopBack LoopBack->WF2

References

improving ethyl palmitate reaction temperature control

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Reaction Temperature Control

The table below summarizes common temperature-related issues, their causes, and solutions based on recent studies.

Problem Phenomenon Potential Root Cause Recommended Solution Key Reference / Rationale

| Low Conversion & Selectivity | Temperature too low for target reaction pathway | Tune temperature to steer reaction:

  • ~180°C: Favors hydrodeoxygenation (HDO) to alkanes [1]
  • ~150°C: Favors hydrogenation to fatty alcohol [1] | Temperature directly controls selectivity over Co/ZrO₂ catalysts [1] | | Unwanted Side Products & Coking | Excessively high temperature causing thermal degradation | Optimize to efficient range:
  • Ni-ZrO₂ DCO₂: 250-350°C [2]
  • Lipase Esterification: 40-70°C [3] | High temps (>260°C) on Ni catalysts promote side reactions and coke [1]; enzymatic paths require milder temps [3] | | Catalyst Deactivation (by water) | H₂O byproduct from HDO not managed at high temp | Consider switching to decarboxylation (DCO₂) pathway; consumes less H₂ and produces less H₂O [2] | DCO₂ route is less sensitive to water-induced deactivation compared to HDO [2] | | Poor Catalyst Reusability (Enzymatic) | High temperature denaturing the lipase enzyme | Strictly control temperature:
  • Lipase (Candida sp.): 40°C for reaction, 70°C for curing [3] | Precise control allows immobilized lipase membrane reuse for 21+ batches [3] |

Detailed Experimental Protocols

Here are the specific methodologies from the research cited in the guide, which you can adapt for your experiments.

Protocol 1: Temperature-Tuned Deoxygenation over Co/ZrO₂

This protocol is for selectively producing alkanes or alcohols from ethyl palmitate [1].

  • Catalyst Preparation: Synthesize the 15Co/ZrO₂ catalyst via a precipitation method. Dissolve ZrOCl₂·8H₂O in deionized water, precipitate with NH₄OH solution (pH ≈ 10), age the gel, wash, dry, and calcine to obtain ZrO₂ support. Impregnate the support with an aqueous solution of Co(NO₃)₂·6H₂O, followed by drying and calcination.
  • Reaction Setup: Conduct the deoxygenation in a high-pressure batch reactor. A typical reaction charge is 0.5 g of this compound, 0.1 g of catalyst, and 50 mL of n-dodecane as solvent.
  • Critical Temperature & Pressure Control: Pressurize the reactor with 5.0 MPa of H₂ at room temperature. Then, heat the system to the target reaction temperature with vigorous stirring (e.g., 600 rpm).
    • To achieve ~82% yield to alkanes (pentadecane, hexadecane), run the reaction at 180°C.
    • To achieve ~78% yield to 1-hexadecanol, run the reaction at 150°C.
  • Product Analysis: Analyze the liquid products using Gas Chromatography (GC) equipped with a flame ionization detector (FID).
Protocol 2: Decarboxylation (DCO₂) over Mesoporous Ni-ZrO₂

This protocol is for removing oxygen as CO₂ instead of H₂O, minimizing hydrogen use and water-induced deactivation [2].

  • Catalyst Synthesis: Prepare the mesoporous Ni-ZrO₂ catalyst using a colloidal SiO₂ templating method. Co-precipitate nickel and zirconium nitrates in an aqueous dispersion of colloidal SiO₂ nanoparticles. After drying and calcining the material, remove the SiO₂ template by washing with an aqueous alkaline solution (e.g., NaOH or KOH) to create mesoporosity.
  • Reaction Setup & Temperature: Perform the decarboxylation reaction in a fixed-bed tubular reactor under a H₂ flow. The recommended reaction temperature range for this catalyst is 250–350°C.
  • Justification: The created mesopores facilitate the diffusion of large this compound molecules to the active sites, while the Ni-ZrO₂ interface provides the oxygen vacancies needed for the decarboxylation reaction [2].
Protocol 3: Enzymatic Synthesis of 2-Ethylhexyl Palmitate

This method offers a milder, more selective alternative to chemical synthesis [3].

  • Catalyst & Immobilization: Immobilize Candida sp. 99–125 lipase onto a cotton fabric membrane.
  • Reaction Setup: In a batch reactor, mix palmitic acid and 2-ethylhexanol with the immobilized lipase membrane.
  • Precise Temperature Control:
    • Carry out the main esterification reaction at a controlled temperature of 40°C for 2 hours.
    • Subsequently, "cure" the product by rapidly raising the temperature to 70°C for 2 hours to complete the reaction.
  • Outcome: This precise two-stage temperature control allows the immobilized lipase to be reused for over 21 batches while maintaining an esterification degree above 95% [3].

Experimental Workflow for Temperature Control

The diagram below outlines a logical workflow for diagnosing and adjusting temperature in your experimental design, based on the principles from the provided research.

EthylPalmitateTemperatureControl This compound Reaction Temperature Control Start Define Target Product A1 Target: Fatty Alcohol (e.g., 1-Hexadecanol) Start->A1 A2 Target: Alkanes (e.g., Pentadecane, Hexadecane) Start->A2 A3 Target: Ester (e.g., 2-Ethylhexyl Palmitate) Start->A3 A4 Target: Deoxygenation with Minimal H₂ Start->A4 B1 Set Low Temp Range (~150°C) A1->B1 B2 Set High Temp Range (~180°C) A2->B2 B3 Set Mild Temp Range (40°C - 70°C) A3->B3 B4 Set High Temp & Catalyst (250°C - 350°C, Ni-ZrO₂) A4->B4 C1 Use Co/ZrO₂ Catalyst Pressurize with H₂ B1->C1 C2 Use Co/ZrO₂ Catalyst Pressurize with H₂ B2->C2 C3 Use Immobilized Lipase Catalyst B3->C3 C4 Use Mesoporous Ni-ZrO₂ (DCO₂ Pathway) B4->C4 D Monitor Conversion & Selectivity Troubleshoot Based on Results C1->D C2->D C3->D C4->D

References

enzyme concentration optimization for palmitate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Fatty Acid Synthase (FASN): Core Concepts & Optimization

To effectively troubleshoot your experiments, it's helpful to understand the core function and structure of FASN.

  • Function: FASN is a multi-enzyme complex that catalyzes the de novo synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA [1]. This process is essential for energy storage, membrane formation, and cell signaling [1].
  • Structure: Human FASN is a homodimeric megasynthase. Each monomer contains six catalytic domains and an acyl carrier protein (ACP) domain. The ACP shuttles the growing fatty acid chain between catalytic domains in a dynamic process [1] [2]. The enzyme's architecture forms two reaction chambers, each containing a full set of catalytic machinery [1].

The diagram below illustrates the core functional structure of the human FASN dimer and the shuttling role of the ACP.

fasn cluster_dimer Human FASN Homodimer Monomer1 Monomer 1 Monomer2 Monomer 2 Monomer1->Monomer2 Dimer Interface (KS, DH, ER) ACP Acyl Carrier Protein (ACP) Ppan Phosphopantetheine Arm ACP->Ppan covalently linked KS β-Ketoacyl Synthase (KS) Ppan->KS Shuttles Intermediates MAT Malonyl/Acetyl Transferase (MAT) Ppan->MAT Shuttles Intermediates KR β-Ketoacyl Reductase (KR) Ppan->KR Shuttles Intermediates DH Dehydratase (DH) Ppan->DH Shuttles Intermediates ER Enoyl Reductase (ER) Ppan->ER Shuttles Intermediates TE Thioesterase (TE) Ppan->TE Shuttles Intermediates

Key Parameters for FASN Activity

Optimizing FASN activity involves more than just the enzyme concentration itself. The table below summarizes critical parameters to monitor in your assays.

Parameter Typical Range / Value Description & Notes
FASN Specific Activity 292–339 nmol·min⁻¹·mg⁻¹ [1] Measured via NADPH consumption. A key benchmark for enzyme preparation quality.
Acetyl-CoA & Malonyl-CoA Up to 1 mM (1:1 ratio) [1] Titrate together to avoid substrate inhibition seen when varying only one [1].
NADPH Cofactor Required Essential reducing agent for the ketoacyl reductase (KR) and enoyl reductase (ER) reactions [1] [3].
Key Residue (Lys-1699) Critical for activity [3] Mutation (e.g., K1699A) reduces overall activity 8-fold and efficiency 600-fold, severely impairing ER and KR functions [3].

Troubleshooting FAQ & Experimental Guidance

Here are answers to common challenges and detailed protocols for key experiments.

Frequently Asked Questions
  • Q: My palmitate yield is low despite adding excess FASN. What could be wrong?

    • A: This is a classic sign of substrate inhibition. The malonyl/acetyl transferase (MAT) domain can be inhibited if only one substrate (acetyl-CoA or malonyl-CoA) is in high excess. Always titrate both substrates together in a 1:1 ratio [1]. Also, verify the quality of your NADPH supply, as it is essential for the reduction steps.
  • Q: How can I confirm that my experimental issue is with FASN itself and not my assay conditions?

    • A: Run a control experiment using a well-established assay. Monitor NADPH consumption at 340 nm as a direct proxy for FASN activity. A specific activity in the range of 292-339 nmol·min⁻¹·mg⁻¹ indicates a functional enzyme preparation [1].
  • Q: Are there any known mutations that can affect FASN optimization?

    • A: Yes. Mutations in critical residues can drastically impact kinetics. For example, the K1699A mutation in the enoyl reductase (ER) domain significantly impairs NADPH binding, reducing the catalytic efficiency (kcat/Km) by 600-fold [3]. Always check the sequence if working with recombinant enzymes.
Detailed Experimental Protocols

1. Protocol: Measuring FASN Activity via NADPH Consumption This is a fundamental method for determining enzyme kinetics and specific activity [1] [4].

  • Principle: The KR and ER domains use NADPH as a reducing cofactor. The consumption of NADPH is measured by the decrease in absorbance at 340 nm.
  • Procedure:
    • Prepare a reaction mixture containing Tris or phosphate buffer (pH 7.0-8.0), EDTA, and your FASN sample.
    • Pre-incubate the mixture to reach the desired temperature (e.g., 37°C).
    • Initiate the reaction by adding a master mix containing acetyl-CoA, malonyl-CoA, and NADPH.
    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
    • Calculate the reaction rate using the extinction coefficient for NADPH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

2. Protocol: Analyzing Fatty Acid Products by GC-MS To confirm the identity and profile of synthesized fatty acids, follow this protocol [4].

  • Principle: After the enzymatic reaction, fatty acids are extracted, derivatized to volatile methyl esters (FAMEs), and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Procedure:
    • Stop the Reaction: Acidify the completed FASN reaction mixture.
    • Lipid Extraction: Add a organic solvent mixture (e.g., chloroform:methanol) to extract the synthesized fatty acids into the organic phase.
    • Transesterification: Evaporate the organic solvent and treat the lipid residue with a methanolic base (e.g., BF₃-methanol) to convert fatty acids to FAMEs.
    • GC-MS Analysis: Re-dissolve the FAMEs in an appropriate solvent and inject into the GC-MS system. Compare the retention times and mass spectra to known FAME standards to identify palmitate and other products.

Visualizing the Catalytic Cycle and ACP Shuttling

Recent cryo-EM studies have revealed the dynamic conformational changes and ACP shuttling during the condensing cycle. The catalytic reactions in the two monomers of FASN are unsynchronized, meaning they can be at different stages of the synthesis cycle at any given time [2]. The following diagram summarizes the functional states and shuttling mechanism.

catalytic_cycle ACP ACP with Substrate State1 State 1: ACP@MAT (Loading) ACP->State1 Start Cycle MAT MAT Domain KS KS Domain KR KR Domain DH DH Domain ER ER Domain State2 State 2: ACP@KS (Condensation) State1->State2 Acetyl/Malonyl Transfer State3 State 3: ACP@KR (Reduction) State2->State3 Chain Elongation State4 State 4: ACP@DH (Dehydration) State3->State4 Keto Reduction State5 State 5: ACP@ER (Reduction) State4->State5 Dehydration State5->State2 Enoyl Reduction Cycle Repeats (7x)

References

Troubleshooting Guide: Ethyl Palmitate Stability

Author: Smolecule Technical Support Team. Date: February 2026

Issue Potential Cause Recommended Action
Decreasing analyte concentration Chemical degradation over time [1]. Analyze samples promptly; establish short-term stability profile [1].
Low analytical recovery Sample preparation issues; volatile loss during evaporation [2]. Optimize and tightly control solvent evaporation temperature [2].
Inconsistent results Method parameters not robust; sample hemolysis (for post-mortem plasma) [2]. Validate method robustness using Quality by Design (QbD) principles [2].

Frequently Asked Questions (FAQs)

What are the main stability concerns for Ethyl Palmitate? The primary concern is significant degradation over time, even during storage. One study found that levels of Fatty Acid Ethyl Esters (FAEEs), including this compound, in hair samples were significantly lower when retested after storage. It is recommended that analysis be completed within one week of sample collection to ensure result accuracy [1].

What is a critical step to control during sample preparation? The solvent evaporation step after deproteinization is critical. Studies have identified the temperature during this evaporation as a variable that can significantly impact the results for certain ethyl esters. This parameter must be optimized and carefully controlled to ensure analytical precision [2].

Is there a validated method for analyzing this compound? Yes, a validated method using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) exists for quantifying this compound and other FAEEs in complex matrices like post-mortem plasma. This method was validated according to ICH guidelines and its robustness was confirmed using a Quality by Design (QbD) approach [2].

Detailed Experimental Protocol

The following workflow outlines a validated GC-MS/MS method for quantifying this compound, which your center can use as a reference for stability-indicating methods.

Start Sample Preparation Val1 1. Add Internal Standard (ethyl heptadecanoate, 25 µL of 100 µg/mL) Start->Val1 Val2 2. Deproteinization Val1->Val2 Val3 3. Solvent Extraction Val2->Val3 Val4 4. Evaporate Solvent (Critical: Control Temperature) Val3->Val4 Val5 5. Reconstitute in Methanol Val4->Val5 Val6 6. GC-MS/MS Analysis Val5->Val6

Key Equipment & Reagents:

  • Equipment: GCMS-TQ8030 system (Shimadzu) or equivalent GC-MS/MS with EI source [2].
  • Internal Standard: Ethyl heptadecanoate [2].
  • Calibration Standards: Prepare from stock solutions in methanol, with a concentration range of 0.015 µg/mL to 10 µg/mL [2].
  • Critical Note: The method's robustness was confirmed for this compound using a Plackett-Burman design (a Design of Experiments methodology). This approach is recommended to identify and control critical factors in your own lab [2].

Key Stability Considerations for Your Center

To build a robust knowledge base for your users, please be aware of the following core concepts related to stability testing in general. This context can help in interpreting the specific data on this compound.

  • ICH Stability Guidelines: For formal drug development, stability studies follow ICH guidelines which define storage conditions for long-term (e.g., 25°C ± 2°C/60% RH ± 5%), intermediate, and accelerated testing. These are required for regulatory submissions [3] [4].
  • Types of Stability: A comprehensive stability program assesses more than just chemical integrity. It also monitors [5]:
    • Physical Stability: Appearance, uniformity, dissolution.
    • Microbiological Stability: Sterility or microbial limit.
  • Accelerated Predictive Stability (APS): Emerging approaches like APS use extreme conditions over a 3-4 week period to predict long-term stability, helping to speed up development decisions [3].

References

contamination issues in ethyl palmitate production

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Analysis & Contamination Control

Here are some common questions researchers might have when working with ethyl palmitate.

Q: What are the established methods for the sensitive detection of this compound in hair samples? A: A validated method using gas chromatography–tandem mass spectrometry (GC-MS/MS) is effective for detecting this compound (EtPa) in hair. This method is recognized for assessing chronic excessive alcohol consumption [1].

  • Sample Preparation: The extraction process is relatively simple, involving ultrasonication without the need for a derivatization step, which makes it suitable for high-throughput analysis [1].
  • Method Validation: This specific method was validated per UKAS (Lab51) and ISO 17025 standards. The table below summarizes key performance metrics [1]:
Validation Parameter Result for this compound (EtPa)
Analytical Technique GC-MS/MS
Calibration Range 120 to 720 pg/mg
Linearity (Coefficient of Determination, r²) > 0.999
Extraction Recovery Close to 100%
Between-Batch Precision (CV%) 3.95% - 5.47%

Q: What are the primary sources of contamination to consider in a lab handling sensitive analytical methods? A: In any setting that demands high purity—such as drug development or sensitive biomarker analysis—the main contamination sources are [2] [3]:

  • Microorganisms: Bacteria, viruses, and fungi, along with their by-products like endotoxins [2] [3].
  • Particulate Matter: Dust, dirt, and other airborne particles [2] [3].
  • Chemical Contamination: This can come from residual cleaning agents, disinfectants, or other chemical sources [3]. Cross-contamination from other samples or analyses is also a risk.

Troubleshooting Guide: Analytical Results

This guide addresses potential issues that can arise during the analytical measurement of this compound.

Issue Possible Cause Recommended Action
Inconsistent or imprecise results Inadequate control of the sample preparation environment. Implement stringent contamination control measures in the lab, such as using HEPA-filtered clean air and controlled environments [2].
High background noise in chromatography Chemical contamination from solvents, labware, or the laboratory environment. Use high-purity reagents, ensure glassware is meticulously cleaned, and monitor the laboratory environment for airborne chemical contaminants [3].
Carry-over or cross-contamination between samples Residual material in the GC system or from sample handling. Employ rigorous system washing procedures between samples and use proper techniques to prevent sample splashing or aerosol generation [1].

Experimental Protocol: Determining this compound in Hair

Below is a detailed methodology, adapted from the scientific literature, for quantifying this compound in hair samples using GC-MS/MS [1].

1. Sample Preparation

  • Weighing: Cut and weigh a hair sample (typically ~50 mg).
  • Washing: Wash the hair with a solvent like methanol to remove surface contaminants.
  • Drying: Allow the hair to dry completely.

2. Sample Extraction

  • Solvent Addition: Add a suitable organic solvent to the hair sample.
  • Ultrasonication: Place the sample in an ultrasonic bath for a defined period to extract this compound. The specific study used a simple ultrasonication extraction [1].
  • Internal Standard: Add a known quantity of internal standard (e.g., ethyl heptadecanoate) to the sample before extraction to correct for procedural losses and instrument variability [4].

3. GC-MS/MS Analysis

  • Instrument: GC-MS/MS system with electron ionization (EI) [1] [4].
  • Chromatography Column: Use a suitable capillary GC column.
  • Ion Source Temperature: Typically set at 200–250 °C.
  • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode. The specific study used the following transitions [1]:
    • This compound (EtPa): Precursor ion > product ions 73 m/z and 88 m/z.
    • Internal Standard (e.g., EtPa-d5): Precursor ion > product ion 75 m/z.

The workflow for this protocol can be visualized as follows:

start Hair Sample step1 Cut, Wash, and Dry start->step1 step2 Ultrasonication Extraction with Internal Standard step1->step2 step3 GC-MS/MS Analysis step2->step3 end Data Quantification step3->end

Contamination Control Strategy

For labs performing sensitive analyses, a proactive Contamination Control Strategy (CCS) is essential. This involves [3]:

  • Facility & Equipment: Controlling the design, validation, and maintenance of facilities and equipment.
  • Processes & Procedures: Validating and controlling all operational processes and standard operating procedures.
  • Materials & Personnel: Controlling the quality of starting materials and ensuring staff are competent.
  • Monitoring & Improvement: Effectively supervising operations, monitoring the environment, and having a program for continuous quality improvement.

References

scaling up ethyl palmitate production challenges

Author: Smolecule Technical Support Team. Date: February 2026

Core Challenges in Scaling Up Production

Scaling up ethyl palmitate (and similar esters like Ethylhexyl Palmitate) from laboratory to industrial scale involves navigating several interconnected challenges. The table below summarizes the primary hurdles.

Challenge Category Specific Issues Potential Impact on Production
Raw Material & Sourcing Price volatility of palm-based feedstocks [1]; Variable quality/impurities of raw fatty acids [2] Impacts cost margins (up to 80% of production cost) [3]; causes cloudiness, reduces shelf life [2]
Process & Quality Control Ensuring batch-to-batch consistency [2]; Complex extraction/purification [3]; Managing saponification with high FFA content [3] Affects product stability & skin feel [2]; adds cost, constrains economic viability [3]; creates undesirable side reactions [3]
Operational & Economic High energy consumption (e.g., supercritical processes up to 290°C) [3]; Complex downstream purification [3] Hinders large-scale economic feasibility [3]; increases production time and cost [3]
Regulatory & Market Adherence to global regulations (FDA, EU, ISO) [2]; Scrutiny of palm oil sourcing & chemical labeling [1] Requires standardized testing/documentation [2]; challenges ethical procurement & brand positioning [1]

Advanced Analytical & Process Control Methods

For researchers, implementing robust analytical methods is crucial for monitoring production quality. Recent studies highlight advanced techniques for analyzing fatty acid esters:

  • Quality Control Analysis: A 2025 study developed a robust gas chromatography-tandem mass spectrometry (GC-MS/MS) method for quantifying specific fatty acid ethyl esters (FAEEs), including this compound. The method was optimized using a Quality by Design (QbD) and Design of Experiments (DoE) approach, which is ideal for identifying critical process parameters and ensuring analytical reliability during scaling [4].
  • Machine Learning for Property Prediction: Another 2025 study created machine learning models (e.g., Support Vector Regression - SVR) to accurately predict the density of FAEEs under varying temperatures and pressures. This computational framework serves as an economical and time-saving alternative to laboratory experimentation for crucial physicochemical properties [5].

The following workflow outlines the strategic development and scaling process for this compound production, integrating these advanced controls:

f Process R&D Process R&D Lab-Scale Synthesis Lab-Scale Synthesis Process R&D->Lab-Scale Synthesis Analytical Control & DoE Analytical Control & DoE Lab-Scale Synthesis->Analytical Control & DoE Define CPPs Define CPPs Analytical Control & DoE->Define CPPs Pilot-Scale Trials Pilot-Scale Trials Define CPPs->Pilot-Scale Trials Tech Transfer & Manufacturing Tech Transfer & Manufacturing Pilot-Scale Trials->Tech Transfer & Manufacturing Raw Material Sourcing Raw Material Sourcing Raw Material Sourcing->Lab-Scale Synthesis Raw Material Sourcing->Pilot-Scale Trials Machine Learning Models Machine Learning Models Machine Learning Models->Define CPPs Regulatory Strategy Regulatory Strategy Regulatory Strategy->Tech Transfer & Manufacturing

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the key process parameters to optimize when moving from batch to continuous flow synthesis of this compound? While specific parameters for this compound are not detailed in the search results, general critical parameters for fatty acid ester production include temperature, reaction time, solvent-to-biomass ratio, and catalyst concentration [3]. A QbD approach is recommended to systematically identify and control these parameters for your specific reactor setup.

Q2: How can we effectively control side reactions like saponification during scale-up? Saponification is a key risk, especially with alkali catalysts and feedstocks high in Free Fatty Acids (FFA) [3]. Consider:

  • Pre-treatment of feedstocks to reduce FFA content.
  • Using alternative catalysts (e.g., acid-catalyzed or enzymatic processes) that are less prone to saponification [3].
  • Exploring catalyst-free methods like in-situ subcritical transesterification, which eliminates the saponification risk [3].

Q3: What analytical methods are best for ensuring product consistency in every batch?

  • GC-MS analysis is a standard and powerful method for quantifying ester content and purity [1].
  • Determine the acid value to monitor the completion of the esterification reaction and detect residual acids [1].
  • For advanced physical properties like density, machine learning models can supplement experimental data to save time and resources [5].

A Path Forward for Technical Guides

I hope this compilation of challenges and methods provides a valuable starting point. To create the detailed, step-by-step experimental protocols you require, I suggest these next steps:

  • Consult Specialized Literature: The chemical engineering and scientific literature (e.g., on platforms like ScienceDirect) often contains detailed process studies with full experimental sections.
  • Refine Your Search: Using more specific terms like "continuous flow reactor fatty acid ester synthesis" or "patent ethyl hexyl palmitate manufacturing process" may yield more granular technical data.
  • Reach Out to Suppliers: Major chemical manufacturers (e.g., BASF, Croda, KLK OLEO) listed in the reports [6] [7] [1] often provide technical data sheets and application notes that can contain valuable processing information.

References

analytical interference in ethyl palmitate quantification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Troubleshooting Interference

Question Possible Cause & Solution

| What causes interference from other Fatty Acid Ethyl Esters (FAEEs)? | Cause: Co-elution of FAEEs (e.g., ethyl oleate, stearate) due to similar chemical properties [1]. Solution: Optimize chromatographic separation. A robust GC-MS/MS method can resolve ethyl palmitate from oleate with resolution >1.5 [2]. | | How can I reduce interference from the sample matrix? | Cause: Complex matrices (e.g., hair, post-mortem plasma) co-extract compounds that suppress or enhance analyte signal [1] [3]. Solution: Use a suitable internal standard (IS). Ethyl heptadecanoate (ethyl C17:0) is recommended as it is not found physiologically [1] [3]. | | Why is my method's sensitivity or robustness poor? | Cause: Unoptimized or variable sample preparation parameters [1] [3]. Solution: Adopt a Quality by Design (QbD) approach. A Plackett-Burman experimental design can identify critical factors. For example, the temperature of solvent evaporation was found to be critical for ethyl myristate [1] [3]. | | How can I confirm my result is specific for this compound? | Cause: Insufficient method selectivity [4]. Solution: Use tandem mass spectrometry (MS/MS). Monitor specific precursor ion → product ion transitions. For this compound, a specific fragment ion is m/z 88 [4] [2]. Analyze blank matrices to confirm no interfering peaks are present at the same retention time [4]. |

Detailed Protocol: GC-MS/MS Quantification of this compound in Hair

The following workflow and protocol, adapted from a validated method, can help minimize interference and ensure reliable results [4].

G SamplePrep Sample Preparation 1. Wash hair with water & acetone 2. Dry & cut into fine segments 3. Weigh accurately Extraction Ultrasonication Extraction Add internal standard & n-heptane Ultrasonicate for 1 hour SamplePrep->Extraction Analysis GC-MS/MS Analysis Inject 1 µL in splitless mode Specific MRM transition Extraction->Analysis Data Data Analysis Quantify against calibration curve Analysis->Data

Sample Preparation
  • Washing: Wash hair samples sequentially with water and acetone to remove external contaminants [4].
  • Preparation: Dry the hair thoroughly and cut it into fine segments (<2-3 mm) [4].
  • Weighing: Accurately weigh the hair (typically 10-50 mg) into a glass vial [4].
Extraction & Clean-up

This method uses a simple ultrasonication without a derivatization step [4].

  • Add Internal Standard: Spike the hair sample with a known amount of a suitable internal standard like ethyl heptadecanoate [1] [3].
  • Extraction Solvent: Add n-heptane (or a similar non-polar solvent) to the vial [1] [3].
  • Extraction: Sonicate the mixture for 1 hour at room temperature [4].
  • Collection: Centrifuge the vials and transfer the supernatant to a GC vial for analysis [4].
GC-MS/MS Analysis
  • Instrument: Gas Chromatograph coupled with a triple quadrupole mass spectrometer [4] [1].
  • Column: Use a non-polar or low-polarity capillary GC column (e.g., 5% phenyl polysiloxane) [1].
  • Injection: 1 µL in splitless mode [1].
  • Temperature Program: Use a gradient to achieve separation. A reported method achieved a retention time of ~18 minutes for this compound [2].
  • Detection: MS/MS with Multiple Reaction Monitoring (MRM). The specific transition for this compound is from the molecular ion to a characteristic fragment. A common and specific product ion is m/z 88 [4] [2].
Key Validation Parameters

For a method to be considered reliable, it should meet the following performance criteria [4]:

  • Linearity: Coefficient of determination (r²) >0.999 across the calibration range [4].
  • Precision: Coefficient of variation (CV%) for replicate analyses should be <20% (or stricter for lower concentrations) [4].
  • Accuracy: Bias should be within ±15% of the true value [4].
  • Recovery: Extraction recovery close to 100% is ideal [4].

Summary of Key Quantitative Data

For quick reference, here are the typical performance metrics and cut-off values you should aim for.

Parameter Target / Typical Value Reference
Calibration Linear Range 120 - 720 pg/mg (in hair) [4]
Coefficient of Determination (r²) > 0.999 [4]
Limit of Quantification (LOQ) 120 pg/mg (in hair) [4]
Precision (CV%) < 20% [4]
SoHT Cut-off (6 cm hair) ≥ 450 pg/mg suggests chronic excessive consumption [4]
Characteristic MS/MS Fragment m/z 88 [2]

References

optimizing molar ratio for ethyl palmitate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Protocols & Key Parameters

The optimal molar ratio is not a single value but depends on your specific reaction setup and goals. The following table summarizes conditions from two different optimized protocols for producing ethyl palmitate or its structural analog, 2-ethylhexyl palmitate.

Target Compound Optimal Molar Ratio (Acid:Alcohol) Catalyst & Concentration Temperature Reported Conversion/Yield Primary Reference
2-Ethylhexyl Palmitate 1:3 Lipozyme RM IM (10 wt.%) 70 °C ~95% [1]
2-Ethylhexyl Palmitate 1:6 Lipozyme RM IM (10 wt.%) 70 °C ~100% [1]
Fatty Acid Methyl Esters (Biodiesel) 1:9 (Alcohol:Oil) KOH (0.5 wt.%) / CaO (2.5 wt.%) 50 °C / 55 °C >90% [2] [3]
Detailed Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from the study that achieved ~95% conversion of 2-ethylhexyl palmitate, which is directly relevant [1].

  • Reaction Setup: Perform the reaction in a solvent-free system.
  • Molar Ratio: Use a 1:3 molar ratio of palmitic acid to 2-ethylhexanol.
  • Catalyst: Use Lipozyme RM IM (an immobilized lipase from Rhizomucor miehei) at a concentration of 10% by weight relative to the total substrate mass.
  • Temperature: Incubate the reaction mixture at 70°C.
  • Agitation: Maintain a stirring rate of 150 rpm.
  • Reaction Monitoring: Monitor the reaction conversion over time using analytical methods like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) until equilibrium is reached.

For even higher conversions approaching 100%, you can increase the alcohol molar ratio to 1:6 (acid:alcohol) while keeping other parameters constant [1].

Frequently Asked Questions & Troubleshooting

Q1: Why is my reaction conversion low even when using the recommended molar ratio? Low conversion can be caused by several factors beyond the molar ratio:

  • Catalyst Deactivation: The enzyme may have been denatured by excessive temperature or impurities. Check the enzyme's storage conditions and confirm the reaction temperature does not exceed its stable range. Consider a fresh batch of catalyst.
  • Insufficient Mixing: Inadequate agitation can limit the contact between the oil, alcohol, and catalyst. Ensure your stirring speed is sufficient to create a well-mixed emulsion [3].
  • Water or FFA Content: For chemical catalysts like KOH, even small amounts of water or high Free Fatty Acid (FFA) content can lead to saponification (soap formation), which deactivates the catalyst and lowers yield [3]. Ensure your substrates are dry, and for oils with high FFA, a two-step process (esterification followed by transesterification) may be necessary.

Q2: How does the choice of catalyst affect the molar ratio? The catalyst type dictates the reaction pathway and sensitivity, which influences the optimal molar ratio.

  • Enzymatic Catalysts (e.g., Lipozyme): Are less sensitive to Free Fatty Acids (FFA) and can often work efficiently at moderate molar ratios (e.g., 1:3 to 1:6) [1] [4].
  • Alkaline Chemical Catalysts (e.g., KOH, CaO): Are highly sensitive to FFA. To drive the transesterification reaction to completion and minimize side reactions, a higher molar ratio of alcohol to oil (e.g., 9:1) is typically required [3]. Using a high molar ratio helps to shift the equilibrium towards ester production.

Q3: What analytical methods are recommended for quantifying this compound synthesis?

  • Gas Chromatography coupled with Mass Spectrometry (GC-MS): This is the gold standard for precise identification and quantification. It can separate and accurately measure the concentration of this compound in a complex mixture [5].
  • Thin-Layer Chromatography (TLC): A quicker, less expensive method suitable for qualitative monitoring of reaction progress and determining when the starting materials have been consumed.

Experimental Workflow and Troubleshooting Logic

To help visualize the optimization process, this diagram outlines the key experimental steps and decision points for troubleshooting.

EthylPalmitateWorkflow Start Start Synthesis Optimization Setup Reaction Setup Start->Setup Params Define Parameters: - Molar Ratio - Catalyst - Temperature Setup->Params Run Run Experiment Params->Run Analyze Analyze Conversion Run->Analyze LowConv Conversion Low? Analyze->LowConv Result HighConv Conversion High? LowConv->HighConv No Troubleshoot Troubleshoot LowConv->Troubleshoot Yes Optimize Optimize Further HighConv->Optimize Yes Success Success: Protocol Defined HighConv->Success Target Met Troubleshoot->Run Adjust Parameters Optimize->Run Fine-tune

References

ethyl palmitate vs methyl palmitate anti-inflammatory activity

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Supporting Experimental Data

The following table outlines the primary experimental findings that form the basis for the above comparison.

Experimental Model MP Findings EP Findings
Carrageenan-Induced Paw Edema Dose-dependent reduction in edema and local PGE2 levels [1] [2] Dose-dependent reduction in edema and local PGE2 levels [1] [2]
LPS-Induced Endotoxemia Reduced plasma levels of TNF-α and IL-6; decreased NF-κB expression in liver and lung [1] [2] Reduced plasma levels of TNF-α and IL-6; decreased NF-κB expression in liver and lung [1] [2]
Croton Oil-Induced Ear Edema Reduced ear edema and neutrophil infiltration (measured by decreased MPO activity) [1] [2] Reduced ear edema and neutrophil infiltration (measured by decreased MPO activity) [1] [2]
Lethal Sepsis/Endotoxemia Not tested in this context Significantly improved survival rates, reduced lung/liver injury, and induced fetuin-A-mediated M2 macrophage polarization in mice [3]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a summary of the key methodologies cited in the literature.

  • Animal Models and Dosing

    • Induction of Inflammation: Common models include subcutaneous injection of carrageenan into the rat hind paw to measure edema, intraperitoneal injection of LPS to induce systemic endotoxemia, and topical application of croton oil to the mouse ear to induce dermatitis [1] [2].
    • Compound Administration: Both MP and EP are typically dissolved in corn oil and administered via intraperitoneal (i.p.) injection prior to or concurrently with the inflammatory insult. Effective doses in rat models range from 5-20 mg/kg for EP and 75-150 mg/kg for MP [1] [2] [3].
  • Key Assays and Measurements

    • Cytokine Quantification: Plasma or tissue levels of TNF-α and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA) [1] [3].
    • NF-κB Expression: Analyzed in tissues like liver and lung using western blotting and immunohistochemical staining [1] [2].
    • Myeloperoxidase (MPO) Activity: Measured in tissue homogenates (e.g., ear) as a marker for neutrophil infiltration [1] [2].
    • Macrophage Polarization: In EP studies, the proportions of M1 and M2 macrophages in tissues are determined by flow cytometry using cell surface markers (e.g., CD86 for M1, CD206 for M2) [3].
    • Cell-Based Studies: The effect of EP on fetuin-A production is confirmed in vitro using mouse hepatocyte cells (AML-12 line), with fetuin-A in the culture medium measured by ELISA [3].

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of both compounds are closely linked to the suppression of the NF-κB pathway. EP has been found to work through an additional, distinct mechanism.

G cluster_core Core NF-κB Pathway (Inhibited by both MP and EP) LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Phosphorylation & Degradation IKK IKK Complex TLR4->IKK Phosphorylation & Degradation IkB IκB (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB Inactive NF-κB (p65/p50) in Cytoplasm IkB->NFkB Sequesters NFkB_Nucleus Active NF-κB in Nucleus NFkB->NFkB_Nucleus Translocation Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_Nucleus->Cytokines MP_Effect MP/EP Action: Inhibits IKK/IκB MP_Effect->IKK Inhibits EP Ethyl Palmitate (EP) FetuinA Fetuin-A (AHSG) Production in Liver EP->FetuinA Polarization Promotes M2 Polarization FetuinA->Polarization Induces Macrophage Macrophage M1 M1 Phenotype (Pro-inflammatory) Macrophage->M1 M2 M2 Phenotype (Anti-inflammatory) Macrophage->M2 Shift promoted by EP/Fetuin-A Polarization->Macrophage

Research Implications and Considerations

  • Mechanistic Distinction: While both compounds are broad-spectrum anti-inflammatory agents, EP's recently identified ability to induce fetuin-A and promote M2 macrophage polarization presents a more targeted immunomodulatory strategy, especially relevant for treating sepsis and chronic inflammatory conditions [3].
  • Dosage and Formulation: Note that MP appears to require a higher dosage than EP to achieve a similar anti-inflammatory effect in some models, which could influence therapeutic window considerations [1] [2].
  • Translational Potential: The efficacy of EP in improving survival in lethal endotoxemia models marks it as a particularly promising candidate for future drug development in critical care medicine [3].

References

comparison of ethyl palmitate synthesis methods

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods Comparison

Feature Chemical Synthesis (Acid-Catalyzed) Biocatalytic Synthesis (Lipase-Catalyzed)
Catalyst Homogeneous acid (e.g., H2SO4) [1] Immobilized enzymes (e.g., Novozym 435, Novozym 40086) [2]
Mechanism Fischer esterification [1] Transesterification or esterification [2]
Reaction Conditions Higher temperatures; solvent often required [1] Mild temperatures (e.g., 55-65°C); solvent-free systems possible [2]
Key Optimum Parameters Temperature, mole ratio (Acid:Alcohol), catalyst concentration [1] Temperature, enzyme load, acid:alcohol molar ratio [2]
Yield/Conversion Good yields achievable (specific yield not provided in search results) High conversion (>95% in 60 min under optimized conditions) [2]
Green Chemistry Metric Lower; uses corrosive acids, generates waste Higher; biodegradable catalyst, mild conditions, minimal waste [2]
Key Advantage Low cost of catalysts, fast reaction rates High selectivity, product purity, "natural" product classification [2]
Key Disadvantage Corrosive, hazardous, requires acid waste neutralization Higher catalyst cost, potential sensitivity to reaction medium

Detailed Experimental Protocols

Protocol 1: Biocatalytic Synthesis in Solvent-Free System

This protocol is adapted from research optimizing the synthesis of fatty acid esters using immobilized lipases [2].

  • Catalyst Preparation: Use a commercial immobilized lipase such as Novozym 435 (Candida antarctica lipase B) or Novozym 40086 (Rhizomucor miehei lipase). The enzyme should be used as supplied without further treatment.
  • Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask), mix the substrates. A typical acid:alcohol molar ratio is 1:2. There is no need to add an organic solvent.
  • Catalyst Loading: Add the immobilized enzyme at a loading of 5-7% (by weight of the total substrates).
  • Reaction Conditions: Stir the mixture at a controlled temperature of 60°C for a defined period. Monitoring the conversion over 60-90 minutes is typical.
  • Analysis: Withdraw aliquots at regular intervals. The conversion can be monitored by analyzing the residual acid content via gas chromatography (GC) or by titration methods.
  • Work-up: After the reaction, separate the catalyst by simple filtration. The catalyst can often be rinsed and reused for multiple cycles. The crude product may require further purification.

The following diagram illustrates the general workflow for this biocatalytic process:

BioCatalyticWorkflow Start Start Reaction Setup Substrates Mix Substrates: Palmitic Acid & Ethanol (Molar Ratio 1:2) Start->Substrates AddEnzyme Add Immobilized Lipase (5-7% by weight) Substrates->AddEnzyme Conditions Set Reaction Conditions: 60°C, Solvent-Free AddEnzyme->Conditions Monitor Monitor Reaction (via GC or Titration) Conditions->Monitor Decision Conversion >95%? Monitor->Decision Decision->Monitor No Filter Filter off Catalyst Decision->Filter Yes Reuse (Catalyst Rinsed & Reused) Filter->Reuse End Obtain Ethyl Palmitate Filter->End

Protocol 2: Chemical Synthesis Using Homogeneous Acid Catalyst

This protocol outlines a common chemical synthesis approach, which can be optimized using experimental design [1].

  • Reaction Setup: In a round-bottom flask equipped with a condenser, combine palmitic acid and absolute ethanol.
  • Catalyst Addition: Add a concentrated strong acid, such as sulfuric acid (H₂SO₄), as a catalyst. The exact concentration is a key optimization parameter.
  • Reaction Conditions: Heat the mixture to reflux (e.g., 70-80°C) with constant stirring. The reaction time can vary from one to several hours.
  • Work-up and Purification:
    • After the reaction is complete, cool the mixture to room temperature.
    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution carefully to neutralize the acid until CO₂ evolution ceases.
    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
    • Filter off the drying agent and remove the volatile solvent (ethanol) under reduced pressure using a rotary evaporator to obtain the crude this compound.
    • Further purification can be achieved by recrystallization if high purity is required.

Application Potential and Therapeutic Relevance

The synthesis method can influence the application of this compound, particularly in sensitive fields like drug development.

  • Cosmetics and "Natural" Products: Biocatalytically produced esters are often classified as "natural" according to European cosmetics guidelines, making them highly attractive for consumer products [2]. This green synthesis route aligns with the industry trend away from controversial ingredients like silicones.
  • Therapeutic Potential: Recent pre-clinical studies indicate that this compound itself may have anti-inflammatory and immunomodulatory effects. A 2024 study found that this compound ameliorates lethal endotoxemia in mice by inducing hepatic fetuin-A, which in turn promotes the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) state [3]. This suggests potential for this compound in sepsis treatment, making its purity and method of production highly relevant for pharmaceutical scientists.

The diagram below summarizes this newly discovered signaling pathway:

TherapeuticPathway EP This compound (EP) Administration Liver Liver Hepatocyte EP->Liver FetuinA Fetuin-A Secretion Liver->FetuinA Macrophage Macrophage FetuinA->Macrophage M1 M1 Phenotype Pro-Inflammatory Macrophage->M1 LPS Induction M2 M2 Phenotype Anti-Inflammatory Macrophage->M2 Fetuin-A Promotes Outcome Reduced Inflammation Improved Survival M2->Outcome

Conclusion for Research Professionals

For researchers and drug development professionals, the choice of synthesis method is strategic:

  • The biocatalytic method is superior for producing high-purity, "natural"-grade this compound for cosmetic or potential pharmaceutical use where green credentials and mild processing are priorities. Its high selectivity and the reusability of immobilized enzymes can be cost-effective at scale [2].
  • The chemical synthesis method remains a viable, low-cost option for large-scale production where the classification of the final product is less concerned, such as in industrial lubricants or coating applications [1].
  • The emerging therapeutic role of this compound itself [3] underscores the importance of selecting a synthesis protocol that ensures high purity and avoids toxic catalyst residues.

References

ethyl palmitate versus other fatty acid esters efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Fatty Acid Esters

Compound Experimental Model/Context Key Efficacy Findings Comparative Findings

| Ethyl Palmitate | Lethal Endotoxemia & Sepsis (Mouse model) [1] | • Survival: Dramatically reduced LPS-induced mortality. • Inflammation: Down-regulated pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). • Mechanism: Induced hepatic fetuin-A, promoting M2 macrophage polarization (anti-inflammatory). | Implied high efficacy in modulating systemic inflammation and survival in this context. | | This compound | Nonalcoholic Fatty Liver Disease (NAFLD) (Mouse model) [2] | • Toxicity: Administration induced inflammatory cell infiltration (neutrophils, macrophages) and liver fibrosis via the TLR4 pathway. • Synergy: Co-operation with gut-derived endotoxin (LPS) was crucial for significant liver injury and ALT elevation. | Induced more inflammatory cell infiltration than other fatty acids (specific alternatives not named) in this lipotoxicity model [2]. | | Ethyl Oleate | Post-Ethanol Ingestion (Human & In Vitro) [3] | • Abundance: One of the two predominant Fatty Acid Ethyl Esters (FAEEs) synthesized in blood after ethanol consumption. | Synthesized in significant amounts, similar to this compound. Its synthesis is influenced by extracellular fatty acid concentration, unlike this compound [3]. | | Ethyl Linoleate, Ethyl Arachidonate | Post-Ethanol Ingestion (Human & In Vitro) [3] | • Abundance: Less predominant FAEEs in the blood. | Their synthesis is influenced by the extracellular concentration of their corresponding fatty acids [3]. |

Detailed Experimental Data and Protocols

The efficacy of this compound is supported by robust experimental data, particularly in sepsis and endotoxemia models.

  • Key Experimental Results for this compound in Sepsis [1]:

    • Survival Rate: In a lethal LPS model, treatment with this compound (5 mL/kg) dramatically improved survival rates compared to the untreated LPS group.
    • Cytokine Reduction: Serum levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) were significantly down-regulated in the this compound + LPS group compared to the LPS-only group.
    • Organ Injury: this compound treatment alleviated LPS-induced lung and liver injury, as assessed by histology.
  • Detailed Experimental Protocol (In Vivo) [1]:

    • Animal Model: Adult male C57BL/6J mice (6–8 weeks old).
    • Disease Induction: Endotoxemia was induced by intraperitoneal (i.p.) injection of LPS (E. coli O111:B4) at a dose of 15 mg/kg for survival studies.
    • Treatment: this compound (purity >98%), dissolved in 30% corn oil, was administered via intraperitoneal injection simultaneously with LPS. Doses of 2, 5, and 10 mL/kg were tested.
    • Outcome Measures:
      • Survival: Monitored over time.
      • Cytokines: Measured in serum using commercial ELISA kits.
      • Fetuin-A: Measured in serum by ELISA and in liver tissues by western blot and immunohistochemical staining.
      • Macrophage Polarization: The proportion of M1 (CD45+CD11b+F4/80+CD86+) and M2 (CD45+CD11b+F4/80+CD206+) subtypes in liver and lung tissues was evaluated by flow cytometry.

Mechanism of Action: Signaling Pathway

The protective effect of this compound in sepsis is mediated through the induction of fetuin-A and subsequent reprogramming of macrophage polarization. The following diagram illustrates this signaling pathway.

EP This compound (EP) FetuinA Hepatic Fetuin-A EP->FetuinA Induces M1 M1 Macrophage (Pro-inflammatory) FetuinA->M1 Promotes M2 M2 Macrophage (Anti-inflammatory) FetuinA->M2 Promotes Cytokines Pro-inflammatory Cytokines ↓ M1->Cytokines Survival Improved Survival & ↓ Organ Injury M2->Survival Promotes Cytokines->Survival LPS LPS Challenge LPS->M1 LPS->Cytokines

Key Insights and Research Implications

  • Dual Nature of Palmitate Compounds: The contrasting findings for this compound are a critical insight. It shows potent protective, anti-inflammatory effects in an endotoxemia model [1] but demonstrates toxic, pro-inflammatory and pro-fibrotic effects in a NAFLD model [2]. This underscores that efficacy and toxicity are highly context-dependent, influenced by the underlying metabolic state (e.g., acute infection vs. chronic metabolic disease) and the local microenvironment.
  • Predominance in Biochemistry: The fact that this compound and ethyl oleate are the predominant FAEEs formed after ethanol ingestion suggests they may have distinct and potent biological activities compared to other esters, making them prime candidates for further investigation [3].
  • Analytical Methodologies: Research into FAEEs is supported by advanced analytical techniques. Gas Chromatography (GC) coupled with mass spectrometry or flame ionization detection is a standard method for FAEE analysis [4] [5] [6]. Furthermore, machine learning models are now being developed to accurately predict the physicochemical properties of FAEEs, which can aid in the design of new compounds [7].

References

Experimental Evidence for Ethyl Palmitate's Anti-inflammatory Activity

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model Key Findings & Quantitative Data Proposed Mechanism of Action

| Carrageenan-Induced Rat Paw Edema [1] | ↓ Paw edema ↓ Prostaglandin E2 (PGE2) in exudates | General anti-inflammatory effect; reduction of a key inflammatory mediator (PGE2). | | LPS-Induced Endotoxemia in Rats [1] | ↓ Plasma TNF-α and IL-6 ↓ NF-κB expression in liver/lung | Suppression of pro-inflammatory cytokines and a master regulator of inflammation (NF-κB). | | Croton Oil-Induced Ear Edema in Rats [1] | ↓ Ear edema ↓ Myeloperoxidase (MPO) activity | Reduction of inflammation and infiltration of inflammatory cells (neutrophils). | | Lethal Endotoxemia in Mice [2] [3] | ↑ Survival rate ↓ Lung and liver injury ↓ Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) ↑ Hepatic fetuin-A production | Induction of fetuin-A, leading to macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotype. | | In Vitro (Mouse Hepatocytes AML-12) [2] [3] | Concentration-dependent ↑ fetuin-A production | Direct evidence that EP promotes fetuin-A synthesis in liver cells. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • In Vivo Anti-inflammatory Models

    • Paw Edema: Edema is induced in rats by subplantar injection of carrageenan. EP is administered beforehand, and the reduction in paw volume is measured plethysmographically. Inflammatory exudates can be collected to measure PGE2 levels [1].
    • Systemic Inflammation: Endotoxemia is induced in rats or mice by intraperitoneal injection of LPS. EP is administered (e.g., 5 mL/kg dissolved in 30% corn oil, i.p.). Plasma is collected to measure cytokines (TNF-α, IL-6) via ELISA, and tissues are harvested for histopathology and analysis of NF-κB expression [1] [2] [3].
    • Topical Inflammation: Ear edema is induced in rats by topical application of croton oil. EP is applied topically, and the reduction in ear thickness and weight is measured. Myeloperoxidase (MPO) activity in ear tissue homogenates is assayed as a marker of neutrophil infiltration [1].
  • Cell-Based Assays

    • Macrophage Cytokine Production: RAW264.7 macrophage cells are stimulated with LPS. The inhibitory effect of test compounds on the production of TNF-α and PGE2 is measured in the culture supernatant using ELISA kits [4].
    • Hepatocyte Fetuin-A Production: Mouse hepatocyte cells (AML-12) are exposed to various concentrations of EP. The production of fetuin-A in the cell culture supernatant is quantified using an ELISA kit [2] [3].

Signaling Pathway for the Fetuin-A Dependent Mechanism

The most recently elucidated anti-inflammatory mechanism of Ethyl Palmitate involves the induction of fetuin-A, which reprograms the immune response. The diagram below illustrates this pathway.

G EP This compound (EP) Hepatocyte Hepatocyte EP->Hepatocyte Stimulates FetuinA Fetuin-A Secretion Hepatocyte->FetuinA Produces Macrophage Macrophage FetuinA->Macrophage Reprograms M1 M1 Phenotype (Pro-inflammatory) Macrophage->M1 From M2 M2 Phenotype (Anti-inflammatory) Macrophage->M2 To Cytokines ↓ Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) M2->Cytokines Leads to Outcome Improved Survival & Reduced Organ Injury Cytokines->Outcome Results in

Key Research Implications and Future Directions

The evidence positions this compound as a compelling compound for further therapeutic development.

  • Multi-faceted Anti-inflammatory Action: EP's efficacy across various models demonstrates it is not limited to a single pathway. It inhibits early-phase mediators like PGE2, systemic cytokines like TNF-α and IL-6, and cellular infiltration [1].
  • Novel Fetuin-A Mechanism: The discovery that EP exerts protection in lethal endotoxemia by inducing fetuin-A provides a specific, druggable target. Promoting a shift from M1 to M2 macrophages is a promising strategy for controlling excessive inflammation in sepsis [2] [3].
  • Considerations for Drug Development:
    • Source and Analogs: this compound is a natural compound also found in traditional medicines like Natural Musk, highlighting the value of investigating natural products [5].
    • Context is Key: Note that palmitic acid, the free fatty acid form, is often pro-inflammatory and can induce ER stress and apoptosis [6]. The esterification to create this compound appears to change its biological activity significantly, a critical point for mechanism-based research.

References

Comparative Overview: Ethyl Palmitate vs. Indomethacin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental differences between these two substances based on the search results.

Feature Ethyl Palmitate Indomethacin
Chemical Nature Fatty acid ethyl ester (C18H36O2) [1] [2] Nonsteroidal anti-inflammatory drug (NSAID), indole-acetic acid derivative (C19H16ClNO4) [3]
Primary Use & Status Research compound; used in studies on sepsis, endotoxemia, and inflammation [4] [5]. Not an approved drug. FDA-approved pharmaceutical for pain, arthritis, gout, and patent ductus arteriosus [3] [6] [7].
Mechanism of Action Promotes hepatic production of fetuin-A, leading to a shift in macrophages from the pro-inflammatory M1 to the anti-inflammatory M2 subtype [4]. Nonselective inhibition of cyclooxygenase (COX-1 & COX-2) enzymes, reducing prostaglandin synthesis [3] [6].

| Key Experimental Findings | - Reduced mortality in LPS-induced lethal endotoxemia in mice [4]

  • Alleviated lung and liver injury [4]
  • Down-regulated pro-inflammatory mediators (e.g., IL-1β, IL-6, TNF-α) [4] | - Provides symptomatic relief in inflammatory arthritis and pain [3] [6]
  • Induces closure of patent ductus arteriosus in premature infants [3]
  • Effective for gouty arthritis and bursitis [6] |

Detailed Experimental Data and Protocols

Here is a summary of key experimental models and the quantitative results observed with this compound.

This compound in Experimental Models

The following data is primarily derived from a 2024 study on using this compound (EP) to treat sepsis and endotoxemia in mice [4].

1. Model: LPS-Induced Lethal Endotoxemia in Mice

  • Purpose: To investigate the protective effect of EP against a lethal inflammatory challenge.
  • Experimental Protocol:
    • Subjects: Adult male C57BL/6J mice.
    • Induction: Endotoxemia was induced by intraperitoneal (i.p.) injection of E. coli LPS (15 mg/kg, a lethal dose).
    • Treatment: EP was dissolved in corn oil (30% v/v) and administered via i.p. injection simultaneously with LPS at doses of 2, 5, and 10 mL/kg.
    • Control Groups: Mice treated with PBS or LPS alone.
    • Primary Outcome: Survival rates were monitored.
  • Key Results [4]:
    • LPS + PBS group: Showed high mortality.
    • LPS + EP (2 mL/kg) group: Survival rate began to improve.
    • LPS + EP (5 mL/kg) group: Dramatically reduced mortality.
    • LPS + EP (10 mL/kg) group: Further improvement in survival.

2. Model: LPS-Induced Tissue Injury and Inflammation

  • Purpose: To assess the effect of EP on organ injury and cytokine levels.
  • Experimental Protocol:
    • A non-lethal dose of LPS (10 mg/kg) was used.
    • EP (5 mL/kg) or vehicle was administered i.p. simultaneously with LPS.
    • Analyses included histology of lung and liver tissues and measurement of serum pro-inflammatory cytokines.
  • Key Results [4]:
    • Organ Injury: EP treatment alleviated LPS-induced injury in lung and liver tissues.
    • Pro-inflammatory Cytokines: EP significantly down-regulated serum levels of IL-1β, IL-6, and TNF-α compared to the LPS-only group.
Indomethacin in Clinical and Experimental Use

Indomethacin's effects are well-documented in clinical settings. The table below outlines its common uses and standard dosing based on the search results [3] [6] [7].

Condition Typical Adult Dosage (Oral) Key Outcome & Note
Rheumatoid Arthritis, Osteoarthritis 25 mg (2-3 times daily); may be increased to a max of 200 mg/day [6] Provides symptomatic relief of pain and inflammation [3].
Acute Gouty Arthritis 50 mg (3 times daily) until pain is tolerable [6] Effective for relieving pain and swelling [3].
Bursitis / Tendonitis 75-150 mg daily in divided doses [6] Used for short-term management of pain [7].
Patent Ductus Arteriosus Intravenous formulation only; dosing based on weight of premature infant [3] Promotes closure of the ductus arteriosus by inhibiting prostaglandins [3].

Mechanisms of Action: A Visual Guide

The two compounds work through fundamentally distinct pathways, as illustrated below.

G cluster_indomethacin Indomethacin Mechanism cluster_ep This compound Mechanism (Proposed) A Cell Membrane Injury/Inflammation B Phospholipase A2 A->B C Arachidonic Acid B->C D Cyclooxygenase (COX-1 & COX-2) C->D E Prostaglandins (PGE2, etc.) D->E F Inflammation, Pain, Fever E->F G Indomethacin G->D  Inhibits H This compound I Hepatocyte H->I J Induces Fetuin-A Production I->J K Fetuin-A J->K L Promotes Macrophage Polarization K->L M M1 Macrophage (Pro-inflammatory) L->M  Suppresses N M2 Macrophage (Anti-inflammatory) L->N  Promotes O Reduced Inflammation & Tissue Injury N->O

Conclusion for Researchers

  • This compound is a promising experimental compound with a novel, non-NSAID mechanism focused on immunomodulation via fetuin-A and macrophage repolarization. Its potential is demonstrated in pre-clinical models of severe inflammation and sepsis, but it remains in the research phase [4].
  • Indomethacin is a well-characterized and potent NSAID with a primary mechanism of prostaglandin synthesis inhibition. It is a standard clinical tool for a wide range of inflammatory and pain conditions, with its use supported by decades of clinical experience and trials [3] [6].

When designing experiments, the choice between them hinges on the research question: use Indomethacin as a benchmark for COX inhibition or explore this compound for its unique role in macrophage polarization and potential in sepsis-related pathways.

References

comparative analysis of fetuin-A induction by palmitate esters

Author: Smolecule Technical Support Team. Date: February 2026

Ethyl Palmitate and Fetuin-A Induction: Experimental Data

Aspect Experimental Findings
Inducer Identified This compound (EP) [1]
Biological Effect Promotes hepatic production and secretion of fetuin-A [1].
In Vitro Model Mouse hepatocyte cell line (AML-12) exposed to EP [1].
In Vivo Model Adult male C57BL/6J mice treated with EP [1].
Therapeutic Outcome EP-induced fetuin-A dramatically reduced mortality and organ injury in lethal endotoxemia mice; mechanism involves promoting anti-inflammatory M2 macrophage polarization [1].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodological details from the cited study [1].

In Vitro Protocol: Hepatocyte Treatment
  • Cell Line: Mouse hepatocyte (AML-12) cells.
  • Treatment: Cells were exposed to different concentrations of this compound.
  • Analysis: Fetuin-A production was determined, confirming that EP directly and effectively stimulates fetuin-A synthesis in liver cells.
In Vivo Protocol: Endotoxemia Mouse Model
  • Animals: Adult male C57BL/6J mice.
  • Treatment: Mice were administered this compound, with or without a subsequent intraperitoneal injection of lipopolysaccharide (LPS) to induce lethal endotoxemia.
  • Key Analyses:
    • Fetuin-A Measurement: Serum levels were assayed by ELISA; liver tissue was analyzed via western blot and immunohistochemical staining.
    • Efficacy Assessment: Survival rates, lung/liver injury (via histology), and pro-inflammatory cytokine levels (via RT-qPCR and ELISA) were monitored.
    • Mechanistic Insight: The proportion and polarization (M1/M2 subtypes) of macrophages in tissues were evaluated by flow cytometry.

Mechanism of Action: Fetuin-A as a TLR4 Ligand

While not specific to this compound, a crucial mechanistic insight into how fetuin-A exerts its metabolic effects is its role as an endogenous ligand for Toll-like receptor 4 (TLR4) [2] [3].

The diagram below illustrates this signaling pathway, which is central to fetuin-A's role in promoting lipid-induced insulin resistance. This mechanism is a key consideration for drug development professionals targeting metabolic diseases.

G cluster_0 Lipid-Induced Environment FetuinA Fetuin-A TLR4 TLR4 Receptor FetuinA->TLR4 Binds to (Leu100-Gly123, Thr493-Thr516) InflammatorySignaling Inflammatory Signaling (NF-κB, JNK, etc.) TLR4->InflammatorySignaling Activates FFA Free Fatty Acids (FFA) FFA->TLR4 Requires Fetuin-A InsulinResistance Insulin Resistance InflammatorySignaling->InsulinResistance Promotes

Key Research Gaps and Future Directions

The current evidence, while robust for this compound, reveals specific gaps that present opportunities for further research:

  • Lack of Direct Comparison: A systematic, side-by-side comparison of different palmitate esters (e.g., methyl, propyl, butyl palmitate) for their efficacy and potency in inducing fetuin-A is not available.
  • Limited Scope: Findings are primarily centered on inflammatory disease models like endotoxemia and sepsis [1]. The effect of this compound-induced fetuin-A in other contexts, such as metabolic syndrome or vascular calcification, remains less explored.
  • Mechanistic Focus: Future studies could investigate whether different palmitate esters influence the post-translational modifications of fetuin-A (such as glycosylation and phosphorylation), which are critical for its diverse biological functions [4] [3].

References

×

Physical Description

Solid
Colourless crystals with a waxy odou

XLogP3

7.8

Hydrogen Bond Acceptor Count

2

Exact Mass

284.271530387 g/mol

Monoisotopic Mass

284.271530387 g/mol

Boiling Point

192.00 to 193.00 °C. @ 10.00 mm Hg

Heavy Atom Count

20

Density

0.863-0.865

Appearance

Assay:>98%A solution in ethanol

Melting Point

24 °C

UNII

IRD3M534ZM

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1455 of 1456 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

2.34e-05 mmHg

Other CAS

628-97-7

Wikipedia

Ethyl_palmitate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient

General Manufacturing Information

Hexadecanoic acid, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Improved measurement of ethyl glucuronide concentrations in hair using UPLCMS/MS for the evaluation of chronic ethanol consumption

M F Bastiani, L L F Lizot, A C C Da Silva, R Z Hahn, S S Dries, M S Perassolo, M V Antunes, R Linden
PMID: 31785510   DOI: 10.1016/j.forsciint.2019.110071

Abstract

The presence of Ethyl glucuronide (EtG) in hair provides a strong indication of ethanol consumption and its investigation is of interest in both clinical and forensic contexts because of the wide window of detection. However, due to the possibility of false negative results in cases of small ethanol intake or excessive hair washing, the combined measurement of ethyl palmitate (EtP) with EtG could be useful. In this study, a sensitive UHPLC-MS/MS procedure for the measurement of EtG in hair was developed and validated, using optimized sample preparation and chromatographic separation. Milled hair was extracted with water for 24 h at room temperature, followed by clean-up of the extract by ion-exchange solid phase extraction (SPE). Extraction was highly efficient, with yield of 96.93-101.06%. Chromatographic separation was performed with a Fluoro-Phenyl stationary phase. The assay was linear from 4 to 500pgmg
, with accuracy in the range of 100.30-106.16%. Matrix effects (-0.87 to 5.89%) were adequately compensated by the use of deuterated EtG as internal standard. EtG was measured in hair samples of 46 volunteers, and results were compared with hair concentrations of ethyl palmitate (EtP) and the score in the AUDITC questionnaire. EtG hair concentrations were significantly correlated to the AUDIT-C classification (r
=0.365, p<0.05), but not to EtP hair levels. The diagnostic performance of EtG hair concentrations to identify excessive or moderate ethanol use was similar to the capability of AUDIT-C to identify severe and high health risk (Kappa, p=0.013). The developed assay is suitable for clinical use, providing a useful tool to evaluate chronic ethanol consumption.


Influence of alcohol containing and alcohol free cosmetics on FAEE concentrations in hair. A performance evaluation of ethyl palmitate as sole marker, versus the sum of four FAEEs

C Dumitrascu, R Paul, R Kingston, Rachel Williams
PMID: 29247980   DOI: 10.1016/j.forsciint.2017.12.002

Abstract

Fatty acid ethyl esters (FAEE) are direct metabolites of ethanol and have been shown to be suitable markers for the evaluation of alcohol consumption. Previous research has suggested that the regular use of alcohol containing cosmetic products can influence the concentration of FAEE detected in hair. In this study we investigated the influence of alcohol containing and alcohol free hair cosmetics (hairspray and waxes) on the FAEE concentrations in hair. The effect of cosmetic treatment was measured against the impact on ethyl palmitate in isolation as compared to the sum of four esters. 10 volunteers treated part of their scalp with cosmetic products every day during a 2 month period (alcohol free hairspray n=2, hairspray containing alcohol (42% by volume) n=3, alcohol free wax n=2, wax containing alcohol (11% by volume) n=3). After the 2 month period of cosmetic application hair samples from volunteers were collected from both sides of the scalp. Hair samples were washed with n-heptane, and then cut finely into small pieces. All samples were subjected to clean-up by HS-SPME and then GC PCI-MS/MS for analysis of FAEEs. Comparison of FAEE concentrations between treated and untreated hair showed in some instances that application of hair spray or wax products caused an increase in FAEE levels. Products containing alcohol caused a more substantial increase in alcohol metabolite concentrations in hair when compared to alcohol free products. Three volunteers using an alcohol based hairspray in the study experienced a significant increase in FAEE levels (+27.4%, +205.5%, and +1287.5%), with one of the volunteers showing levels below the cut off for 'abstinence' in the untreated scalp portion, and levels above the cut off for 'chronic excessive consumption' in the treated scalp portion. Performance evaluation of ethyl palmitate as sole marker, compared to the sum of four esters approach suggested that the two quantification approaches react in a very similar manner to the application of hair sprays and waxes. We would suggest that the interpretative value of FAEE hair measurements from people reporting the use of alcohol based hairsprays are treated with caution.


An Optimized Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry Assay for the Determination of Ethyl Palmitate in Hair

M F Bastiani, L L F Lizot, A C C Da Silva, R Z Hahn, S S Dries, M S Perassolo, M V Antunes, R Linden
PMID: 31909801   DOI: 10.1093/jat/bkz085

Abstract

The use of hair as a matrix for the evaluation of chronic ethanol drinking behavior presents the advantage of a longer window of detection and higher specificity when compared to classical biochemical markers. The most recent recommendations the Society of Hair Testing (SOHT) indicate that ethyl palmitate (EtP) hair levels can be used to estimate the ethanol drinking behavior, alternatively to the combined measurement of four main fatty acid ethyl esters. In this study, solid-phase microextraction (SPME) conditions for the extraction of EtP from hair were optimized using response surface analysis, after a Box-Behnken experiment. Analyses were performed by GC-MS. The optimized HS-SPME conditions, using a PDMS-DVB (65 μm) fiber, were pre-adsorption time of 6 min, extraction time of 60 min and incubation temperature of 94°C. The linear range was 0.05 to 3 ng mg-1, with accuracy within 95.15-109.91%. Between-assay and within-assay precision were 8.58-12.53 and 6.12-6.82%, respectively. The extraction yield was 61.3-71.9%. The assay was applied to hair specimens obtained from 46 volunteers, all presenting EtP levels within the linear range of the assay. Using a statistically designed experiment, a sensitive SPME-GC-MS assay for the measurement of EtP in hair was developed and validated, requiring only 20 mg of hair.


Determination of ethyl glucuronide and fatty acid ethyl esters in hair samples

David Oppolzer, Mário Barroso, Luís Passarinha, Eugenia Gallardo
PMID: 27696467   DOI: 10.1002/bmc.3858

Abstract

Hair testing for alcohol biomarkers is an important tool for monitoring alcohol consumption. We propose two methods for assessing alcohol exposure through combined analysis of ethyl glucuronide (EtG) and fatty acid ethyl esters (FAEEs) species (ethyl myristate, palmitate, stearate and oleate) in hair (30 mg). EtG was analysed by liquid chromatography-tandem mass spectrometry, while FAEEs were analysed by gas chromatography-tandem mass spectrometry using electron impact ionization. Both methods were validated according to internationally accepted guidelines. Linearity was proven between 3 and 500 pg/mg for EtG and 30-5000 pg/mg for FAEEs, and the limits of quantification were 3 pg/mg for EtG and 30 pg/mg for each of the four FAEEs. Precision and accuracy were considered adequate, processed EtG samples were found to be stable for up to 96 h left in the injector and processed FAEEs samples for up to 24 h. Matrix effects were not significant. Both methods were applied to the analysis of 15 authentic samples, using the cut-off values proposed by the Society of Hair Testing for interpretation. The results agreed well with the self-reported alcohol consumption in most cases, and demonstrated the suitability of the methods to be applied in routine analysis of alcohol biomarkers, allowing monitoring consumption using low sample amounts.


Development and characterization of lipid-polymeric nanoparticles for oral insulin delivery

Débora Sgorla, Anna Lechanteur, Andreia Almeida, Flávia Sousa, Eduardo Melo, Élcio Bunhak, Rubiana Mainardes, Najeh Khalil, Osvaldo Cavalcanti, Bruno Sarmento
PMID: 29257904   DOI: 10.1080/17425247.2018.1420050

Abstract

The oral route is widely accepted as the most physiological path for exogenous administration of insulin, as it closely mimic the endogenous insulin pathway. Thus, in this work it is proposed an innovative lipid-polymeric nanocarrier to delivery insulin orally. Areas covered: Nanoparticles were produced through a modified solvent emulsification-evaporation method, using ethyl palmitate and hydroxypropylmethylcellulose acetate succinate as matrix. Lipid-polymeric nanoparticles were around 300 nm in size, negatively charged (-20 mV) and associated insulin with efficiency higher than 80%. Differential scanning calorimetry suggested thermal stability of nanoparticles. In vitro release assays under simulated gastrointestinal conditions resulted in 9% and 14% of insulin released at pH 1.2 during 2 h and at pH 6.8 for 6 h, respectively, demonstrating the ability of those nanoparticles to protect insulin against premature degradation. Importantly, nanoparticles were observed to be safe at potential therapeutic concentrations as did not originate cytotoxicity to intestinal epithelial cells. Lastly, the permeability of nanoencapsulated insulin through Caco-2 monolayers and a triple Caco-2/HT29-MTX/Raji B cell model correlated well with slow release kinetics, and fosters the effectiveness of nanoparticles to promote intestinal absorption of peptidic drugs. Expert opinion: Lipid-polymeric nanoparticles were developed to encapsulate and carry insulin through intestine. Overall, nanoparticles provide insulin stability and intestinal permeability.


The 3D model of the lipase/acyltransferase from Candida parapsilosis, a tool for the elucidation of structural determinants in CAL-A lipase superfamily

Maeva Subileau, Anne-Hélène Jan, Hervé Nozac'h, Marina Pérez-Gordo, Véronique Perrier, Eric Dubreucq
PMID: 26123263   DOI: 10.1016/j.bbapap.2015.06.012

Abstract

Because lipids are hydrophobic, the development of efficient bioconversions in aqueous media free of organic solvents is particularly challenging for green oleochemistry. Within this aim, enzymes exhibiting various abilities to catalyze acyltransfer reaction in water/lipid systems have been identified. Among these, CpLIP2 from Candida parapsilosis has been characterized as a lipase/acyltransferase, able to catalyze acyltransfer reactions preferentially to hydrolysis in the presence of particularly low acyl acceptor concentration and high thermodynamic activity of water (aw>0.9). Lipase/acyltransferases are thus of great interest, being able to produce new esters at concentrations above the thermodynamic equilibrium of hydrolysis/esterification with limited to no release of free fatty acids. Here, we present a 3D model of CpLIP2 based on homologies with crystallographic structures of Pseudozyma antarctica lipase A. Indeed, the two enzymes have 31% of identity in their primary sequence, yielding a same general structure, but different catalytic properties. The quality of the calculated CpLIP2 model was confirmed by several methods. Limited proteolysis confirmed the location of some loops at the surface of the protein 3D model. Directed mutagenesis also supported the structural model constructed on CAL-A template: the functional properties of various mutants were consistent with their structure-based putative involvement in the oxyanion hole, substrate specificity, acyltransfer or hydrolysis catalysis and structural stability. The CpLIP2 3D model, in comparison with CAL-A 3D structure, brings insights for the elucidation and improvement of the structural determinants involved in the exceptional acyltransferase properties of this promising biocatalyst and of homologous enzymes of the same family.


2014 consensus for the use of alcohol markers in hair for assessment of both abstinence and chronic excessive alcohol consumption

Pascal Kintz
PMID: 25475968   DOI: 10.1016/j.forsciint.2014.11.001

Abstract




Quantification of fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in meconium for detection of alcohol abuse during pregnancy: Correlation study between both biomarkers

Pamela Cabarcos, María Jesús Tabernero, José Luís Otero, Martha Míguez, Ana María Bermejo, Simona Martello, Nadia De Giovanni, Marcello Chiarotti
PMID: 25137651   DOI: 10.1016/j.jpba.2014.07.023

Abstract

This article presents results from 47 meconium samples, which were analyzed for fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) for detection of gestational alcohol consumption. A validated microwave assisted extraction (MAE) method in combination with GC-MS developed in the Institute of Forensic Science (Santiago de Compostela) was used for FAEE and the cumulative concentration of ethyl myristate, ethyl palmitate and ethyl stearate with a cut-off of 600ng/g was applied for interpretation. A simple method for identification and quantification of EtG has been evaluated by ultrasonication followed solid phase extraction (SPE). Successful validation parameters were obtained for both biochemical markers of alcohol intake. FAEE and EtG concentrations in meconium ranged between values lower than LOD and 32,892ng/g or 218ng/g respectively. We have analyzed FAEE and EtG in the same meconium aliquot, enabling comparison of the efficiency of gestational ethanol exposure detection. Certain agreement between the two biomarkers was found as they are both a very specific alcohol markers, making it a useful analysis for confirmation.


[Study on the chemical constituents of Viscum ovalifolium]

Ru-Mei Lu, Min-Min Shao, Peng-Ying Liao, Peng Luo
PMID: 24620692   DOI:

Abstract

To study the chemical constituents of Viscum ovalifolium.
The chemical constituents from Viscum ovalifolium were isolated and purified by silica gel column chromatography, polyamide column chromatography and recrystallization methods. Their structures were elucidated by physicochemical properties and spectral analysis.
Twelve compounds were isolated and their structures were identified as 1-octadecene (1), ethyl palmitate (2), 28-hydrxy-amyrone (3), betulinic acid (4), rutin (5), quercetin (6), beta-amyrinpalmitate (7), lupeol acetate (8), beta-amyrin (9), beta-sitosterol (10), lupeol (11) and oleanolic acid (12).
Compounds 1 - 6 are obtained from this plant for the first time.


Positive findings of ethyl glucuronide in hair of young children from families with addiction background

Fritz Pragst, Franziska Krumbiegel, Denise Thurmann, Lena Westendorf, Maximilian Methling, André Niebel, Sven Hartwig
PMID: 31965236   DOI: 10.1007/s00414-019-02236-5

Abstract

Small children are expected to be abstinent from alcohol, and children's hair is frequently used as the blank matrix for calibration of the alcohol consumption marker ethyl glucuronide (EtG). The basal EtG concentrations of total abstainers were described to be 0.3-2.1 pg/mg (Pirro et al. 2013). It is examined whether this assumption is valid for children from families with addiction background.
In a social support system for families with drug and/or alcohol addicted parents, 161 hair samples from 126 children (age 1-14 years, hair segment 0-3 cm) were analyzed for EtG by a validated LC-MS/MS method (LOD 0.56 pg/mg, LLOQ 2.3 pg/mg). For comparison, ethyl palmitate (EtPa) was measured and hair samples from parents were included. EtG ≥ 3 pg/mg was considered as an alarming result for children.
EtG concentrations between 3.0 and 42.6 pg/mg (mean 9.55 pg/mg, median 6.40 pg/mg) were measured for 25 samples (15.5%, age 22 × 1-5 years, 3 × 9-11 years). Elevated EtPa (0.15-0.46 ng/mg) was found in 6 samples and cocaethylene (0.02-0.07 ng/mg) was detected in 5 samples with high cocaine findings. Hair results of one or both parents indicated drug abuse in 12 from 14 cases (85.7%) if both parents were tested.
Although accidental or voluntary intake of alcoholic beverages cannot be excluded, the external contamination of children's hair by EtG-containing wine and sweat or urine of the alcohol abusing parents is assumed to be the most probable explanation for the positive EtG results in hair of 1-5-year-old children.


Explore Compound Types